molecular formula C6H13O9P B1197297 Galactose-6-phosphate CAS No. 6665-00-5

Galactose-6-phosphate

Cat. No.: B1197297
CAS No.: 6665-00-5
M. Wt: 260.14 g/mol
InChI Key: VFRROHXSMXFLSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

An ester of glucose with phosphoric acid, made in the course of glucose metabolism by mammalian and other cells. It is a normal constituent of resting muscle and probably is in constant equilibrium with fructose-6-phosphate. (Stedman, 26th ed)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6665-00-5

Molecular Formula

C6H13O9P

Molecular Weight

260.14 g/mol

IUPAC Name

[(2R,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl] dihydrogen phosphate

InChI

InChI=1S/C6H13O9P/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14/h1,3-6,8-11H,2H2,(H2,12,13,14)/t3-,4+,5+,6-/m0/s1

InChI Key

VFRROHXSMXFLSN-UHFFFAOYSA-N

SMILES

C(C(C(C(C(C=O)O)O)O)O)OP(=O)(O)O

Canonical SMILES

C(C(C(C(C(C=O)O)O)O)O)OP(=O)(O)O

Other CAS No.

6665-00-5
4675-63-2
56-73-5

Pictograms

Corrosive

Synonyms

Glucose 6 Phosphate
Glucose-6-Phosphate

Origin of Product

United States

Foundational & Exploratory

The Divergent Paths of Galactose Metabolism: A Technical Guide to the Role of Galactose-6-Phosphate in the Tagatose-6-Phosphate Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the function of galactose-6-phosphate, a key intermediate in an alternative route for galactose metabolism known as the Tagatose-6-Phosphate (T6P) pathway. While the Leloir pathway is the canonical route for galactose utilization, the T6P pathway, prevalent in various bacteria, offers a distinct mechanism with implications for microbial physiology and potential applications in biotechnology and drug development. This document provides a detailed overview of the T6P pathway, quantitative data on its core enzymes, comprehensive experimental protocols, and visualizations to elucidate the involved biochemical processes.

Introduction: Two Metabolic Fates for Galactose

Galactose, a monosaccharide commonly derived from lactose, is a vital carbon source for many organisms. Its entry into central metabolism is primarily understood through the lens of the Leloir pathway , which converts galactose into the glycolytic intermediate glucose-6-phosphate. However, a distinct, alternative route, the Tagatose-6-Phosphate (T6P) pathway , utilizes this compound as a central intermediate. This pathway is notably present in various bacterial species, including those relevant to the food industry and human health.[1][2] Understanding the nuances of both pathways is critical for a comprehensive grasp of microbial carbohydrate metabolism and for identifying potential targets for antimicrobial agents or engineering metabolic pathways for biotechnological purposes.

The Leloir Pathway: The Canonical Route

The Leloir pathway is the primary mechanism for galactose catabolism in most organisms, including humans.[3][4] It is a four-step process that converts galactose into glucose-1-phosphate, which is then readily isomerized to glucose-6-phosphate and enters glycolysis.

Key Enzymes of the Leloir Pathway:

  • Galactokinase (GALK): Phosphorylates galactose to galactose-1-phosphate.

  • Galactose-1-Phosphate Uridylyltransferase (GALT): Transfers a UMP group from UDP-glucose to galactose-1-phosphate, yielding UDP-galactose and glucose-1-phosphate.

  • UDP-galactose-4-epimerase (GALE): Interconverts UDP-galactose and UDP-glucose.

  • Phosphoglucomutase (PGM): Converts glucose-1-phosphate to glucose-6-phosphate.

Leloir_Pathway Galactose Galactose Gal1P Galactose-1-Phosphate UDPGal UDP-Galactose UDPGlc UDP-Glucose Glc1P Glucose-1-Phosphate Glc6P Glucose-6-Phosphate Glycolysis Glycolysis Glc6P->Glycolysis

The Tagatose-6-Phosphate Pathway: An Alternative Route

In contrast to the Leloir pathway, the T6P pathway initiates with the phosphorylation of galactose at the C-6 position, forming this compound. This pathway is particularly significant in lactic acid bacteria and other prokaryotes where it is often encoded by the lac operon.[1][5]

The core of the T6P pathway consists of three enzymatic reactions that convert this compound into glyceraldehyde-3-phosphate and dihydroxyacetone phosphate, both of which are intermediates of glycolysis.[2]

Key Enzymes of the Tagatose-6-Phosphate Pathway:

  • This compound Isomerase (LacA/B or GatA): This enzyme catalyzes the isomerization of this compound to tagatose-6-phosphate.

  • Tagatose-6-Phosphate Kinase (LacC or GatB): This kinase phosphorylates tagatose-6-phosphate at the C-1 position to yield tagatose-1,6-bisphosphate, utilizing ATP as the phosphate donor.[6]

  • Tagatose-1,6-Bisphosphate Aldolase (LacD or GatC): This aldolase cleaves tagatose-1,6-bisphosphate into two triose phosphates: dihydroxyacetone phosphate (DHAP) and glyceraldehyde-3-phosphate (G3P).[7][8]

Tagatose_6_Phosphate_Pathway Galactose Galactose Gal6P This compound Tag6P Tagatose-6-Phosphate Tag16BP Tagatose-1,6-Bisphosphate DHAP Dihydroxyacetone Phosphate (DHAP) Glycolysis Glycolysis DHAP->Glycolysis G3P Glyceraldehyde-3- Phosphate (G3P) G3P->Glycolysis

Quantitative Data on T6P Pathway Enzymes

The kinetic parameters of the enzymes in the Tagatose-6-Phosphate pathway are crucial for understanding the flux through this metabolic route and for its potential manipulation. The following table summarizes available kinetic data for these enzymes from bacterial sources. It is important to note that these values can vary depending on the organism and the specific experimental conditions.

EnzymeOrganismSubstrateK_m_ (mM)V_max_ (U/mg)k_cat_ (s⁻¹)Reference
Tagatose-1,6-bisphosphate Aldolase Streptococcus cremoris E8Tagatose-1,6-bisphosphate0.0425-[7]
Streptococcus cremoris E8Fructose-1,6-bisphosphate0.1410-[7]
Tagatose-1-phosphate Kinase (TagK) Bacillus licheniformisTagatose-1-phosphate0.44 ± 0.04-35.2 ± 1.1[9]
Bacillus licheniformisFructose-1-phosphate10.3 ± 0.9-13.4 ± 0.6[9]

Note: Data for this compound Isomerase and a complete set of kinetic parameters for all enzymes from a single organism are not consistently available in the literature and represent a gap in current knowledge.

Experimental Protocols

This section provides detailed methodologies for the assay of the key enzymes in the Tagatose-6-Phosphate pathway.

Assay for Tagatose-1,6-Bisphosphate Aldolase Activity

This protocol is a coupled spectrophotometric assay that measures the cleavage of tagatose-1,6-bisphosphate.[3]

Principle:

The cleavage of tagatose-1,6-bisphosphate by the aldolase produces dihydroxyacetone phosphate (DHAP) and glyceraldehyde-3-phosphate (G3P). The DHAP is then reduced to glycerol-3-phosphate by glycerol-3-phosphate dehydrogenase (G3PDH), a reaction that is coupled to the oxidation of NADH to NAD⁺. The decrease in absorbance at 340 nm, due to NADH oxidation, is monitored and is directly proportional to the aldolase activity. Triose-phosphate isomerase (TPI) is included to ensure that all the G3P produced is converted to DHAP for measurement.

Reagents:

  • Tris-HCl buffer (50 mM, pH 7.5)

  • EDTA (10 mM)

  • NADH (0.16 mM)

  • Glycerol-3-phosphate dehydrogenase/triose-phosphate isomerase (10 µg/ml)

  • Tagatose-1,6-bisphosphate (substrate, various concentrations from 1 µM to 5 mM)

  • Purified Tagatose-1,6-bisphosphate aldolase enzyme

Procedure:

  • Prepare a reaction mixture in a cuvette containing Tris-HCl buffer, EDTA, NADH, and the glycerol-3-phosphate dehydrogenase/triose-phosphate isomerase mix.

  • Equilibrate the mixture to the desired temperature (e.g., 23°C).

  • Initiate the reaction by adding the tagatose-1,6-bisphosphate substrate.

  • Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • The rate of the reaction is calculated from the linear portion of the absorbance versus time plot.

  • Perform assays in triplicate for each substrate concentration.

Aldolase_Assay_Workflow Start Start Prepare_Mix Prepare Reaction Mixture (Buffer, EDTA, NADH, G3PDH/TPI) Start->Prepare_Mix Equilibrate Equilibrate to Temperature Prepare_Mix->Equilibrate Add_Substrate Add Tagatose-1,6-bisphosphate Equilibrate->Add_Substrate Monitor_Absorbance Monitor A340 Decrease Add_Substrate->Monitor_Absorbance Calculate_Rate Calculate Reaction Rate Monitor_Absorbance->Calculate_Rate End End Calculate_Rate->End

Assay for Tagatose-6-Phosphate Kinase Activity

This protocol describes a coupled enzyme assay to determine the activity of Tagatose-6-Phosphate Kinase.[9]

Principle:

The phosphorylation of tagatose-6-phosphate by the kinase produces tagatose-1,6-bisphosphate and ADP. The production of tagatose-1,6-bisphosphate is then coupled to the aldolase reaction described in section 5.1. The subsequent decrease in NADH absorbance at 340 nm is proportional to the kinase activity.

Reagents:

  • Tris-HCl buffer (50 mM, pH 8.0)

  • MgCl₂ (10 mM)

  • NADH (0.2 mM)

  • ATP (2 mM)

  • Tagatose-6-phosphate (substrate, various concentrations)

  • Tagatose-1,6-bisphosphate aldolase (non-rate-limiting amount)

  • Triose-phosphate isomerase (TPI) (non-rate-limiting amount)

  • Glycerol-3-phosphate dehydrogenase (G3PDH) (non-rate-limiting amount)

  • Purified Tagatose-6-Phosphate Kinase enzyme

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, NADH, ATP, tagatose-1,6-bisphosphate aldolase, TPI, and G3PDH in a cuvette.

  • Equilibrate the mixture to the desired temperature.

  • Initiate the reaction by adding the tagatose-6-phosphate substrate.

  • Monitor the decrease in absorbance at 340 nm over time.

  • The rate of the kinase reaction is determined from the linear phase of the absorbance change.

Kinase_Assay_Logic Tag6P Tagatose-6-Phosphate Kinase Tagatose-6-Phosphate Kinase Tag6P->Kinase ATP ATP ATP->Kinase Tag16BP Tagatose-1,6-Bisphosphate Kinase->Tag16BP ADP ADP Kinase->ADP Aldolase Tagatose-1,6-Bisphosphate Aldolase Tag16BP->Aldolase DHAP DHAP Aldolase->DHAP G3P G3P Aldolase->G3P G3PDH Glycerol-3-Phosphate Dehydrogenase DHAP->G3PDH TPI Triose-phosphate Isomerase G3P->TPI TPI->DHAP NAD NAD+ G3PDH->NAD Glycerol3P Glycerol-3-Phosphate G3PDH->Glycerol3P NADH NADH NADH->G3PDH Measurement Measure Decrease in A340 NAD->Measurement proportional to

Regulation of the Tagatose-6-Phosphate Pathway

The expression of the enzymes involved in the T6P pathway is often tightly regulated at the transcriptional level. In many bacteria, the genes encoding these enzymes are part of the lac operon.[10] The regulation of the lac operon is a classic example of gene control, involving both negative and positive regulation.

  • Negative Regulation: The LacI repressor protein binds to the operator region of the lac operon, preventing transcription in the absence of lactose. When lactose is present, its isomer allolactose binds to the repressor, causing a conformational change that prevents it from binding to the operator, thereby allowing transcription to proceed.

  • Positive Regulation: Catabolite activator protein (CAP), in a complex with cyclic AMP (cAMP), binds to the CAP site upstream of the promoter and enhances the binding of RNA polymerase, leading to high levels of transcription. This activation occurs when glucose levels are low, as low glucose leads to high cAMP levels. This ensures that the cell prioritizes the use of glucose over lactose.

Conclusion and Future Directions

This compound serves as a critical branching point in galactose metabolism, directing the sugar into the Tagatose-6-Phosphate pathway, an alternative to the canonical Leloir pathway. This technical guide has provided a comprehensive overview of the T6P pathway, including the functions of its core enzymes, available quantitative data, and detailed experimental protocols. The provided diagrams visually delineate the flow of metabolites and the logic of the experimental assays.

For researchers in drug development, the enzymes of the T6P pathway in pathogenic bacteria represent potential targets for novel antimicrobial agents. A thorough understanding of their structure, function, and kinetics is paramount for the rational design of inhibitors. For scientists in biotechnology, the T6P pathway offers a toolkit for metabolic engineering, enabling the conversion of galactose into valuable bioproducts.

Future research should focus on obtaining a more complete set of kinetic parameters for the T6P pathway enzymes from a wider range of organisms. Elucidating the three-dimensional structures of these enzymes will further aid in understanding their catalytic mechanisms and in the design of specific modulators. A deeper investigation into the regulation of the T6P pathway and its interplay with other metabolic networks will provide a more holistic view of microbial galactose metabolism.

References

The Central Role of Galactose-6-Phosphate in the Tagatose-6-Phosphate Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pivotal role of Galactose-6-Phosphate (Gal-6-P) in the Tagatose-6-Phosphate (T6P) pathway, a key metabolic route for galactose and lactose catabolism in various bacteria. This document details the enzymatic conversion of Gal-6-P, presents quantitative data on pathway kinetics and metabolite concentrations, outlines detailed experimental protocols, and illustrates the pathway's regulation and interaction with the Leloir pathway.

Introduction: The Tagatose-6-Phosphate Pathway

The Tagatose-6-Phosphate pathway is a crucial metabolic sequence for the utilization of galactose, particularly in lactic acid bacteria and other prokaryotes such as Lactococcus lactis, Streptococcus, and Staphylococcus aureus.[1][2][3] This pathway is an alternative to the more widely known Leloir pathway for galactose metabolism.[4][5][6] The entry point for galactose into the T6P pathway is its phosphorylation to this compound, the central molecule of interest in this guide.

The Conversion of this compound to Tagatose-6-Phosphate

The commitment step of the Tagatose-6-Phosphate pathway is the isomerization of this compound to Tagatose-6-Phosphate. This reversible reaction is catalyzed by the enzyme This compound Isomerase (GPI) , also known as LacA/B in some species.[7][8][9]

Reaction:

D-Galactose-6-Phosphate ⇌ D-Tagatose-6-Phosphate

This isomerization is a critical control point in the pathway and directs the carbon flow from galactose towards glycolysis.

Quantitative Data

Understanding the quantitative aspects of the T6P pathway is essential for metabolic engineering and drug development applications. This section summarizes key quantitative data related to the pathway.

Enzyme Kinetics

Precise kinetic parameters for this compound Isomerase with its native substrate are not extensively reported in the literature. However, studies on related enzymes and pathway flux provide valuable insights.

EnzymeOrganismSubstrateApparent Km (mM)Apparent Vmax (U/mg)Notes
Glucose Phosphate IsomerasePseudomonas aeruginosaD-Galactose1029 (±31.30)5.95 (±0.9)While not the specific GPI of the T6P pathway, this provides an estimate of the affinity for a similar substrate.[7]
Galactokinase (Leloir Pathway)Lactococcus lactisGalactose0.34-For comparison of substrate affinity in the alternative Leloir pathway.[10]
Galactokinase (Leloir Pathway)Lactococcus lactisMgATP0.03-For comparison of substrate affinity in the alternative Leloir pathway.[10]
Intracellular Metabolite Concentrations

The concentration of intracellular metabolites is a key indicator of metabolic status and pathway flux.

MetaboliteOrganismConditionIntracellular Concentration (mM)
This compoundStreptococcus lactis (Lac- derivative)Grown on galactoseUp to 49
Metabolic Flux

Metabolic flux analysis reveals the rate of turnover of molecules through a metabolic pathway.

PathwayOrganismConditionFlux
Galactose flux through T6P pathwayLactococcus lactis subsp. cremoris FD1Lactose metabolismrmax = 1.2 h-1
Glucose flux through glycolysisLactococcus lactis subsp. cremoris FD1Lactose metabolismrmax = 1.5 h-1

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of the Tagatose-6-Phosphate pathway.

Purification of this compound Isomerase from Lactococcus lactis

This protocol is adapted from Park et al. (2007).[11]

  • Bacterial Strain and Culture: Use E. coli BL21(DE3) transformed with a plasmid containing the lacA and lacB genes from Lactococcus lactis. Culture the cells in Luria-Bertani (LB) medium containing the appropriate antibiotic at 37°C with shaking. Induce protein expression with IPTG when the culture reaches an OD600 of 0.6.

  • Cell Lysis: Harvest the cells by centrifugation and resuspend in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT). Lyse the cells by sonication or using a French press.

  • Centrifugation: Clarify the cell lysate by centrifugation at high speed (e.g., 20,000 x g) for 30 minutes at 4°C to remove cell debris.

  • Ion-Exchange Chromatography: Load the supernatant onto a HiTrap Q HP column (anion exchange) pre-equilibrated with the lysis buffer. Elute the bound proteins with a linear gradient of NaCl (e.g., 0-1 M) in the same buffer.

  • Hydrophobic Interaction Chromatography: Pool the active fractions from the ion-exchange step and add ammonium sulfate to a final concentration of 1 M. Load the sample onto a Phenyl-Sepharose column pre-equilibrated with a high salt buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 M (NH4)2SO4). Elute the protein with a decreasing gradient of ammonium sulfate.

  • Purity Analysis: Analyze the purity of the fractions at each step using SDS-PAGE. The purified this compound Isomerase should appear as two bands corresponding to the LacA and LacB subunits.

Enzyme Activity Assay for this compound Isomerase

This is a coupled spectrophotometric assay.

  • Reaction Mixture: Prepare a reaction mixture containing:

    • 100 mM Tris-HCl buffer, pH 7.5

    • 10 mM MgCl2

    • 1 mM NADP+

    • 5 units/mL Glucose-6-Phosphate Dehydrogenase

    • 5 units/mL Phosphoglucose Isomerase

  • Substrate: Prepare a stock solution of D-Galactose-6-Phosphate.

  • Assay Procedure:

    • Add the reaction mixture to a cuvette.

    • Add the purified this compound Isomerase.

    • Initiate the reaction by adding D-Galactose-6-Phosphate.

    • Monitor the increase in absorbance at 340 nm, which corresponds to the reduction of NADP+ to NADPH.

    • One unit of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADPH per minute under the specified conditions.

Quantification of Intracellular Sugar Phosphates by LC-MS/MS

This protocol provides a general framework for the analysis of intracellular metabolites.[1][12][13][14][15]

  • Metabolite Extraction:

    • Rapidly quench the metabolism of bacterial cells by adding a cold quenching solution (e.g., 60% methanol at -40°C).

    • Harvest the cells by centrifugation at low temperature.

    • Extract the intracellular metabolites using a cold extraction solvent (e.g., a mixture of methanol, acetonitrile, and water).

    • Sonicate or bead-beat the cell suspension to ensure complete lysis and extraction.

    • Clarify the extract by centrifugation to remove cell debris.

  • LC-MS/MS Analysis:

    • Use a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

    • For separation of sugar phosphates, a porous graphitic carbon (PGC) column or a HILIC column is often used.

    • The mobile phase typically consists of a gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate or ammonium carbonate).

    • The mass spectrometer should be operated in negative ion mode with multiple reaction monitoring (MRM) for targeted quantification of specific sugar phosphates.

    • Use stable isotope-labeled internal standards for accurate quantification.

  • Data Analysis:

    • Identify and quantify the sugar phosphates based on their retention times and specific mass transitions.

    • Normalize the metabolite concentrations to the cell number or biomass.

Signaling Pathways and Logical Relationships

The Tagatose-6-Phosphate pathway is tightly regulated and interconnected with other metabolic pathways.

Tagatose-6-Phosphate Pathway

Tagatose_6_Phosphate_Pathway Galactose Galactose Galactose_6_P This compound Galactose->Galactose_6_P Galactokinase / PTS Tagatose_6_P Tagatose-6-Phosphate Galactose_6_P->Tagatose_6_P Galactose-6-P Isomerase Tagatose_1_6_BP Tagatose-1,6-bisphosphate Tagatose_6_P->Tagatose_1_6_BP Tagatose-6-P Kinase DHAP Dihydroxyacetone phosphate Tagatose_1_6_BP->DHAP G3P Glyceraldehyde-3-phosphate Tagatose_1_6_BP->G3P Tagatose-1,6-BP Aldolase Glycolysis Glycolysis DHAP->Glycolysis G3P->Glycolysis

Caption: The Tagatose-6-Phosphate pathway for galactose metabolism.

Interplay with the Leloir Pathway

In many bacteria, the Tagatose-6-Phosphate pathway coexists with the Leloir pathway. The preferred route for galactose metabolism can depend on the bacterial species and environmental conditions.[2][4]

Pathway_Interplay cluster_T6P Tagatose-6-Phosphate Pathway cluster_Leloir Leloir Pathway Galactose_6_P This compound Tagatose_6_P Tagatose-6-Phosphate Galactose_6_P->Tagatose_6_P Glycolysis_T6P Glycolysis Tagatose_6_P->Glycolysis_T6P Galactose_1_P Galactose-1-Phosphate UDP_Galactose UDP-Galactose Galactose_1_P->UDP_Galactose UDP_Glucose UDP-Glucose UDP_Galactose->UDP_Glucose Glucose_1_P Glucose-1-Phosphate UDP_Glucose->Glucose_1_P Glycolysis_Leloir Glycolysis Glucose_1_P->Glycolysis_Leloir Phosphoglucomutase Galactose Galactose Galactose->Galactose_6_P PTS Galactose->Galactose_1_P Galactokinase

Caption: Interplay between the Tagatose-6-Phosphate and Leloir pathways.

Experimental Workflow for Metabolite Analysis

Experimental_Workflow Start Bacterial Culture Quenching Metabolism Quenching Start->Quenching Extraction Metabolite Extraction Quenching->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Data Data Processing Analysis->Data Result Metabolite Quantification Data->Result

Caption: A typical experimental workflow for intracellular metabolite analysis.

Conclusion

This compound stands as a critical intermediate at the crossroads of galactose metabolism, directing carbon flow into the Tagatose-6-Phosphate pathway. A thorough understanding of the enzymatic conversion of Gal-6-P, its quantitative aspects, and its regulation is paramount for researchers in microbiology, biotechnology, and drug development. The methodologies and data presented in this guide provide a solid foundation for further investigation into this important metabolic pathway, paving the way for innovations in areas such as the development of novel antimicrobials and the metabolic engineering of industrially relevant microorganisms.

References

The Core of Prokaryotic Galactose Utilization: A Technical Guide to Galactose-6-Phosphate Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galactose, a C-4 epimer of glucose, serves as a crucial carbon and energy source for numerous prokaryotes. Its metabolism is not only vital for bacterial survival but also presents a compelling area for research in metabolic engineering and the development of novel antimicrobial strategies. Prokaryotes have evolved two primary pathways for galactose catabolism that channel into central glycolysis: the well-known Leloir pathway, which processes galactose into glucose-1-phosphate, and the Tagatose-6-Phosphate (T6P) pathway, which acts on galactose phosphorylated at the C-6 position.

This technical guide provides an in-depth exploration of the T6P pathway, the central route for galactose-6-phosphate metabolism in various bacteria, particularly Gram-positive organisms like Staphylococcus aureus and Lactococcus lactis. We will dissect the enzymatic steps, genetic organization, and regulation of this pathway, offering a comparative overview with the Leloir pathway. Furthermore, this guide furnishes quantitative enzymatic data, detailed experimental protocols for key enzyme assays, and visual diagrams of the metabolic and regulatory networks to facilitate advanced research and development.

The Tagatose-6-Phosphate Pathway

The Tagatose-6-Phosphate (T6P) pathway is the primary metabolic route for galactose that has been internalized and phosphorylated at the C-6 position, a common outcome of transport via the phosphoenolpyruvate-dependent phosphotransferase system (PTS). In organisms like Staphylococcus aureus and Lactococcus lactis, the genes encoding the enzymes for this pathway are typically organized in the lac operon. The pathway consists of three core enzymatic steps that convert this compound into the glycolytic intermediates dihydroxyacetone phosphate (DHAP) and glyceraldehyde-3-phosphate (G3P).

Tagatose_6_Phosphate_Pathway cluster_pathway Tagatose-6-Phosphate Pathway cluster_glycolysis Central Metabolism Gal6P This compound Tag6P Tagatose-6-Phosphate Gal6P->Tag6P LacA/LacB Gal6P->Tag6P  this compound  Isomerase TDP Tagatose-1,6-Diphosphate Tag6P->TDP LacC Tag6P->TDP  Tagatose-6-Phosphate  Kinase LacC_helper LacC_helper DHAP DHAP TDP->DHAP LacD TDP->DHAP Tagatose-1,6-Diphosphate Aldolase G3P Glyceraldehyde-3-Phosphate TDP->G3P LacD ADP ADP Glycolysis Glycolysis DHAP->Glycolysis G3P->Glycolysis ATP ATP LacC_helper->TDP LacC_helper->ADP

Fig 1. The Tagatose-6-Phosphate (T6P) metabolic pathway.
Step 1: Isomerization of this compound

  • Enzyme : this compound Isomerase (EC 5.3.1.26)

  • Genes : lacA and lacB

  • Reaction : D-galactose-6-phosphate <=> D-tagatose-6-phosphate

The pathway initiates with the reversible isomerization of the aldose, this compound, to the ketose, tagatose-6-phosphate. This reaction is catalyzed by this compound Isomerase. In many bacteria, including Lactococcus lactis, this enzyme is a heteromultimer composed of subunits encoded by the lacA and lacB genes; expression of both genes is required for enzymatic activity[1].

Step 2: Phosphorylation of Tagatose-6-Phosphate
  • Enzyme : Tagatose-6-Phosphate Kinase (EC 2.7.1.144)

  • Gene : lacC

  • Reaction : D-tagatose-6-phosphate + ATP -> D-tagatose-1,6-diphosphate + ADP

Following isomerization, Tagatose-6-Phosphate Kinase catalyzes the irreversible phosphorylation of tagatose-6-phosphate at the C-1 position, yielding tagatose-1,6-diphosphate. This step consumes one molecule of ATP and is a key committing step for the catabolism of the hexose phosphate. The enzyme, encoded by lacC, belongs to the phosphofructokinase B (PfkB) family of sugar kinases[2]. Structural studies of the S. aureus LacC enzyme reveal a mechanism that utilizes two Mg²⁺ ions in the active site to facilitate phosphoryl transfer[3][4].

Step 3: Cleavage of Tagatose-1,6-Diphosphate
  • Enzyme : Tagatose-1,6-Diphosphate Aldolase (EC 4.1.2.40)

  • Gene : lacD

  • Reaction : D-tagatose-1,6-diphosphate <=> Dihydroxyacetone phosphate (DHAP) + D-glyceraldehyde-3-phosphate (G3P)

In the final step, Tagatose-1,6-Diphosphate Aldolase cleaves the six-carbon sugar diphosphate into two three-carbon molecules: DHAP and G3P. These products are central glycolytic intermediates and can directly enter the Embden-Meyerhof-Parnas pathway to continue through energy-yielding metabolism. The lacD gene encodes this enzyme[1].

Comparative Pathway: The Leloir Pathway

For context, it is essential to understand the Leloir pathway, the primary route for catabolizing free, unphosphorylated galactose, which is prevalent in many prokaryotes, including Escherichia coli.

Leloir_Pathway cluster_pathway Leloir Pathway cluster_glycolysis Central Metabolism Gal Galactose Gal1P Galactose-1-Phosphate Gal->Gal1P GalK Gal->Gal1P  Galactokinase GalK_helper GalK_helper UDPGal UDP-Galactose Gal1P->UDPGal GalT Gal1P->UDPGal  Gal-1-P Uridylyltransferase ADP ADP UDPGlc UDP-Glucose UDPGal->UDPGlc GalE UDPGal->UDPGlc  UDP-Gal 4-Epimerase UDPGlc->Gal1P G1P Glucose-1-Phosphate UDPGlc->G1P G6P Glucose-6-Phosphate G1P->G6P PGM G1P->G6P  Phosphoglucomutase ATP ATP GalK_helper->Gal1P GalK_helper->ADP

Fig 2. The Leloir pathway for galactose catabolism.

The key distinctions of the Leloir pathway are:

  • Initial Substrate : It starts with free galactose, not this compound.

  • Phosphorylation : Galactokinase (GalK) phosphorylates galactose at the C-1 position, forming galactose-1-phosphate.

  • UDP-Sugar Intermediates : The pathway proceeds through UDP-galactose and UDP-glucose intermediates, catalyzed by Galactose-1-Phosphate Uridylyltransferase (GalT) and UDP-Galactose 4-Epimerase (GalE).

  • Entry into Glycolysis : The final product is glucose-1-phosphate, which is then isomerized to glucose-6-phosphate to enter glycolysis.

Genetic Organization and Regulation

The expression of metabolic pathway genes in prokaryotes is tightly controlled and often organized into operons.

The lac Operon (Tagatose-6-Phosphate Pathway)

In Gram-positive bacteria like Lactococcus lactis, the lacABCD genes encoding the T6P pathway enzymes are part of a larger lac operon, which also includes genes for lactose transport (lacFE) and hydrolysis (lacG). The entire operon is typically inducible by lactose[1]. In Staphylococcus aureus, the lacABCDFEG operon is similarly responsible for galactose metabolism via the tagatose pathway. Recent studies have shown this operon is a target for sRNA-mediated regulation in response to cell wall stress, linking environmental sensing to metabolic control.

The gal Operon (Leloir Pathway)

In E. coli, the genes for the Leloir pathway (galE, galT, galK) are clustered in the gal operon. This operon is subject to complex regulation involving both negative and positive control. The GalR repressor protein binds to operator sites to inhibit transcription in the absence of galactose. The cAMP receptor protein (CRP), activated by cAMP during glucose scarcity, binds to an activator site to enhance transcription, ensuring that galactose is utilized as an alternative carbon source.

Gal_Operon_Regulation cluster_operon E. coli gal Operon start->end galR_gene galR (repressor gene) GalR GalR Repressor galR_gene->GalR Expresses CRP_site CRP Site Promoter Promoter (P1/P2) CRP_site->Promoter Activates P1 Operator Operator (OE) Operator->Promoter Represses P1 galE galE galT galT galK galK GalR->Operator Binds CRP_cAMP CRP-cAMP CRP_cAMP->CRP_site Binds Galactose Galactose (Inducer) Galactose->GalR Inactivates Experimental_Workflow culture 1. Bacterial Culture (e.g., L. lactis grown on Lactose) lysis 2. Cell Lysis (Sonication / French Press) culture->lysis clarification 3. Clarification (Centrifugation to get Cell-Free Extract) lysis->clarification initiation 5. Reaction Initiation (Add Cell-Free Extract) clarification->initiation assay_prep 4. Assay Preparation (Buffer, Substrates, Coupling Enzymes, NADH) assay_prep->initiation measurement 6. Spectrophotometric Measurement (ΔA₃₄₀/min) initiation->measurement calculation 7. Activity Calculation (Using Beer-Lambert Law) measurement->calculation

References

Galactose-6-Phosphate as a Precursor for Glycolysis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Galactose, a C4 epimer of glucose, is a critical monosaccharide in human nutrition, primarily derived from the hydrolysis of lactose. Its entry into the central carbohydrate metabolism, specifically glycolysis, is a meticulously orchestrated process. While galactose itself is not a direct substrate for glycolysis, its phosphorylated derivative, galactose-6-phosphate, represents a key node in an alternative pathway, feeding into the glycolytic sequence. This whitepaper provides a comprehensive technical overview of the metabolic journey of galactose to a glycolytic precursor. It delves into the enzymatic reactions, kinetic parameters, and regulatory mechanisms governing this conversion. Detailed experimental protocols for the characterization of key enzymes and the quantification of metabolic intermediates are provided, alongside a quantitative analysis of metabolic flux. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of metabolic research and drug development, offering insights into potential therapeutic targets for disorders of galactose metabolism.

Introduction

The efficient utilization of dietary carbohydrates is fundamental to cellular energy homeostasis. Galactose, predominantly obtained from dairy products, is a significant energy source.[1] However, unlike glucose, it does not directly enter the glycolytic pathway. Instead, it must first be converted to glucose-6-phosphate. The canonical pathway for this conversion is the Leloir pathway, which processes galactose-1-phosphate.[2][3][4] Concurrently, an alternative route involving the direct phosphorylation of galactose to this compound and its subsequent isomerization has been described, providing another avenue for galactose to fuel glycolysis.[5][6] Understanding the intricacies of these pathways is paramount, not only for comprehending fundamental metabolic processes but also for elucidating the pathophysiology of genetic disorders such as galactosemia and for identifying novel therapeutic targets.[7] This guide focuses on the role of this compound as a direct precursor to glycolysis, detailing the enzymatic steps, their kinetics, and the experimental methodologies used for their investigation.

The Leloir Pathway: The Primary Route of Galactose Metabolism

The predominant pathway for galactose metabolism is the Leloir pathway, which converts galactose into glucose-1-phosphate.[2][3][4] This pathway is a four-step enzymatic process that ultimately channels galactose into the mainstream of glucose metabolism.

The key enzymes and reactions in the Leloir pathway are:

  • Galactose Mutarotase (GALM): Converts β-D-galactose to α-D-galactose, the anomer required by the subsequent enzyme.[8]

  • Galactokinase (GALK): Phosphorylates α-D-galactose to galactose-1-phosphate (Gal-1-P), trapping it within the cell. This is an ATP-dependent reaction.[9]

  • Galactose-1-Phosphate Uridylyltransferase (GALT): Transfers a UMP group from UDP-glucose to galactose-1-phosphate, forming UDP-galactose and glucose-1-phosphate.[10][11] This is a critical step, and its deficiency leads to classic galactosemia.[7]

  • UDP-Galactose-4'-Epimerase (GALE): Catalyzes the reversible epimerization of UDP-galactose to UDP-glucose.[2][7] This reaction regenerates the UDP-glucose consumed by GALT and also provides UDP-galactose for biosynthetic pathways.

  • Phosphoglucomutase (PGM): Isomerizes glucose-1-phosphate to glucose-6-phosphate, which can then enter glycolysis, the pentose phosphate pathway, or be converted to glucose.[1][2]

Leloir_Pathway cluster_enzymes Enzymes Galactose β-D-Galactose alpha_Galactose α-D-Galactose Galactose->alpha_Galactose GALM Gal_1_P Galactose-1-Phosphate alpha_Galactose->Gal_1_P GALK ATP -> ADP UDP_Gal UDP-Galactose Gal_1_P->UDP_Gal GALT UDP_Glc UDP-Glucose UDP_Gal->UDP_Glc GALE Glc_1_P Glucose-1-Phosphate UDP_Glc->Glc_1_P GALT Glc_6_P Glucose-6-Phosphate Glc_1_P->Glc_6_P PGM Glycolysis Glycolysis Glc_6_P->Glycolysis GALM GALM GALK GALK GALT GALT GALE GALE PGM PGM

Figure 1: The Leloir Pathway for Galactose Metabolism.

This compound: An Alternative Entry Point into Glycolysis

While the Leloir pathway is the primary route, an alternative pathway involving this compound has been identified. In this pathway, galactose is directly phosphorylated at the C6 position by a hexokinase, forming this compound. This intermediate is then isomerized to tagatose-6-phosphate by this compound isomerase.[6] Tagatose-6-phosphate can then be further metabolized to enter the glycolytic pathway at the level of fructose-6-phosphate or glyceraldehyde-3-phosphate. Although considered a minor pathway in humans under normal physiological conditions, it may gain significance in certain metabolic states or in organisms that possess a more active tagatose-6-phosphate pathway.[10]

Alternative_Pathway cluster_enzymes Enzymes Galactose Galactose Gal_6_P This compound Galactose->Gal_6_P Hexokinase ATP -> ADP Tag_6_P Tagatose-6-Phosphate Gal_6_P->Tag_6_P Gal6PI Fru_6_P Fructose-6-Phosphate Tag_6_P->Fru_6_P -> Further steps -> Glycolysis Glycolysis Fru_6_P->Glycolysis Hexokinase Hexokinase Gal6PI This compound Isomerase T6PK Tagatose-6-Phosphate Kinase Aldolase Aldolase

Figure 2: Alternative Pathway via this compound.

Quantitative Data

Enzyme Kinetics

The efficiency of the Leloir pathway is dictated by the kinetic properties of its constituent enzymes. The Michaelis constant (Km) and maximum velocity (Vmax) provide insights into substrate affinity and catalytic rate, respectively.

EnzymeSubstrateKm (µM)Vmax (µmol/min/mg)kcat (s-1)Organism/TissueReference
GALK1 α-D-Galactose970-8.7Human[12][13]
ATP34--Human[12][13]
GALT Galactose-1-Phosphate290 - 108017.9 - 59.1 (µmol UDP-Gal/h/mg)-Human[3][10]
UDP-Glucose81.6 - 42532.2 - 75.5 (µmol UDP-Gal/h/mg)-Human[3][10]
GALE UDP-Galactose~30-50-~250Human[2][8]
PGM1 Glucose-1-Phosphate80--Human[1][14]

Note: Kinetic parameters can vary depending on the experimental conditions (pH, temperature, buffer composition) and the specific isoform of the enzyme.

Intracellular Metabolite Concentrations

The steady-state concentrations of metabolic intermediates provide a snapshot of the metabolic status of a cell and can indicate potential regulatory points.

MetaboliteConcentration (nmol/g hemoglobin)Cell TypeConditionReference
Galactose-1-Phosphate Markedly high in GALT-deficient cellsHEK293T, 143BGalactose-treated[15]
UDP-Galactose 29.5 ± 1.5Human Red Blood CellsMSUD/PKU patients[16]
42.3 ± 5.8Human Red Blood CellsMSUD patients + Galactose[16]
Significantly reduced in galactosemiaHuman Red Blood CellsGalactosemia[9]
UDP-Glucose Significantly increased ratio to UDP-Gal in galactosemiaHuman Red Blood CellsGalactosemia[9]
Glucose-6-Phosphate Varies depending on metabolic stateVarious-[17][18][19]

Experimental Protocols

Enzyme Activity Assays

This assay measures the conversion of galactose to galactose-1-phosphate coupled to the oxidation of NADH.

Principle: The ADP produced in the GALK reaction is used by pyruvate kinase (PK) to convert phosphoenolpyruvate (PEP) to pyruvate. Pyruvate is then reduced to lactate by lactate dehydrogenase (LDH), consuming NADH, which can be monitored spectrophotometrically at 340 nm.[16]

Reagents:

  • Assay Buffer: 100 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT

  • Substrate Mix: 10 mM Galactose, 5 mM ATP, 2 mM PEP, 0.2 mM NADH

  • Coupling Enzymes: Pyruvate Kinase (10 U/mL), Lactate Dehydrogenase (15 U/mL)

  • Sample: Cell or tissue lysate

Procedure:

  • Prepare the reaction mixture containing assay buffer, substrate mix, and coupling enzymes.

  • Add the sample to initiate the reaction.

  • Monitor the decrease in absorbance at 340 nm over time.

  • Calculate the GALK activity based on the rate of NADH oxidation.

This assay can be performed using a coupled enzymatic reaction that leads to the reduction of NADP⁺ to NADPH.

Principle: The glucose-1-phosphate produced by GALT is converted to glucose-6-phosphate by phosphoglucomutase (PGM). Glucose-6-phosphate is then oxidized by glucose-6-phosphate dehydrogenase (G6PDH), reducing NADP⁺ to NADPH, which can be measured by the increase in absorbance at 340 nm or by fluorescence.[10][11]

Reagents:

  • Assay Buffer: 100 mM Glycine, pH 8.7, 5 mM MgCl₂

  • Substrate Mix: 2 mM Galactose-1-Phosphate, 1 mM UDP-Glucose, 1 mM NADP⁺

  • Coupling Enzymes: Phosphoglucomutase (5 U/mL), Glucose-6-Phosphate Dehydrogenase (5 U/mL)

  • Sample: Erythrocyte lysate or other cell/tissue extracts

Procedure:

  • Combine the assay buffer, substrate mix, and coupling enzymes in a microplate well.

  • Add the sample to start the reaction.

  • Incubate at 37°C and measure the increase in absorbance at 340 nm or fluorescence (Ex/Em = 340/460 nm) at multiple time points.

  • Determine GALT activity from the rate of NADPH formation.

GALE activity can be determined by measuring the conversion of UDP-galactose to UDP-glucose using a coupled assay with UDP-glucose dehydrogenase.

Principle: The UDP-glucose formed by GALE is oxidized by UDP-glucose dehydrogenase (UDPGDH), which reduces NAD⁺ to NADH. The increase in NADH is monitored spectrophotometrically at 340 nm.[11]

Reagents:

  • Assay Buffer: 100 mM Glycine, pH 8.7

  • Substrate Mix: 1 mM UDP-Galactose, 2 mM NAD⁺

  • Coupling Enzyme: UDP-Glucose Dehydrogenase (0.5 U/mL)

  • Sample: Cell or tissue lysate

Procedure:

  • Mix the assay buffer and substrate mix.

  • Add the coupling enzyme.

  • Initiate the reaction by adding the sample.

  • Record the increase in absorbance at 340 nm over time.

  • Calculate GALE activity based on the rate of NADH production.

PGM activity is measured by a coupled enzyme assay that monitors the reduction of a tetrazolium salt.

Principle: PGM converts glucose-1-phosphate to glucose-6-phosphate. G6PDH then oxidizes glucose-6-phosphate, producing NADPH. The NADPH, in the presence of a diaphorase, reduces a tetrazolium salt (e.g., WST-1) to a colored formazan product, which is measured colorimetrically.[1][2][7]

Reagents:

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂

  • Substrate Mix: 2 mM Glucose-1-Phosphate, 0.5 mM NADP⁺, 0.1 mM WST-1

  • Coupling Enzymes: Glucose-6-Phosphate Dehydrogenase (2 U/mL), Diaphorase (2 U/mL)

  • Sample: Cell or tissue lysate

Procedure:

  • Prepare a reaction mix with assay buffer, substrate mix, and coupling enzymes.

  • Add the sample to the reaction mix.

  • Incubate at room temperature and measure the absorbance at the appropriate wavelength for the formazan product (e.g., 450 nm for WST-1) at several time points.

  • Calculate PGM activity from the rate of formazan formation.

Quantification of Metabolic Intermediates by LC-MS/MS

Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific technique for the quantification of small molecules in complex biological matrices. Metabolites are first extracted from cells or tissues, separated by liquid chromatography, and then detected and quantified by mass spectrometry based on their specific mass-to-charge ratios and fragmentation patterns.[20]

Sample Preparation:

  • Quenching: Rapidly quench metabolic activity by adding ice-cold solvent (e.g., 80% methanol) to the cell culture or tissue homogenate.

  • Extraction: Lyse the cells and extract the metabolites using a suitable solvent system (e.g., methanol/acetonitrile/water).

  • Centrifugation: Pellet cell debris and proteins by centrifugation at high speed and low temperature.

  • Drying and Reconstitution: Dry the supernatant containing the metabolites under vacuum and reconstitute in a solvent compatible with the LC-MS/MS system.

LC-MS/MS Analysis:

  • Chromatographic Separation: Inject the reconstituted sample onto an appropriate LC column (e.g., HILIC or ion-pair reversed-phase) to separate the metabolites of interest.

  • Mass Spectrometric Detection: Analyze the eluent using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for each metabolite and its corresponding stable isotope-labeled internal standard.

  • Quantification: Generate a standard curve using known concentrations of the metabolites. Quantify the metabolites in the samples by comparing their peak areas to those of the internal standards and the standard curve.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Quenching 1. Quenching (e.g., 80% Methanol) Extraction 2. Extraction (e.g., Methanol/Acetonitrile/Water) Quenching->Extraction Centrifugation 3. Centrifugation Extraction->Centrifugation Drying 4. Drying & Reconstitution Centrifugation->Drying LC_Separation 5. LC Separation Drying->LC_Separation MS_Detection 6. MS/MS Detection (MRM) LC_Separation->MS_Detection Quantification 7. Quantification MS_Detection->Quantification

Figure 3: Workflow for Metabolite Quantification by LC-MS/MS.
Metabolic Flux Analysis using ¹³C-Galactose

Principle: Metabolic flux analysis (MFA) with stable isotope tracers, such as ¹³C-labeled galactose, allows for the quantitative determination of the rates (fluxes) of metabolic pathways. Cells are cultured in a medium containing ¹³C-galactose, and the incorporation of the ¹³C label into downstream metabolites is measured by mass spectrometry. The resulting mass isotopologue distributions are used to calculate the intracellular metabolic fluxes.[21]

Experimental Workflow:

  • Cell Culture: Culture cells in a defined medium containing a known concentration of ¹³C-galactose.

  • Metabolic Steady State: Ensure cells reach a metabolic and isotopic steady state.

  • Metabolite Extraction: Quench metabolism and extract intracellular metabolites as described in section 5.2.

  • Derivatization (for GC-MS): If using gas chromatography-mass spectrometry (GC-MS), derivatize the metabolites to increase their volatility.

  • MS Analysis: Analyze the samples by GC-MS or LC-MS/MS to determine the mass isotopologue distributions of key metabolites in the Leloir and glycolytic pathways.

  • Flux Calculation: Use a metabolic model and specialized software to calculate the metabolic fluxes that best fit the experimental labeling data.

MFA_Workflow cluster_experiment Experimental Phase cluster_analysis Analytical & Computational Phase Culture 1. Cell Culture with ¹³C-Galactose SteadyState 2. Achieve Metabolic & Isotopic Steady State Culture->SteadyState Extraction 3. Metabolite Extraction SteadyState->Extraction MS_Analysis 4. MS Analysis (Mass Isotopologue Distribution) Extraction->MS_Analysis Flux_Calculation 5. Flux Calculation MS_Analysis->Flux_Calculation

Figure 4: Experimental Workflow for Metabolic Flux Analysis.

Conclusion

The conversion of galactose to glycolytic intermediates is a vital metabolic process, with the Leloir pathway serving as the primary route. The alternative pathway involving this compound provides an additional, albeit typically minor, entry point into glycolysis. A thorough understanding of the enzymes, their kinetics, and the regulation of these pathways is crucial for researchers in metabolic diseases and for the development of novel therapeutic strategies for conditions like galactosemia. The experimental protocols and quantitative data presented in this guide offer a robust framework for investigating the intricate connections between galactose metabolism and glycolysis, paving the way for future discoveries and advancements in the field.

References

The Discovery and Characterization of Galactose-6-Phosphate Isomerase: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of Galactose-6-phosphate isomerase (EC 5.3.1.26), a key enzyme in the galactose metabolic pathway of various microorganisms. We delve into the historical discovery of this isomerase, its biochemical function, and the detailed experimental protocols used for its characterization. Quantitative data from seminal studies are presented in structured tables for comparative analysis. Furthermore, metabolic pathways and experimental workflows are visually represented through detailed diagrams to facilitate a comprehensive understanding of this enzyme's role and the methods to study it.

Introduction: The Discovery of a Key Player in Galactose Metabolism

The elucidation of galactose metabolism in bacteria revealed alternative pathways to the well-established Leloir pathway. A pivotal discovery in this area was the identification of the tagatose-6-phosphate pathway, and with it, the enzyme responsible for a key isomerization step: this compound isomerase.

The definitive characterization of this enzyme was presented in a 1980 publication by D. L. Bissett, W. C. Wenger, and R. L. Anderson, who studied the metabolism of lactose and D-galactose in Staphylococcus aureus.[1] Their work demonstrated that an inducible D-galactose-6-phosphate isomerase specifically catalyzes the reversible isomerization of D-galactose 6-phosphate to D-tagatose 6-phosphate.[1] This discovery was foundational in understanding how certain bacteria, particularly lactic acid bacteria, process galactose derived from lactose. Subsequent research, including the cloning and sequencing of the gene for this enzyme in Lactococcus lactis in the early 1990s, has further solidified our understanding of its structure and function.

Biochemical Function and Metabolic Context

This compound isomerase is a crucial component of the tagatose-6-phosphate pathway for galactose catabolism. This pathway is prevalent in many bacteria, including commercially important lactic acid bacteria. The enzyme catalyzes the following reversible reaction:

D-galactose 6-phosphate ⇌ D-tagatose 6-phosphate [2]

This aldose-ketose isomerization is the second step in the pathway, following the phosphorylation of galactose to this compound. The product, tagatose-6-phosphate, is then further metabolized to intermediates of glycolysis.

The Tagatose-6-Phosphate Pathway

The tagatose-6-phosphate pathway is a critical route for galactose utilization in many prokaryotes. The pathway is initiated by the transport and phosphorylation of lactose or galactose. In the case of lactose, it is first hydrolyzed to glucose and this compound. The subsequent steps are as follows:

  • Isomerization: this compound isomerase (LacAB) converts D-galactose-6-phosphate to D-tagatose-6-phosphate.

  • Phosphorylation: Tagatose-6-phosphate kinase (LacC) phosphorylates D-tagatose-6-phosphate to D-tagatose-1,6-bisphosphate.

  • Aldol Cleavage: Tagatose-1,6-bisphosphate aldolase (LacD) cleaves D-tagatose-1,6-bisphosphate into dihydroxyacetone phosphate (DHAP) and D-glyceraldehyde-3-phosphate (G3P).

Both DHAP and G3P are intermediates of the glycolytic pathway, thus linking galactose metabolism to central carbon metabolism.

Tagatose_6_Phosphate_Pathway Gal6P D-Galactose-6-Phosphate Tag6P D-Tagatose-6-Phosphate Gal6P->Tag6P this compound Isomerase (LacAB) Tag16BP D-Tagatose-1,6-Bisphosphate Tag6P->Tag16BP Tagatose-6-Phosphate Kinase (LacC) DHAP Dihydroxyacetone Phosphate Tag16BP->DHAP Tagatose-1,6-Bisphosphate Aldolase (LacD) G3P D-Glyceraldehyde-3-Phosphate Tag16BP->G3P Glycolysis Glycolysis DHAP->Glycolysis G3P->Glycolysis

The Tagatose-6-Phosphate Pathway for Galactose Catabolism.

Quantitative Data on this compound Isomerase

The following tables summarize key quantitative data for this compound isomerase from various microorganisms.

Table 1: General Properties of this compound Isomerase
PropertyStaphylococcus aureusLactococcus lactisReference
Molecular Weight (kDa) ~100135.5[1],[3]
Subunit Composition -Hetero-octamer (LacA and LacB subunits)[3]
Optimal pH -7.0[3]
Optimal Temperature (°C) -30[3]
Metal Ion Requirement Not stimulated by mono- or divalent cationsIndependent of metal ions[1],[3]
Inhibition Reversibly inactivated by N-ethylmaleimideUnaffected by EDTA[1],[3]
Table 2: Kinetic Parameters of this compound Isomerase
OrganismSubstrateKm (mM)kcat (min-1)Vmax (units/mg)Reference
Staphylococcus aureus D-Galactose-6-Phosphate9.6--[1]
D-Tagatose-6-Phosphate1.9--[1]
Lactococcus lactis D-Psicose (as substrate for D-allose production)--1.79 (specific activity)[3]

Experimental Protocols

The following sections detail the methodologies for the purification and assay of this compound isomerase, based on established protocols.

Purification of this compound Isomerase from Staphylococcus aureus

The purification protocol for this compound isomerase from S. aureus involves several chromatographic steps to isolate the enzyme from a cell-free extract. The following is a generalized workflow based on the methods described by Bissett and Anderson.[1][4]

Purification_Workflow start S. aureus cells grown in D-galactose medium cell_lysis Cell Lysis (e.g., sonication) start->cell_lysis centrifugation1 Centrifugation to obtain cell-free extract cell_lysis->centrifugation1 deae_cellulose DEAE-Cellulose Chromatography centrifugation1->deae_cellulose fraction_collection1 Collect active fractions deae_cellulose->fraction_collection1 hydrophobic_interaction Hydrophobic Interaction Chromatography (e.g., Phenyl-Sepharose) fraction_collection1->hydrophobic_interaction fraction_collection2 Collect active fractions hydrophobic_interaction->fraction_collection2 gel_filtration Gel Filtration Chromatography (e.g., Sephacryl S-300) fraction_collection2->gel_filtration end Partially purified This compound Isomerase gel_filtration->end

Purification workflow for this compound Isomerase.

Methodology:

  • Cell Growth and Lysis: S. aureus is cultured in a medium containing D-galactose to induce the expression of the enzyme. The cells are harvested and lysed to release the intracellular contents.

  • Cell-Free Extract Preparation: The cell lysate is centrifuged to remove cell debris, resulting in a cell-free extract containing the crude enzyme.

  • DEAE-Cellulose Chromatography: The cell-free extract is subjected to anion-exchange chromatography on a DEAE-cellulose column. The column is washed, and the enzyme is eluted with a salt gradient.

  • Hydrophobic Interaction Chromatography: Active fractions from the previous step are pooled and applied to a hydrophobic interaction column, such as Phenyl-Sepharose. The enzyme is eluted with a decreasing salt gradient.

  • Gel Filtration Chromatography: Further purification is achieved by gel filtration chromatography to separate proteins based on size. This step also allows for the estimation of the native molecular weight of the enzyme.[1]

Enzyme Assay for this compound Isomerase Activity

The activity of this compound isomerase is typically determined by a coupled enzyme assay. The formation of the product, D-tagatose-6-phosphate, is coupled to the activity of other enzymes that ultimately lead to a measurable change, such as the oxidation or reduction of a nicotinamide cofactor (NADH or NADPH).

Principle:

The assay for the forward reaction (D-galactose-6-phosphate to D-tagatose-6-phosphate) can be coupled to the enzymes of the tagatose-6-phosphate pathway, ultimately leading to the oxidation of NADH in the presence of lactate dehydrogenase.

Enzyme_Assay_Workflow start Assay Mixture: - D-Galactose-6-Phosphate - ATP - NADH - Tagatose-6-Phosphate Kinase - Tagatose-1,6-Bisphosphate Aldolase - Triosephosphate Isomerase - Glycerol-3-Phosphate Dehydrogenase add_enzyme Add this compound Isomerase (sample to be tested) start->add_enzyme reaction_cascade Reaction Cascade: 1. Gal-6-P → Tag-6-P 2. Tag-6-P → Tag-1,6-BP 3. Tag-1,6-BP → DHAP + G3P 4. G3P ↔ DHAP 5. DHAP + NADH → Glycerol-3-P + NAD+ add_enzyme->reaction_cascade measurement Monitor decrease in absorbance at 340 nm (Oxidation of NADH) reaction_cascade->measurement end Calculate enzyme activity measurement->end

Coupled enzyme assay workflow for this compound Isomerase.

Reagents and Conditions:

  • Buffer: Tris-HCl or another suitable buffer at the optimal pH of the enzyme (e.g., pH 7.0 for the L. lactis enzyme).[3]

  • Substrate: D-galactose-6-phosphate.

  • Coupling Enzymes:

    • Tagatose-6-phosphate kinase

    • Tagatose-1,6-bisphosphate aldolase

    • Triosephosphate isomerase

    • Glycerol-3-phosphate dehydrogenase

  • Cofactors: ATP and NADH.

  • Temperature: Controlled at the optimal temperature for the enzyme (e.g., 30°C for the L. lactis enzyme).[3]

Procedure:

  • A reaction mixture containing all components except this compound isomerase is prepared in a cuvette.

  • The reaction is initiated by the addition of the enzyme sample.

  • The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH, is monitored over time using a spectrophotometer.

  • The rate of NADH oxidation is directly proportional to the activity of this compound isomerase.

Conclusion and Future Directions

The discovery and characterization of this compound isomerase have been instrumental in defining the tagatose-6-phosphate pathway, a key route for galactose metabolism in a wide range of bacteria. The foundational work in Staphylococcus aureus and subsequent studies in organisms like Lactococcus lactis have provided a solid framework for understanding its biochemical properties and physiological role.

For drug development professionals, targeting bacterial metabolic pathways is a promising strategy for antimicrobial development. A thorough understanding of enzymes like this compound isomerase could reveal opportunities for the design of specific inhibitors that disrupt bacterial growth and survival, particularly in pathogens that rely on this pathway.

Future research should focus on a more comprehensive kinetic analysis of this enzyme from a broader range of organisms, including pathogens. High-resolution crystal structures of the enzyme from different species, in complex with substrates and inhibitors, would provide invaluable insights for structure-based drug design. Furthermore, exploring the regulation of the tagatose-6-phosphate pathway and the expression of this compound isomerase could uncover novel targets for therapeutic intervention.

References

The Enigmatic Role of Galactose-6-Phosphate in the Pathophysiology of Galactosemia: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the intricate metabolic landscape of galactosemia, with a specific focus on the emerging and yet incompletely understood role of galactose-6-phosphate. While the central pathogenic roles of galactose-1-phosphate and galactitol are well-established, this document explores the hypothetical involvement of this compound, providing a comprehensive overview of its potential formation, metabolic fate, and methods for its investigation. This guide is intended to serve as a resource for stimulating further research into the nuanced biochemical alterations that contribute to the long-term complications of galactosemia.

The Established Pathophysiology of Classic Galactosemia

Classic galactosemia is an autosomal recessive disorder caused by a profound deficiency of the enzyme galactose-1-phosphate uridylyltransferase (GALT). GALT is a key enzyme in the Leloir pathway, the primary route for galactose metabolism. The inability to effectively convert galactose-1-phosphate to UDP-galactose leads to the accumulation of several toxic metabolites.

The Leloir Pathway and its Impairment in Galactosemia

The Leloir pathway facilitates the conversion of galactose into glucose-1-phosphate, which can then enter mainstream glucose metabolism.

Leloir_Pathway cluster_galt GALT-mediated conversion (Deficient in Classic Galactosemia) Gal Galactose Gal1P Galactose-1-Phosphate Gal->Gal1P GALK UDPGal UDP-Galactose Gal1P->UDPGal GALT Gal1P->UDPGal UDPGlc UDP-Glucose Glc1P Glucose-1-Phosphate UDPGlc->Glc1P GALT UDPGlc->Glc1P UDPGal->UDPGlc GALE Glc6P Glucose-6-Phosphate Glc1P->Glc6P PGM

Figure 1: The Leloir Pathway for Galactose Metabolism.

In classic galactosemia, the deficiency in GALT activity leads to a significant accumulation of its substrate, galactose-1-phosphate.

The Role of Accumulated Metabolites

The primary drivers of pathology in classic galactosemia are the accumulation of galactose-1-phosphate and the products of alternative metabolic pathways.

MetaboliteNormal Range (Erythrocytes)Galactosemia (Untreated)Pathophysiological Role
Galactose-1-Phosphate < 1 mg/dL> 10 mg/dL, can be as high as 120 mg/dL[1]Cellular toxicity, phosphate trapping, inhibition of key enzymes (e.g., phosphoglucomutase, glucose-6-phosphatase)[2]
Galactitol Not typically detectedElevated in plasma and tissuesOsmotic stress leading to cataract formation and potential neurological damage[3][4]
Galactonate Trace amountsElevated in urinePotential contributor to oxidative stress

Alternative Pathways of Galactose Metabolism

When the Leloir pathway is compromised, galactose is shunted into alternative metabolic routes, leading to the production of pathogenic metabolites.

Alternative_Pathways Gal Galactose Galactitol Galactitol Gal->Galactitol Aldose Reductase (Polyol Pathway) Galactonate Galactonate Gal->Galactonate Galactose Dehydrogenase

Figure 2: Major Alternative Pathways of Galactose Metabolism.

The Hypothetical Role of this compound

While not considered a primary pathogenic metabolite in galactosemia, the potential for this compound formation and its downstream effects warrants investigation.

Potential Pathways for this compound Formation

Two primary enzymatic routes could theoretically lead to the formation of this compound in human cells, particularly under the high galactose concentrations seen in galactosemia.

Gal6P_Formation cluster_hexokinase Direct Phosphorylation cluster_pgm Isomerization Gal Galactose Gal6P This compound (Hypothetical) Gal->Gal6P Hexokinase (I, II, III) (Low Affinity) Gal1P Galactose-1-Phosphate Gal1P->Gal6P Phosphoglucomutase (PGM) (Speculative in Humans)

Figure 3: Hypothetical Pathways for this compound Formation.
  • Phosphorylation by Hexokinases: Human hexokinases I, II, and III have broad substrate specificity and can phosphorylate hexoses other than glucose, including mannose and fructose. While glucose is the preferred substrate, the high concentrations of galactose in galactosemia could potentially lead to its phosphorylation at the 6-position by these enzymes.

  • Isomerization by Phosphoglucomutase (PGM): Studies in yeast have suggested that PGM may be capable of converting galactose-1-phosphate to this compound. However, research on plant PGM did not show this activity, indicating that this catalytic function may be species-specific. The substrate specificity of human PGM isoforms for galactose-1-phosphate requires further elucidation.

Potential Metabolic Fate of this compound

In certain microorganisms, this compound is an intermediate in the tagatose-6-phosphate pathway. The existence and activity of this pathway in humans are currently unknown. If present, it could represent a route for metabolizing this compound.

Tagatose_Pathway Gal6P This compound Tag6P Tagatose-6-Phosphate Gal6P->Tag6P Galactose-6-P Isomerase Tag16BP Tagatose-1,6-Bisphosphate Tag6P->Tag16BP Tagatose-6-P Kinase Glycolysis Glycolytic Intermediates Tag16BP->Glycolysis Tagatose-1,6-BP Aldolase

Figure 4: The Tagatose-6-Phosphate Pathway (Microbial).
Potential Toxicity of this compound

Direct evidence for the toxicity of this compound in human cells is scarce. One study indicated that it does not inhibit natural cell-mediated cytotoxicity. However, comprehensive studies on its potential to induce oxidative stress, endoplasmic reticulum stress, or inhibit key cellular enzymes in the context of galactosemia have not been reported.

Experimental Protocols for the Investigation of this compound

The primary challenge in studying the role of this compound in galactosemia is its accurate detection and quantification in biological samples. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers the most promising approach for this.

Sample Preparation for Hexose Phosphate Analysis

A critical step for accurate quantification of intracellular metabolites like hexose phosphates is the quenching of metabolic activity and extraction of the analytes.

Sample_Prep_Workflow Start Biological Sample (e.g., Erythrocytes, Fibroblasts) Quench Metabolic Quenching (e.g., Cold Methanol) Start->Quench Lyse Cell Lysis (e.g., Sonication, Freeze-thaw) Quench->Lyse Deproteinate Deproteinization (e.g., Acetonitrile Precipitation, Ultrafiltration) Lyse->Deproteinate Extract Supernatant Collection Deproteinate->Extract Dry Evaporation to Dryness Extract->Dry Reconstitute Reconstitution in LC-MS compatible solvent Dry->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

Figure 5: General Workflow for Hexose Phosphate Extraction.

Protocol: Extraction of Hexose Phosphates from Cultured Cells

  • Cell Culture: Culture human fibroblasts or other relevant cell types under desired conditions (e.g., with and without high galactose concentrations).

  • Metabolic Quenching: Rapidly aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS). Immediately add a pre-chilled extraction solution (e.g., 80% methanol) to the culture dish to quench metabolic activity.

  • Cell Lysis and Extraction: Scrape the cells in the extraction solution and transfer to a microcentrifuge tube. Vortex thoroughly and incubate at -20°C for at least 30 minutes to ensure complete protein precipitation and metabolite extraction.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) at 4°C for 10 minutes to pellet cell debris and precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant containing the extracted metabolites.

  • Drying and Reconstitution: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a solvent compatible with the subsequent LC-MS/MS analysis (e.g., a mixture of water and acetonitrile).

LC-MS/MS for the Separation and Quantification of Hexose Phosphate Isomers

Due to the isomeric nature of hexose phosphates (e.g., glucose-6-phosphate, fructose-6-phosphate, this compound), chromatographic separation prior to mass spectrometric detection is essential.

Methodology: Hydrophilic Interaction Liquid Chromatography (HILIC) coupled to Tandem Mass Spectrometry (MS/MS)

  • Chromatographic Separation: HILIC is a suitable technique for separating polar compounds like sugar phosphates.

    • Column: A HILIC column (e.g., amide- or silica-based).

    • Mobile Phase: A gradient of a polar aprotic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium acetate or ammonium formate). The gradient is typically run from high organic to high aqueous to elute the polar analytes.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used for sugar phosphates.

    • Detection: Multiple Reaction Monitoring (MRM) is employed for sensitive and specific quantification. This involves monitoring a specific precursor-to-product ion transition for each analyte. For hexose phosphates, a common transition is m/z 259 -> m/z 97 (H2PO4-).

    • Internal Standards: The use of stable isotope-labeled internal standards (e.g., 13C-labeled hexose phosphates) is crucial for accurate quantification.

Table of MRM Transitions for Hexose Phosphates

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Hexose-6-Phosphate (e.g., Gal-6-P) 259.0296.96 (H2PO4-)
13C6-Hexose-6-Phosphate (Internal Standard) 265.0496.96 (H2PO4-)

Future Directions and Conclusion

The role of this compound in the pathophysiology of galactosemia remains an open area of investigation. While direct evidence of its accumulation and toxicity in humans is currently lacking, plausible biochemical pathways for its formation exist. The development and application of sensitive and specific analytical methods, such as LC-MS/MS, are paramount to addressing this knowledge gap.

Future research should focus on:

  • Quantitative analysis of this compound in erythrocytes and plasma from galactosemia patients under varying dietary conditions.

  • In vitro studies to determine the kinetic parameters of human hexokinase isoforms for galactose phosphorylation to this compound.

  • Investigation of the substrate specificity of human phosphoglucomutase isoforms for the conversion of galactose-1-phosphate to this compound.

  • Cell-based toxicity studies to assess the impact of this compound on cellular functions relevant to galactosemia pathology, such as mitochondrial function and oxidative stress.

Elucidating the potential role of this compound and other alternative metabolic pathways will provide a more complete understanding of the complex metabolic dysregulation in galactosemia and may unveil novel therapeutic targets for mitigating the long-term complications of this debilitating disease.

References

An In-depth Technical Guide to the Structural Analysis of Galactose-6-Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galactose-6-phosphate (Gal-6-P) is a key intermediate in carbohydrate metabolism, particularly in the Leloir pathway, which is the primary route for the conversion of galactose to glucose. As a phosphorylated hexose, its structural integrity and concentration are critical for normal cellular function. Dysregulation of its metabolism is associated with various metabolic disorders, making its accurate structural analysis and quantification essential for both basic research and the development of therapeutic interventions. This technical guide provides a comprehensive overview of the structural analysis of this compound, detailing its physicochemical properties, advanced analytical methodologies, and its role in metabolic pathways.

Physicochemical Properties of this compound

A foundational aspect of any structural analysis is the understanding of the molecule's basic chemical and physical properties. This data is crucial for the development of analytical methods and for interpreting experimental results.

PropertyValueReference
Molecular Formula C₆H₁₃O₉P[1]
Molecular Weight 260.14 g/mol [1]
Exact Mass 260.02971899 Da[1]
IUPAC Name [(2R,3R,4S,5R,6S)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl dihydrogen phosphate
XLogP3 -4.5
Hydrogen Bond Donors 6
Hydrogen Bond Acceptors 9
Rotatable Bond Count 3
Polar Surface Area 165 Ų
pKa (strongest acidic) 1.34
pKa (strongest basic) -3.2

Structural Elucidation Techniques

The structural analysis of this compound relies on a combination of sophisticated analytical techniques. Each method provides unique insights into the molecule's connectivity, stereochemistry, and conformation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique for determining the structure of organic molecules in solution. For this compound, ¹H, ¹³C, and ³¹P NMR are particularly informative.

³¹P NMR Spectroscopy: This technique is highly specific for observing the phosphorus nucleus and is invaluable for studying phosphorylated metabolites.[2] In a typical proton-decoupled ³¹P NMR spectrum, this compound would exhibit a single sharp resonance.[3] The chemical shift of this peak is sensitive to the pH and the ionic strength of the solution but generally falls within the region of organic phosphate monoesters.[4][5][6]

Experimental Protocol: ³¹P NMR Analysis of this compound

  • Sample Preparation: Dissolve the purified this compound sample in D₂O to a concentration of 5-10 mM. Add a known concentration of an internal standard (e.g., methylene diphosphonic acid) for quantification if required. Adjust the pH to a physiological value (e.g., 7.4) using dilute NaOD or DCl.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

    • Tune the probe to the ³¹P frequency.

  • Data Acquisition:

    • Acquire a one-dimensional ³¹P spectrum with proton decoupling.

    • Typical acquisition parameters include:

      • Pulse angle: 30-45°

      • Relaxation delay: 5-10 seconds (to ensure full relaxation for quantitative analysis)

      • Number of scans: 128 or more, depending on the sample concentration.

  • Data Processing:

    • Apply a line broadening factor (e.g., 0.5-1 Hz) to improve the signal-to-noise ratio.

    • Fourier transform the free induction decay (FID).

    • Phase and baseline correct the spectrum.

    • Reference the spectrum to an external standard (e.g., 85% H₃PO₄ at 0 ppm).

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a molecule. When coupled with fragmentation techniques (tandem MS or MS/MS), it can reveal structural details.

Liquid Chromatography-Mass Spectrometry (LC-MS): Due to the high polarity of this compound, its analysis by LC-MS often requires specialized chromatographic techniques such as Hydrophilic Interaction Liquid Chromatography (HILIC) or ion-pair reversed-phase chromatography for effective separation from other cellular metabolites.[7][8][9][10]

Tandem Mass Spectrometry (MS/MS): In negative ion mode, the deprotonated molecule [M-H]⁻ of this compound has an m/z of 259.02. Collision-induced dissociation (CID) of this precursor ion typically results in a characteristic fragmentation pattern. A common and prominent fragment ion observed for hexose phosphates is the phosphate group-related ion at m/z 79 ([PO₃]⁻).[11][12] Other fragments corresponding to the loss of water and cross-ring cleavages of the sugar moiety can also be observed, providing further structural information.

Experimental Protocol: LC-MS/MS Analysis of Hexose Phosphates [8][9]

  • Sample Preparation: Extract metabolites from biological samples using a cold solvent mixture (e.g., methanol/acetonitrile/water). Centrifuge to remove proteins and debris. Dry the supernatant and reconstitute in the initial mobile phase.

  • Chromatography:

    • Column: A HILIC column is commonly used for the separation of polar metabolites.

    • Mobile Phase A: Acetonitrile with a small amount of ammonium acetate or formate.

    • Mobile Phase B: Water with the same ammonium salt.

    • Gradient: Start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the polar analytes.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in negative mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

    • MRM Transition for Gal-6-P: Precursor ion (m/z 259.02) → Product ion (m/z 79.0).

  • Data Analysis: Integrate the peak areas of the MRM transitions and quantify using a calibration curve generated with authentic standards.

X-ray Crystallography

X-ray crystallography is the gold standard for determining the three-dimensional atomic structure of a molecule in its crystalline state. To date, a dedicated crystal structure of isolated this compound has not been deposited in the public databases. However, crystal structures of enzymes in complex with this compound or its close isomers, such as glucose-6-phosphate isomerase, provide valuable insights into its conformation and interactions within a biological environment.[13][14][15] These studies reveal the hydrogen bonding patterns of the hydroxyl groups and the coordination of the phosphate moiety with amino acid residues in the active site.

Inferred Bond Lengths and Angles: Based on crystallographic data of D-galactose and various organophosphate compounds, the expected bond lengths and angles for this compound can be estimated.

Bond/Angle TypeExpected Value (Å or °)
C-C (ring)~1.52 - 1.54 Å
C-O (ring)~1.43 - 1.45 Å
C-O (hydroxyl)~1.42 - 1.43 Å
P-O (ester)~1.60 Å
P=O~1.50 Å
O-P-O~105 - 115°
Enzymatic Assays

Enzymatic assays offer a highly specific and sensitive method for the quantification of this compound. A common approach involves the use of a coupled enzyme system.

Experimental Protocol: Coupled Enzymatic Assay for this compound [16][17]

This protocol is adapted from the assay for glucose-6-phosphate and requires an initial isomerization step.

  • Principle:

    • This compound is first converted to glucose-6-phosphate by phosphoglucoisomerase.

    • Glucose-6-phosphate is then oxidized by glucose-6-phosphate dehydrogenase (G6PDH), with the concomitant reduction of NADP⁺ to NADPH.

    • The increase in NADPH is monitored spectrophotometrically at 340 nm.

  • Reagents:

    • Tris-HCl buffer (pH 7.8)

    • MgCl₂

    • NADP⁺

    • Phosphoglucoisomerase

    • Glucose-6-phosphate dehydrogenase (G6PDH)

    • This compound standards and samples

  • Procedure:

    • In a 96-well plate or cuvette, add the buffer, MgCl₂, NADP⁺, and phosphoglucoisomerase.

    • Add the this compound standard or sample and incubate for a short period to allow for the conversion to glucose-6-phosphate.

    • Initiate the reaction by adding G6PDH.

    • Monitor the increase in absorbance at 340 nm over time.

  • Calculation: The concentration of this compound is determined by comparing the rate of NADPH formation to a standard curve.

Metabolic Pathway Involvement: The Leloir Pathway

This compound is a central molecule in the Leloir pathway, which facilitates the conversion of galactose into glucose-1-phosphate, and subsequently glucose-6-phosphate, for entry into glycolysis. Understanding this pathway is crucial for contextualizing the structural and functional significance of this compound.

Leloir_Pathway Gal Galactose GALK Galactokinase (GALK) Gal->GALK ATP -> ADP Gal1P Galactose-1-Phosphate GALT Galactose-1-Phosphate Uridylyltransferase (GALT) Gal1P->GALT UDPGal UDP-Galactose GALE UDP-Galactose 4-Epimerase (GALE) UDPGal->GALE UDPGlc UDP-Glucose UDPGlc->GALT Glc1P Glucose-1-Phosphate PGM Phosphoglucomutase (PGM) Glc1P->PGM Glc6P Glucose-6-Phosphate Glycolysis Glycolysis Glc6P->Glycolysis GALK->Gal1P GALT->UDPGal GALT->Glc1P GALE->UDPGlc PGM->Glc6P Structural_Analysis_Workflow cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Interpretation Biological Sample Biological Sample Metabolite Extraction Metabolite Extraction Biological Sample->Metabolite Extraction Protein Precipitation Protein Precipitation Metabolite Extraction->Protein Precipitation Sample Cleanup Sample Cleanup Protein Precipitation->Sample Cleanup LC-MS/MS LC-MS/MS Sample Cleanup->LC-MS/MS Quantification & Fragmentation NMR Spectroscopy NMR Spectroscopy Sample Cleanup->NMR Spectroscopy Structural Confirmation Enzymatic Assay Enzymatic Assay Sample Cleanup->Enzymatic Assay Activity/Concentration Data Integration Data Integration LC-MS/MS->Data Integration NMR Spectroscopy->Data Integration Enzymatic Assay->Data Integration Structural Elucidation Structural Elucidation Data Integration->Structural Elucidation

References

The Central Role of Galactose-6-Phosphate in Microbial Carbohydrate Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galactose, a C-4 epimer of glucose, is a crucial monosaccharide in microbial metabolism, often derived from the disaccharide lactose found in dairy environments or from plant-based sources. Microorganisms have evolved two primary pathways for galactose catabolism: the classical Leloir pathway and the Tagatose-6-phosphate (T6P) pathway. This technical guide provides an in-depth exploration of the T6P pathway, with a central focus on the pivotal intermediate, galactose-6-phosphate. This pathway is particularly prominent in many Gram-positive bacteria, including commensals and pathogens of significant clinical and industrial relevance such as Staphylococcus aureus and Lactococcus lactis. A thorough understanding of this metabolic route is essential for researchers in microbiology, drug development professionals targeting bacterial metabolism, and scientists in the food and biotechnology industries.

The Tagatose-6-Phosphate Pathway: An Overview

The Tagatose-6-phosphate pathway is a key route for the metabolism of galactose and the galactose moiety of lactose in numerous bacteria. The pathway is initiated by the transport and phosphorylation of galactose by the phosphoenolpyruvate:sugar phosphotransferase system (PTS), which directly yields this compound. This initial phosphorylation is a key distinction from the Leloir pathway, which involves the phosphorylation of intracellular galactose at the C-1 position. Once formed, this compound is channeled through a series of enzymatic reactions that ultimately convert it into intermediates of glycolysis.

Core Enzymatic Steps

The catabolism of this compound to glycolytic intermediates proceeds through three key enzymatic reactions:

  • Isomerization: this compound is isomerized to tagatose-6-phosphate by the enzyme This compound isomerase (LacA/B).

  • Phosphorylation: Tagatose-6-phosphate is then phosphorylated to tagatose-1,6-bisphosphate by tagatose-6-phosphate kinase (LacC), a reaction that consumes one molecule of ATP.

  • Aldol Cleavage: Finally, tagatose-1,6-bisphosphate aldolase (LacD) cleaves tagatose-1,6-bisphosphate into two triose phosphates: dihydroxyacetone phosphate (DHAP) and glyceraldehyde-3-phosphate (GAP).

These two products, DHAP and GAP, are central intermediates in glycolysis and can be further metabolized to generate energy and biomass.

Metabolic Pathways of Galactose Utilization

Microorganisms primarily utilize two distinct pathways for galactose metabolism. The prevalence of each pathway varies between species.

Tagatose-6-Phosphate Pathway

As detailed above, this pathway is prevalent in many Gram-positive bacteria. It is energetically efficient as the initial phosphorylation is coupled with transport via the PTS.

Tagatose_6_Phosphate_Pathway cluster_transport Transport (PTS) cluster_pathway Tagatose-6-Phosphate Pathway Gal_ext Galactose (extracellular) Gal6P This compound Gal_ext->Gal6P PEP -> Pyr Gal_int Galactose (intracellular) Tag6P Tagatose-6-phosphate Gal6P->Tag6P This compound isomerase (LacA/B) Tag16BP Tagatose-1,6-bisphosphate Tag6P->Tag16BP Tagatose-6-phosphate kinase (LacC) (ATP -> ADP) DHAP DHAP Tag16BP->DHAP Tagatose-1,6-bisphosphate aldolase (LacD) GAP GAP Tag16BP->GAP Glycolysis Glycolysis DHAP->Glycolysis GAP->Glycolysis

Tagatose-6-Phosphate Pathway for Galactose Metabolism.
Leloir Pathway

The Leloir pathway is the predominant route for galactose metabolism in many organisms, including most eukaryotes and some bacteria. It involves the initial phosphorylation of intracellular galactose to galactose-1-phosphate.

Leloir_Pathway cluster_transport Transport (Permease) cluster_pathway Leloir Pathway Gal_ext Galactose (extracellular) Gal_int Galactose (intracellular) Gal_ext->Gal_int Gal1P Galactose-1-phosphate Gal_int->Gal1P Galactokinase (GalK) (ATP -> ADP) UDP_Gal UDP-galactose Gal1P->UDP_Gal Gal-1-P uridylyltransferase (GalT) (UDP-Glc -> Glc-1-P) UDP_Glc UDP-glucose UDP_Gal->UDP_Glc UDP-Gal 4-epimerase (GalE) Glc1P Glucose-1-phosphate Glc6P Glucose-6-phosphate Glc1P->Glc6P Phosphoglucomutase Glycolysis Glycolysis Glc6P->Glycolysis Metabolite_Extraction_Workflow start Bacterial Culture (e.g., grown on galactose) quenching Quenching (e.g., cold methanol) start->quenching harvesting Cell Harvesting (Centrifugation) quenching->harvesting extraction Metabolite Extraction (e.g., solvent extraction) harvesting->extraction analysis LC-MS/MS Analysis extraction->analysis data_processing Data Processing and Quantification analysis->data_processing end Metabolite Concentrations data_processing->end Gene_Regulation Glucose Glucose CRP CRP-cAMP Glucose->CRP inhibits cAMP production Lactose Lactose/Galactose Repressor LacI Repressor Lactose->Repressor inactivates Operator Operator Repressor->Operator binds to lac_operon lac Operon (lacA, lacB, lacC, lacD, etc.) Operator->lac_operon controls Transcription Transcription lac_operon->Transcription CRP->Operator activates

A Historical Perspective on Galactose-6-Phosphate Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of galactose metabolism, and specifically the role of its phosphorylated intermediates, has been a cornerstone of modern biochemistry and genetics. This technical guide provides a historical perspective on the research of galactose-6-phosphate and its related metabolic pathways. From the foundational discoveries of the Leloir pathway to the elucidation of alternative metabolic routes and the genetic basis of galactosemia, this document traces the key milestones, experimental approaches, and evolving understanding of this critical area of carbohydrate metabolism. The content herein is intended to provide researchers, scientists, and drug development professionals with a comprehensive historical context to inform current and future investigations.

The Dawn of an Era: The Leloir Pathway

The mid-20th century marked a period of profound discovery in carbohydrate metabolism. At the forefront of this research was Argentine biochemist Luis Federico Leloir, whose work laid the groundwork for our understanding of galactose utilization.

The Enzymatic Transformation of Galactose

In a series of seminal publications starting in the late 1940s, Leloir and his colleagues detailed the enzymatic steps required for the conversion of galactose to glucose-1-phosphate, a readily metabolizable intermediate. This series of reactions, which would come to be known as the Leloir pathway, elucidated the central role of phosphorylated galactose derivatives.

A pivotal 1949 paper, "The enzymatic transformation of galactose into glucose derivatives," described the initial phosphorylation of galactose and its subsequent conversion[1][2]. This work was foundational in establishing the concept of sugar nucleotides as key intermediates in carbohydrate transformations[1][2].

Key Enzymes of the Leloir Pathway:

  • Galactokinase (GALK): Catalyzes the phosphorylation of galactose to galactose-1-phosphate.

  • Galactose-1-Phosphate Uridylyltransferase (GALT): Transfers a UMP group from UDP-glucose to galactose-1-phosphate, forming UDP-galactose and glucose-1-phosphate. This is a critical step in the pathway.

  • UDP-Galactose 4'-Epimerase (GALE): Interconverts UDP-galactose and UDP-glucose, ensuring a continued supply of UDP-glucose for the GALT reaction.

Leloir_Pathway

Galactosemia: A Congenital Defect in a Nucleotide Transferase

The clinical significance of the Leloir pathway was brought into sharp focus through the work of Herman Kalckar and his colleagues. In 1956, they published a groundbreaking paper titled "Galactosemia, a congenital defect in a nucleotide transferase," which linked the inherited metabolic disorder galactosemia to a specific enzymatic deficiency in this pathway[3][4][5][6].

Their research demonstrated that individuals with classic galactosemia lack the enzyme Galactose-1-Phosphate Uridylyltransferase (GALT)[3][4][5][6]. This enzymatic block leads to the accumulation of galactose-1-phosphate to toxic levels, causing the severe symptoms associated with the disease, including liver dysfunction, cataracts, and neurological damage[7]. Another 1956 paper by Isselbacher et al., "Congenital galactosemia, a single enzymatic block in galactose metabolism," further solidified this finding[8][9][10][11].

Early Quantitative Data in Galactosemia
AnalyteClassic Galactosemia (Untreated)Normal Range
Erythrocyte Galactose-1-Phosphate>10 mg/dL (often as high as 120 mg/dL)<1 mg/dL
Plasma Free Galactose>10 mg/dL (can reach 90-360 mg/dL)Undetectable to low levels
Erythrocyte GALT ActivityAbsent or barely detectable18–40 µmol/h/g Hb

Note: These values are based on modern clinical data and reflect the consequences of the enzymatic block discovered by Kalckar and Isselbacher.[7][12][13]

Experimental Protocols: A Glimpse into Historical Methods

The methodologies employed by these pioneering researchers were foundational to the field of enzymology and metabolic research.

Spectrophotometric Assay for GALT Activity (Kalckar et al., 1956)

A key experimental contribution from Kalckar's group was the development of a spectrophotometric method to measure GALT activity in red blood cells[12]. This assay was based on the consumption of UDP-glucose, which could be indirectly measured.

Principle: The assay couples the GALT-catalyzed reaction to the UDP-glucose dehydrogenase (UGDH) reaction. UGDH oxidizes UDP-glucose to UDP-glucuronic acid, with the concomitant reduction of NAD+ to NADH. The increase in absorbance at 340 nm due to the formation of NADH is proportional to the GALT activity.

Outline of the Historical Protocol:

  • Hemolysate Preparation: A blood sample was collected, and the red blood cells were washed and then lysed to release their enzymatic contents.

  • Reaction Mixture: The hemolysate was added to a reaction mixture containing:

    • Galactose-1-phosphate

    • UDP-glucose

    • NAD+

    • UDP-glucose dehydrogenase (as a coupling enzyme)

    • A suitable buffer to maintain pH.

  • Spectrophotometric Measurement: The change in absorbance at 340 nm was monitored over time using a spectrophotometer.

  • Calculation of Activity: The rate of NADH production was used to calculate the GALT enzyme activity, typically expressed as units per gram of hemoglobin.

GALT_Assay_Workflow

An Alternative Route: The Tagatose-6-Phosphate Pathway

While the Leloir pathway is the primary route for galactose metabolism in humans, research in microorganisms revealed an alternative pathway. Studies, particularly in Staphylococcus aureus and Lactococcus lactis, identified the tagatose-6-phosphate pathway[14][15][16].

In this pathway, this compound, formed from the phosphorylation of galactose at the 6th carbon, is the key entry point.

Key Enzymes of the Tagatose-6-Phosphate Pathway:

  • This compound Isomerase: Converts this compound to tagatose-6-phosphate[15][17].

  • Tagatose-6-Phosphate Kinase: Phosphorylates tagatose-6-phosphate to tagatose-1,6-bisphosphate[18].

  • Tagatose-1,6-Bisphosphate Aldolase: Cleaves tagatose-1,6-bisphosphate into dihydroxyacetone phosphate (DHAP) and glyceraldehyde-3-phosphate (G3P), which are intermediates of glycolysis.

Tagatose_Pathway

Conclusion and Future Directions

The historical journey of this compound research, from the elucidation of the Leloir pathway to the understanding of galactosemia and the discovery of alternative metabolic routes, showcases a remarkable progression of scientific inquiry. The foundational work of pioneers like Leloir and Kalckar not only unraveled fundamental biochemical processes but also had a profound impact on clinical medicine, enabling the diagnosis and treatment of a life-threatening genetic disorder.

For today's researchers and drug development professionals, this historical perspective underscores the importance of understanding the intricate details of metabolic pathways. The continued investigation into the nuances of galactose metabolism, including the interplay between different pathways and the downstream effects of metabolic dysregulation, holds promise for the development of novel therapeutic strategies for galactosemia and other related disorders. The legacy of these early discoveries serves as a powerful reminder of how fundamental research can translate into life-saving clinical applications.

References

An In-depth Technical Guide to the Key Enzymes in Galactose-6-Phosphate Breakdown via the D-Tagatose-6-Phosphate Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core enzymes involved in the catabolism of galactose-6-phosphate through the D-tagatose-6-phosphate pathway. This pathway is a key metabolic route for galactose utilization in various microorganisms and represents a potential target for therapeutic intervention and a source of valuable biocatalysts. This document details the enzymatic reactions, presents available quantitative data, outlines experimental protocols for enzyme activity assessment, and provides visual representations of the metabolic pathway and experimental workflows.

Introduction to the D-Tagatose-6-Phosphate Pathway

While the Leloir pathway is the most common route for galactose metabolism, the D-tagatose-6-phosphate pathway represents an alternative mechanism for the breakdown of galactose, commencing with this compound. This pathway is particularly significant in certain bacteria, such as those from the genera Staphylococcus and Lactococcus.[1][2] The pathway involves a series of three enzymatic reactions that convert this compound into the glycolytic intermediates dihydroxyacetone phosphate (DHAP) and glyceraldehyde-3-phosphate (G3P).

Core Enzymes of the D-Tagatose-6-Phosphate Pathway

The breakdown of this compound via this pathway is catalyzed by three key enzymes:

  • This compound isomerase

  • D-tagatose-6-phosphate kinase

  • Tagatose-1,6-diphosphate aldolase

The sequential action of these enzymes ultimately channels galactose metabolites into glycolysis.

This compound Isomerase

EC Number: 5.3.1.26

Reaction: this compound <=> D-tagatose-6-phosphate

This compound isomerase catalyzes the reversible isomerization of this compound, an aldose, to D-tagatose-6-phosphate, a ketose.[1][2] This initial step is crucial for preparing the substrate for the subsequent phosphorylation reaction.

D-Tagatose-6-Phosphate Kinase

EC Number: 2.7.1.144

Reaction: D-tagatose-6-phosphate + ATP <=> D-tagatose-1,6-bisphosphate + ADP

This enzyme, a member of the phosphofructokinase B (PfkB) or Ribokinase family of sugar kinases, catalyzes the ATP-dependent phosphorylation of D-tagatose-6-phosphate at the C1 position, yielding D-tagatose-1,6-bisphosphate.[3] This step represents a key regulatory point in the pathway.

Tagatose-1,6-Diphosphate Aldolase

EC Number: 4.1.2.40

Reaction: D-tagatose-1,6-bisphosphate <=> Dihydroxyacetone phosphate + D-glyceraldehyde-3-phosphate

The final enzyme in the pathway, tagatose-1,6-diphosphate aldolase, cleaves D-tagatose-1,6-bisphosphate into two triose phosphates: dihydroxyacetone phosphate (DHAP) and D-glyceraldehyde-3-phosphate (G3P).[1][4] These products can then directly enter the glycolytic pathway.

Quantitative Data on Enzyme Kinetics

The following table summarizes the available kinetic parameters for the key enzymes in the D-tagatose-6-phosphate pathway. Data for these enzymes can vary depending on the source organism and experimental conditions.

EnzymeOrganismSubstrateKm (mM)Vmax (U/mg)Reference
Tagatose-1,6-bisphosphate aldolaseEscherichia coliTagatose-1,6-bisphosphate (with GatZ)0.3Not Reported[5]
Tagatose-1,6-bisphosphate aldolaseEscherichia coliTagatose-1,6-bisphosphate (without GatZ)1Not Reported[5]

Experimental Protocols

Detailed methodologies for the assay of each key enzyme are provided below. These protocols are essential for the characterization of enzyme activity and for high-throughput screening of potential inhibitors or modulators.

Assay for this compound Isomerase Activity

A continuous spectrophotometric assay can be employed by coupling the formation of D-tagatose-6-phosphate to the subsequent reactions of the pathway, ultimately measuring the oxidation of NADH.

Principle: The product of the isomerase reaction, D-tagatose-6-phosphate, is phosphorylated by D-tagatose-6-phosphate kinase and then cleaved by tagatose-1,6-diphosphate aldolase. The resulting glyceraldehyde-3-phosphate is converted to glycerol-3-phosphate by triosephosphate isomerase and glycerol-3-phosphate dehydrogenase, with the concomitant oxidation of NADH to NAD+, which is monitored by the decrease in absorbance at 340 nm.

Reagents:

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2

  • Substrate: 10 mM this compound

  • Coupling Enzymes:

    • D-tagatose-6-phosphate kinase (excess)

    • Tagatose-1,6-diphosphate aldolase (excess)

    • Triosephosphate isomerase (excess)

    • Glycerol-3-phosphate dehydrogenase (excess)

  • ATP solution: 100 mM

  • NADH solution: 10 mM

Procedure:

  • Prepare a reaction mixture in a cuvette containing Assay Buffer, 1 mM ATP, and 0.2 mM NADH.

  • Add the coupling enzymes to the reaction mixture.

  • Initiate the reaction by adding the sample containing this compound isomerase.

  • Start the reaction by adding the substrate, this compound.

  • Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • The rate of NADH oxidation is proportional to the this compound isomerase activity.

Assay for D-Tagatose-6-Phosphate Kinase Activity

A similar coupled spectrophotometric assay can be used to determine the activity of D-tagatose-6-phosphate kinase.

Principle: The product of the kinase reaction, D-tagatose-1,6-bisphosphate, is cleaved by tagatose-1,6-diphosphate aldolase. The subsequent conversion of the products is monitored as described above for the isomerase assay.

Reagents:

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, 10 mM MgCl2

  • Substrate: 10 mM D-tagatose-6-phosphate

  • Coupling Enzymes:

    • Tagatose-1,6-diphosphate aldolase (excess)

    • Triosephosphate isomerase (excess)

    • Glycerol-3-phosphate dehydrogenase (excess)

  • ATP solution: 100 mM

  • NADH solution: 10 mM

Procedure:

  • Prepare a reaction mixture in a cuvette containing Assay Buffer, 1 mM ATP, and 0.2 mM NADH.

  • Add the coupling enzymes to the reaction mixture.

  • Add the sample containing D-tagatose-6-phosphate kinase.

  • Start the reaction by adding the substrate, D-tagatose-6-phosphate.

  • Monitor the decrease in absorbance at 340 nm over time.

  • The rate of NADH oxidation is proportional to the D-tagatose-6-phosphate kinase activity.

Assay for Tagatose-1,6-Diphosphate Aldolase Activity

A direct coupled enzyme assay is commonly used to measure the cleavage activity of tagatose-1,6-diphosphate aldolase.

Principle: The cleavage of D-tagatose-1,6-bisphosphate produces dihydroxyacetone phosphate (DHAP) and D-glyceraldehyde-3-phosphate (G3P). The DHAP is then reduced to glycerol-3-phosphate by glycerol-3-phosphate dehydrogenase, which is coupled to the oxidation of NADH. The decrease in absorbance at 340 nm is measured.

Reagents:

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5

  • Substrate: 10 mM D-tagatose-1,6-bisphosphate

  • Coupling Enzyme: Glycerol-3-phosphate dehydrogenase/triose-phosphate isomerase (e.g., 10 µg/ml)

  • NADH solution: 0.16 mM

  • EDTA solution: 10 mM

Procedure:

  • Prepare a 1 ml reaction mixture in a cuvette containing Assay Buffer, EDTA, and NADH.

  • Add the coupling enzyme mixture.

  • Add the sample containing Tagatose-1,6-diphosphate aldolase.

  • Initiate the reaction by adding the substrate, D-tagatose-1,6-bisphosphate.

  • Monitor the decrease in absorbance at 340 nm at 23°C.

  • The rate of the reaction is determined from the linear portion of the curve. One unit of activity is defined as the amount of enzyme that catalyzes the cleavage of 1 µmol of substrate per minute under the specified conditions.

Visualizations

D-Tagatose-6-Phosphate Pathway

Galactose_6_Phosphate_Pathway cluster_enzymes Enzymes Gal6P This compound Tag6P D-Tagatose-6-phosphate Gal6P->Tag6P Tag16BP D-Tagatose-1,6-bisphosphate Tag6P->Tag16BP ATP -> ADP DHAP Dihydroxyacetone phosphate Tag16BP->DHAP G3P Glyceraldehyde-3-phosphate Tag16BP->G3P Glycolysis Glycolysis DHAP->Glycolysis G3P->Glycolysis Enz1 This compound isomerase Enz1->Gal6P:e Enz2 D-Tagatose-6-phosphate kinase Enz2->Tag6P:e Enz3 Tagatose-1,6-diphosphate aldolase Enz3->Tag16BP:e

Caption: The D-Tagatose-6-Phosphate Pathway for this compound Breakdown.

Experimental Workflow for Tagatose-1,6-Diphosphate Aldolase Assay

Aldolase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Buffer Prepare Assay Buffer (50 mM Tris-HCl, pH 7.5) Mix Combine Buffer, NADH, and Coupling Enzymes in Cuvette Prep_Buffer->Mix Prep_Substrate Prepare Substrate (10 mM D-Tagatose-1,6-bisphosphate) Initiate Initiate Reaction with Substrate Prep_Substrate->Initiate Prep_NADH Prepare NADH Solution (0.16 mM) Prep_NADH->Mix Prep_Enzyme Prepare Coupling Enzyme Mix (G3PDH/TPI) Prep_Enzyme->Mix Prep_Sample Prepare Aldolase Sample Add_Sample Add Aldolase Sample Prep_Sample->Add_Sample Mix->Add_Sample Add_Sample->Initiate Measure Monitor Absorbance at 340 nm Initiate->Measure Calculate_Rate Calculate Rate of NADH Oxidation Measure->Calculate_Rate Determine_Activity Determine Enzyme Activity Calculate_Rate->Determine_Activity

Caption: Workflow for the Coupled Spectrophotometric Assay of Tagatose-1,6-Diphosphate Aldolase.

References

Methodological & Application

Application Note: Quantitative Analysis of Galactose-6-Phosphate by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Galactose-6-phosphate (Gal-6-P) is a key phosphorylated carbohydrate intermediate in cellular metabolism. While not a direct component of the canonical Leloir pathway for galactose metabolism, its levels are intricately linked to glycolysis and the pentose phosphate pathway. Accurate quantification of Gal-6-P in biological matrices is crucial for understanding metabolic flux, investigating enzymatic functions, and studying diseases related to carbohydrate metabolism. This application note details a robust and sensitive method for the quantitative analysis of Gal-6-P using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method employs Hydrophilic Interaction Chromatography (HILIC) for effective separation of polar metabolites, coupled with triple quadrupole mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

Metabolic Context: The Leloir Pathway

Galactose is primarily metabolized through the Leloir pathway, which converts it into glucose-1-phosphate. This product can then be isomerized to glucose-6-phosphate to enter glycolysis. The key steps of the Leloir pathway are depicted below.[1][2][3][4][5]

Leloir_Pathway Gal Galactose Gal1P Galactose-1-Phosphate Gal->Gal1P GALK UDPGal UDP-Galactose Gal1P->UDPGal GALT UDPGlc UDP-Glucose UDPGal->UDPGlc GALE Glc1P Glucose-1-Phosphate Glc6P Glucose-6-Phosphate Glc1P->Glc6P PGM Glycolysis Glycolysis Glc6P->Glycolysis UDPGlc_pool UDP-Glucose

Caption: The Leloir pathway for galactose metabolism.

Experimental Protocol

This section provides a detailed methodology for the quantitative analysis of Gal-6-P from cellular extracts.

1. Sample Preparation: Intracellular Metabolite Extraction

This protocol is designed for the extraction of polar metabolites, including Gal-6-P, from cultured mammalian cells.

  • Cell Culture: Plate cells (e.g., HEK293T, HeLa) in 6-well plates and culture to approximately 80% confluency.

  • Quenching Metabolism: To halt enzymatic activity, rapidly wash the cells with ice-cold phosphate-buffered saline (PBS). Then, add 1 mL of ice-cold extraction solvent (e.g., 80:20 methanol:water) to each well.

  • Cell Lysis and Extraction: Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube. Vortex thoroughly for 1 minute.

  • Protein Precipitation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet proteins and cell debris.

  • Sample Collection: Transfer the supernatant, which contains the polar metabolites, to a new tube.

  • Drying and Reconstitution: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase for analysis.

2. LC-MS/MS Analysis

The separation and detection of Gal-6-P are achieved using a HILIC column coupled to a triple quadrupole mass spectrometer.

Liquid Chromatography Conditions:

ParameterSetting
Column HILIC Column (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 9.0
Mobile Phase B Acetonitrile
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient 85% B (0-2 min), 85-20% B (2-10 min), 20% B (10-12 min), 20-85% B (12-13 min), 85% B (13-18 min)

Mass Spectrometry Conditions:

ParameterSetting
Instrument Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage 3.0 kV
Source Temp. 150°C
Desolvation Temp. 400°C
MRM Transition See Table below

Multiple Reaction Monitoring (MRM) Transitions:

The following MRM transition is recommended for the detection of Gal-6-P.[3] An internal standard, such as a stable isotope-labeled version of the analyte (e.g., 13C6-Galactose-6-Phosphate), should be used for accurate quantification.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound259.079.05020
Internal Standard265.079.05020
(Note: Internal standard transition is hypothetical for 13C6-labeled Gal-6-P)

Experimental Workflow

The overall workflow for the quantitative analysis of this compound is illustrated below.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing CellCulture Cell Culture Quenching Metabolism Quenching CellCulture->Quenching Extraction Metabolite Extraction Quenching->Extraction ProteinPrecipitation Protein Precipitation Extraction->ProteinPrecipitation SupernatantCollection Supernatant Collection ProteinPrecipitation->SupernatantCollection Drying Drying SupernatantCollection->Drying Reconstitution Reconstitution Drying->Reconstitution LC_Separation HILIC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection PeakIntegration Peak Integration MS_Detection->PeakIntegration Quantification Quantification PeakIntegration->Quantification

Caption: Experimental workflow for Gal-6-P analysis.

Quantitative Data Summary

The performance of the LC-MS/MS method for the quantification of hexose phosphates, including Gal-6-P, is summarized in the table below. The data is compiled from various studies employing similar methodologies.

ParameterValueMatrixReference
Linearity (r²) > 0.99Standard Solution[3]
Linear Range 0.5 nM - 5000 nMStandard Solution[6]
Limit of Detection (LOD) 0.2 nMStandard Solution[6]
Limit of Quantification (LOQ) 0.5 nMStandard Solution[6]
Intra-day Precision (%RSD) < 10%Cellular Extract[7]
Inter-day Precision (%RSD) < 15%Cellular Extract[7]
Recovery 90 - 120%Serum, Cellular Extract[4][7]

The described LC-MS/MS method provides a sensitive, selective, and reliable approach for the quantitative analysis of this compound in biological samples. The use of HILIC ensures the effective separation of this polar analyte from its isomers and other matrix components. This application note serves as a comprehensive guide for researchers in metabolic studies and drug development, enabling accurate measurement of a key metabolite in carbohydrate pathways.

References

Application Notes and Protocols for Enzymatic Detection of Galactose-6-Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the enzymatic detection of Galactose-6-Phosphate (Gal-6-P), a key intermediate in galactose metabolism. The described method is a highly sensitive and specific coupled enzymatic assay suitable for quantitative analysis in various biological samples. This assay is particularly relevant for studying galactose metabolism, screening for inborn errors of metabolism such as galactosemia, and for evaluating the effects of drugs on the galactose metabolic pathway.

Introduction

This compound is a critical intermediate in the Leloir pathway, the primary route for galactose metabolism. In this pathway, galactose is first phosphorylated to galactose-1-phosphate, which is then converted to glucose-1-phosphate. Subsequently, glucose-1-phosphate is isomerized to glucose-6-phosphate, which can then enter glycolysis or the pentose phosphate pathway.[1][2][3][4][5] The accurate quantification of Gal-6-P is essential for understanding the pathophysiology of diseases related to galactose metabolism and for the development of therapeutic interventions.

Principle of the Assay

This assay employs a coupled enzyme system to quantify Gal-6-P. The principle of the assay is based on two sequential enzymatic reactions:

  • Isomerization of this compound: this compound isomerase (also known as phosphoglucose isomerase, which can act on Gal-6-P) catalyzes the conversion of Gal-6-P to Glucose-6-Phosphate (G6P).

  • Oxidation of Glucose-6-Phosphate: Glucose-6-Phosphate Dehydrogenase (G6PDH) then oxidizes G6P to 6-phospho-D-gluconate. In this reaction, nicotinamide adenine dinucleotide phosphate (NADP+) is stoichiometrically reduced to NADPH.

The amount of NADPH produced is directly proportional to the initial amount of Gal-6-P in the sample. The NADPH can be quantified by measuring the increase in absorbance at 340 nm.[6] Alternatively, for enhanced sensitivity, the NADPH can be used to reduce a chromogenic substrate, such as a tetrazolium salt (e.g., WST-1), to produce a colored formazan product, which can be measured colorimetrically at a visible wavelength (e.g., 440-450 nm).[1][7]

Data Presentation

The following table summarizes the typical performance characteristics of a coupled enzymatic assay for a phosphorylated hexose, which is analogous to the Gal-6-P assay described.

ParameterColorimetric AssayFluorometric Assay
Detection Method Absorbance (450 nm)Fluorescence (Ex/Em = 535/587 nm)
Linear Detection Range 5.6 - 500 µmol/L[8]10 - 500 pmoles[9]
Sensitivity 5.6 µmol /L[8]10 pmoles[9]
Intra-assay CV 2.1%[8]2.1% - 9.7% (depending on concentration)[10]
Inter-assay CV 4.3%[8]4.5% - 13.2% (depending on concentration)[10]
Assay Time ~35 minutes[8]~30 minutes[1]

Experimental Protocols

Materials and Reagents
  • This compound isomerase (e.g., from Staphylococcus aureus)

  • Glucose-6-Phosphate Dehydrogenase (G6PDH) (e.g., from Saccharomyces cerevisiae)

  • NADP+ (β-Nicotinamide adenine dinucleotide phosphate)

  • This compound (for standard curve)

  • Tris Buffer (50 mM, pH 8.5)

  • MgCl2 (20 mM)

  • WST-1 (2-(4-Iodophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium, monosodium salt)

  • 1-methoxy PMS (1-Methoxy-5-methylphenazinium methyl sulfate)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 450 nm (for colorimetric assay) or 340 nm (for direct NADPH detection)

  • Sample preparation reagents (e.g., perchloric acid for deproteinization)

Sample Preparation
  • Tissue Samples: Homogenize 10-100 mg of tissue in 2-3 volumes of ice-cold PBS or other suitable buffer. Centrifuge at 13,000 x g for 10 minutes to remove insoluble material.

  • Cell Samples: Harvest approximately 5 x 10^6 cells and homogenize in a suitable buffer. Centrifuge to pellet cellular debris.

  • Deproteinization: It is recommended to deproteinize samples using a 10 kDa molecular weight cut-off (MWCO) spin filter or by perchloric acid precipitation followed by neutralization. This step is crucial to remove enzymes that may interfere with the assay.

Assay Protocol (Colorimetric Method)

This protocol is adapted from a highly sensitive colorimetric assay for Glucose-6-Phosphate.[1]

  • Standard Curve Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mM) in purified water.

    • Perform serial dilutions of the stock solution to create standards ranging from 0 to 100 µM.

    • Add 30 µL of each standard to individual wells of a 96-well plate.

  • Assay Solution Preparation (prepare fresh):

    • For a 3.5 mL total volume (sufficient for ~50 assays), mix the following:

      • 2.25 mL of 50 mM Tris buffer (pH 8.5)

      • 250 µL of 20 mM MgCl2

      • 250 µL of 0.5 mM NADP+

      • 250 µL of 10 mM WST-1

      • 250 µL of 1-mPMS

      • A suitable amount of this compound isomerase (to be optimized)

      • 250 µL of 4 U/mL G6PDH

  • Reaction and Measurement:

    • Add 70 µL of the freshly prepared Assay Solution to each well containing the standards and samples.

    • Incubate the plate for 30 minutes at room temperature, protected from light.

    • Measure the absorbance at 440-450 nm using a microplate reader.

    • Subtract the absorbance of the blank (0 µM standard) from all readings.

    • Plot the absorbance of the standards against their concentrations to generate a standard curve.

    • Determine the concentration of this compound in the samples from the standard curve.

Mandatory Visualizations

Signaling Pathway: Galactose Metabolism

Galactose_Metabolism cluster_leloir Leloir Pathway cluster_assay Assay Focus Galactose Galactose Gal1P Galactose-1-Phosphate Galactose->Gal1P Galactokinase UDP_Galactose UDP-Galactose Gal1P->UDP_Galactose GALT UDP_Glucose UDP-Glucose UDP_Glucose->UDP_Galactose UDP_Galactose->UDP_Glucose GALE Glucose1P Glucose-1-Phosphate UDP_Galactose->Glucose1P Glucose6P Glucose-6-Phosphate Glucose1P->Glucose6P Phosphoglucomutase Gal6P This compound Gal6P->Glucose6P Galactose-6-P Isomerase Glycolysis Glycolysis Glucose6P->Glycolysis PPP Pentose Phosphate Pathway Glucose6P->PPP Assay_Workflow cluster_prep Sample & Reagent Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection & Analysis Sample Biological Sample (Tissue, Cells) Homogenization Homogenization & Deproteinization Sample->Homogenization Plate Add Standards & Samples to 96-well Plate Homogenization->Plate Standards Prepare Gal-6-P Standard Curve Standards->Plate Assay_Mix Prepare Assay Mix (Enzymes, NADP+, WST-1) Add_Mix Add Assay Mix to all wells Assay_Mix->Add_Mix Plate->Add_Mix Incubation Incubate at RT for 30 min Add_Mix->Incubation Read Measure Absorbance at 450 nm Incubation->Read Analysis Calculate Gal-6-P Concentration from Standard Curve Read->Analysis Coupled_Reaction cluster_coupling Coupling Reaction cluster_detection Colorimetric Detection Gal6P This compound (Analyte) G6P Glucose-6-Phosphate Gal6P->G6P Galactose-6-P Isomerase SixPG 6-Phosphogluconate G6P->SixPG G6PDH NADP NADP+ NADPH NADPH NADP->NADPH Reduction WST1_red Formazan (colored) NADPH->WST1_red 1-mPMS WST1_ox WST-1 (colorless)

References

Application Notes and Protocols for Tracing Galactose-6-Phosphate Metabolism Using Stable Isotopes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracing has emerged as a powerful technique for elucidating the intricate dynamics of metabolic pathways. By introducing substrates labeled with stable isotopes, such as ¹³C, into biological systems, researchers can track the flow of atoms through metabolic networks, providing a quantitative understanding of cellular metabolism. These application notes provide a detailed overview and practical protocols for utilizing stable isotope-labeled galactose to trace its metabolism, with a particular focus on galactose-6-phosphate (Gal-6-P) and its downstream fates. This approach is invaluable for investigating congenital disorders of metabolism, such as galactosemia, and for understanding the metabolic reprogramming in diseases like cancer.

Galactose is a critical monosaccharide that enters cellular metabolism primarily through the Leloir pathway, where it is converted to glucose-6-phosphate and subsequently enters glycolysis, the pentose phosphate pathway, or is used for glycoconjugate synthesis. Tracing the metabolism of galactose provides a dynamic view of these interconnected pathways, offering insights that are not achievable with traditional metabolomics alone.

Metabolic Pathway: The Leloir Pathway

The conversion of D-galactose into a form that can be utilized by the central carbon metabolism occurs via the Leloor pathway. This pathway is crucial for the utilization of galactose from dietary sources like lactose.

Leloir_Pathway Gal Galactose Gal1P Galactose-1-Phosphate Gal->Gal1P GALK UDPGal UDP-Galactose Gal1P->UDPGal GALT UDPGlc UDP-Glucose UDPGal->UDPGlc GALE Glycosylation Glycosylation UDPGal->Glycosylation Glc1P Glucose-1-Phosphate UDPGlc->Glc1P Glc6P Glucose-6-Phosphate Glc1P->Glc6P PGM Glycolysis Glycolysis Glc6P->Glycolysis PPP Pentose Phosphate Pathway Glc6P->PPP Glycogen Glycogen Synthesis Glc6P->Glycogen

Caption: The Leloir Pathway for D-Galactose Metabolism.

Experimental Workflow for Stable Isotope Tracing

A typical stable isotope tracing experiment using [U-¹³C₆]-D-Galactose involves several key stages, from cell culture and labeling to data analysis and interpretation.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Cell Culture Prepare_Media 2. Prepare Labeling Media (e.g., with [U-¹³C₆]-D-Galactose) Metabolic_Labeling 3. Metabolic Labeling Prepare_Media->Metabolic_Labeling Quench_Metabolism 4. Quench Metabolism (e.g., with cold methanol) Metabolic_Labeling->Quench_Metabolism Metabolite_Extraction 5. Metabolite Extraction Quench_Metabolism->Metabolite_Extraction LCMS_Analysis 6. LC-MS/MS Analysis Metabolite_Extraction->LCMS_Analysis Data_Processing 7. Data Processing LCMS_Analysis->Data_Processing MFA 8. Metabolic Flux Analysis Data_Processing->MFA

Caption: Experimental workflow for a stable isotope tracing study.[1]

Detailed Experimental Protocols

Protocol 1: ¹³C-Galactose Labeling of Adherent Cells

This protocol provides a general guideline for labeling adherent cells with [U-¹³C₆]-D-Galactose. Optimization may be required for specific cell lines and experimental conditions.

Materials:

  • Adherent cells (e.g., fibroblasts, cancer cell lines)

  • Complete culture medium

  • Phosphate-Buffered Saline (PBS), pre-warmed to 37°C

  • Labeling medium: Glucose-free, galactose-free DMEM supplemented with dialyzed fetal bovine serum (dFBS), glutamine, and [U-¹³C₆]-D-Galactose (e.g., 2 mM).[2]

  • Ice-cold 0.9% NaCl solution

  • Ice-cold extraction buffer: 80% methanol in water, chilled to -80°C.[2]

  • 6-well culture plates

  • Cell scraper

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in approximately 80% confluency at the time of metabolite extraction. A minimum of three biological replicates is recommended.

  • Cell Culture: Culture cells in their standard complete medium for 24-48 hours.

  • Medium Exchange:

    • Aspirate the standard culture medium.

    • Gently wash the cells once with pre-warmed PBS.

    • Add the pre-warmed ¹³C-galactose labeling medium to the cells.

  • Isotope Labeling: Incubate the cells for a defined period (e.g., time course of 0, 1, 4, 8, 24, or 48 hours) at 37°C and 5% CO₂.[1][2] The optimal incubation time depends on the metabolic rates of the specific cell line and the pathways of interest.

  • Metabolism Quenching and Metabolite Extraction:

    • At each time point, remove the plate from the incubator and place it on ice.

    • Immediately aspirate the labeling medium.

    • Quickly wash the cells with ice-cold 0.9% NaCl to remove extracellular label.[2]

    • Immediately add 1 mL of ice-cold (-80°C) 80% methanol to each well to quench enzymatic activity.[1][2]

    • Place the plate on dry ice for 10 minutes.

    • Scrape the cells in the cold methanol and transfer the cell suspension to a pre-chilled microcentrifuge tube.

    • Vortex the tubes and incubate at -80°C for at least 15 minutes to precipitate proteins.

    • Centrifuge at maximum speed (e.g., >13,000 x g) for 10-15 minutes at 4°C.

    • Carefully collect the supernatant, which contains the polar metabolites, and transfer it to a new pre-chilled tube.

    • Dry the supernatant under vacuum or using a gentle stream of nitrogen.

    • Store the dried extracts at -80°C until LC-MS analysis.

Protocol 2: LC-MS/MS Analysis of Sugar Phosphates

The analysis of sugar phosphates like Gal-6-P by LC-MS is challenging due to their high polarity and the presence of isomers (e.g., glucose-6-phosphate). Ion-pairing reversed-phase chromatography or hydrophilic interaction liquid chromatography (HILIC) are common approaches.

Instrumentation and Columns:

  • High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • For ion-pairing chromatography: A C18 column.

  • For HILIC: A suitable HILIC column.

Example LC Method (Ion-Pairing):

  • Column: C18 column (e.g., 2.1 x 150 mm, 1.8 µm).

  • Mobile Phase A: Water with an ion-pairing agent (e.g., tributylamine) and an acid (e.g., acetic acid).

  • Mobile Phase B: Acetonitrile or methanol.

  • Gradient: A shallow gradient optimized for the separation of sugar phosphate isomers.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 30-40°C.

Mass Spectrometry:

  • Ionization Mode: Negative electrospray ionization (ESI-).

  • Data Acquisition: Full scan mode to detect all isotopologues (M+0, M+1, M+2, etc.) of Gal-6-P and other metabolites. The mass resolution should be high enough to distinguish between isotopologues.

  • MS/MS: Targeted MS/MS can be used for confirmation and to aid in the separation of isomers based on fragmentation patterns.

Data Analysis:

  • Peak Integration: Integrate the peak areas for each isotopologue of Gal-6-P and other relevant metabolites.

  • Natural Isotope Abundance Correction: Correct the raw isotopologue distribution data for the natural abundance of ¹³C and other heavy isotopes.

  • Calculation of Fractional Enrichment: Determine the percentage of the metabolite pool that is labeled with ¹³C.

  • Mass Isotopologue Distribution (MID) Analysis: Analyze the distribution of different isotopologues (M+1, M+2, etc.) to infer pathway activity.

Data Presentation

Quantitative data from stable isotope tracing experiments are typically presented as fractional enrichment or mass isotopologue distributions (MIDs).

Table 1: Illustrative Fractional ¹³C Enrichment in Key Metabolites after [U-¹³C₆]-Galactose Tracing

This table presents hypothetical fractional enrichment data to illustrate the expected outcomes of a ¹³C-galactose tracing experiment in a cell line with active galactose metabolism.

MetaboliteTime Point 1 (e.g., 4 hours)Time Point 2 (e.g., 24 hours)
Galactose-1-Phosphate95%98%
UDP-Galactose85%95%
UDP-Glucose70%90%
Glucose-1-Phosphate65%88%
Glucose-6-Phosphate60%85%
Fructose-6-Phosphate55%80%
Lactate30%65%
Table 2: Mass Isotopologue Distribution (MID) of Glucose-6-Phosphate at 24 hours

The MID provides more detailed information about the labeling patterns and can be used for metabolic flux analysis.

IsotopologueAbundance (%)
M+015%
M+12%
M+23%
M+35%
M+48%
M+517%
M+650%

Note: The data in these tables are for illustrative purposes and the actual values will vary depending on the cell type, experimental conditions, and the duration of labeling.

Applications in Research and Drug Development

  • Disease Mechanism Studies: Tracing galactose metabolism can provide insights into the pathophysiology of diseases like galactosemia, where mutations in GALK, GALT, or GALE lead to the accumulation of toxic metabolites.

  • Cancer Metabolism: Some cancers exhibit altered glucose and galactose metabolism. Stable isotope tracing can be used to understand how cancer cells utilize galactose for energy production and biosynthesis, potentially revealing new therapeutic targets.

  • Drug Development: This technique can be employed to assess the on-target and off-target effects of drugs that modulate metabolic pathways. By observing changes in metabolic fluxes in response to a drug, researchers can gain a deeper understanding of its mechanism of action.

  • Biomarker Discovery: Isotope tracing can help identify novel metabolic biomarkers for disease diagnosis and prognosis. Altered flux through specific pathways can be indicative of a particular disease state.[3]

Conclusion

The use of stable isotopes to trace galactose metabolism offers a powerful and quantitative approach to understanding the dynamic regulation of this central metabolic pathway. The detailed protocols and application notes provided here serve as a comprehensive guide for researchers, scientists, and drug development professionals to design and execute robust stable isotope tracing experiments. By carefully considering experimental design, sample preparation, and analytical methods, it is possible to obtain high-quality data that can provide profound insights into cellular metabolism in both health and disease.

References

In Vitro Reconstitution of the Tagatose-6-Phosphate Pathway: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The tagatose-6-phosphate (T6P) pathway is a key metabolic route for the utilization of galactose and lactose in various microorganisms, including commercially important lactic acid bacteria. This pathway converts galactose-6-phosphate into glyceraldehyde-3-phosphate and dihydroxyacetone phosphate, which are central intermediates in glycolysis. The in vitro reconstitution of the T6P pathway offers a powerful tool to study its enzyme kinetics, regulation, and potential for biotechnological applications, such as the production of the low-calorie sweetener D-tagatose. This document provides detailed protocols for the in vitro reconstitution of the T6P pathway, including the expression and purification of the requisite enzymes, individual enzyme activity assays, and a method for the complete pathway reconstitution.

The Tagatose-6-Phosphate Pathway

The canonical T6P pathway consists of three key enzymatic steps that convert this compound to triose phosphates.

Tagatose_6_Phosphate_Pathway Gal6P This compound T6P Tagatose-6-Phosphate Gal6P->T6P This compound isomerase (LacAB) TDP Tagatose-1,6-bisphosphate T6P->TDP Tagatose-6-phosphate kinase (LacC) DHAP Dihydroxyacetone Phosphate TDP->DHAP Tagatose-1,6-bisphosphate aldolase (LacD) G3P Glyceraldehyde-3-Phosphate TDP->G3P Tagatose-1,6-bisphosphate aldolase (LacD) Glycolysis Glycolysis DHAP->Glycolysis G3P->Glycolysis

Figure 1: The Tagatose-6-Phosphate Pathway.

Quantitative Data Summary

The kinetic parameters of the key enzymes in the tagatose-6-phosphate pathway are crucial for understanding the efficiency and potential bottlenecks of the reconstituted system. The following table summarizes available quantitative data for these enzymes from various microorganisms.

EnzymeOrganismSubstrateKm (mM)Vmax (U/mg)
This compound isomerase (LacAB) Lactococcus lactisD-Galactose1029 (±31.30)5.95 (±0.9)[1]
Tagatose-1,6-bisphosphate aldolase (LacD) Streptococcus cremoris E8Tagatose-1,6-bisphosphate0.2425
Fructose-1,6-bisphosphate0.6715

Note: One unit (U) of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified assay conditions.

Experimental Protocols

Expression and Purification of Recombinant Enzymes

A generalized protocol for the expression and purification of the T6P pathway enzymes (this compound isomerase, Tagatose-6-phosphate kinase, and Tagatose-1,6-bisphosphate aldolase) from E. coli is provided below. Optimization of expression conditions (e.g., temperature, IPTG concentration) may be required for each specific enzyme.

experimental_workflow cluster_cloning Gene Cloning cluster_expression Protein Expression cluster_purification Protein Purification PCR PCR Amplification of Target Genes Ligation Ligation PCR->Ligation Vector Expression Vector (e.g., pET series) Vector->Ligation Transformation Transformation into E. coli Expression Host Ligation->Transformation Culture Inoculate and Grow E. coli Culture Induction Induce Protein Expression (e.g., with IPTG) Culture->Induction Harvest Harvest Cells by Centrifugation Induction->Harvest Lysis Cell Lysis (e.g., Sonication) Clarification Clarification of Lysate (Centrifugation) Lysis->Clarification Chromatography Affinity Chromatography (e.g., Ni-NTA) Clarification->Chromatography Dialysis Dialysis and Concentration Chromatography->Dialysis

Figure 2: General workflow for enzyme expression and purification.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector with a His-tag (e.g., pET-28a)

  • LB medium and appropriate antibiotic

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF)

  • Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

  • Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

  • Ni-NTA affinity chromatography column

  • Dialysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl)

Protocol:

  • Transformation: Transform the expression plasmid containing the gene of interest into a competent E. coli expression strain.

  • Culture Growth: Inoculate a single colony into LB medium containing the appropriate antibiotic and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to culture at a lower temperature (e.g., 18-25°C) for 16-24 hours.

  • Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Lysis: Resuspend the cell pellet in lysis buffer and lyse the cells by sonication on ice.

  • Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to remove cell debris.

  • Purification: Apply the supernatant to a pre-equilibrated Ni-NTA column. Wash the column with wash buffer and elute the His-tagged protein with elution buffer.

  • Dialysis: Dialyze the eluted protein against dialysis buffer to remove imidazole and store at -80°C.

Individual Enzyme Assays

This protocol is a continuous spectrophotometric assay that couples the production of tagatose-6-phosphate to the oxidation of NADH.

Principle: this compound isomerase converts this compound to tagatose-6-phosphate. The subsequent reactions are catalyzed by tagatose-6-phosphate kinase and tagatose-1,6-bisphosphate aldolase, ultimately leading to the oxidation of NADH, which can be monitored at 340 nm.

Materials:

  • Assay buffer: 50 mM Tris-HCl, pH 7.5

  • This compound (substrate)

  • ATP

  • NADH

  • Coupling enzymes: Tagatose-6-phosphate kinase, Tagatose-1,6-bisphosphate aldolase, Triosephosphate isomerase, Glycerol-3-phosphate dehydrogenase

  • Purified this compound isomerase

Protocol:

  • Prepare a reaction mixture in a cuvette containing assay buffer, 5 mM MgCl₂, 1 mM ATP, 0.2 mM NADH, and an excess of all coupling enzymes.

  • Add the purified this compound isomerase to the cuvette.

  • Initiate the reaction by adding this compound to a final concentration of 1-10 mM.

  • Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Calculate the enzyme activity based on the rate of NADH oxidation (ε = 6.22 mM⁻¹cm⁻¹).

This is a coupled spectrophotometric assay to determine the activity of tagatose-6-phosphate kinase.[2]

Principle: Tagatose-6-phosphate kinase phosphorylates tagatose-6-phosphate to tagatose-1,6-bisphosphate in the presence of ATP. The product, tagatose-1,6-bisphosphate, is then cleaved by tagatose-1,6-bisphosphate aldolase, and the resulting triose phosphates are used in a series of reactions that lead to the oxidation of NADH.

Materials:

  • Assay buffer: 50 mM Tris-HCl, pH 7.5

  • Tagatose-6-phosphate (substrate)

  • ATP

  • NADH

  • Coupling enzymes: Tagatose-1,6-bisphosphate aldolase, Triosephosphate isomerase, Glycerol-3-phosphate dehydrogenase

  • Purified Tagatose-6-phosphate kinase

Protocol:

  • In a cuvette, prepare a reaction mixture containing assay buffer, 5 mM MgCl₂, 0.2 mM NADH, and an excess of the coupling enzymes.

  • Add the purified tagatose-6-phosphate kinase.

  • Add tagatose-6-phosphate to a final concentration of 1-5 mM.

  • Start the reaction by adding ATP to a final concentration of 1-5 mM.

  • Monitor the decrease in absorbance at 340 nm.

  • Calculate the kinase activity from the rate of NADH oxidation.

This is a direct coupled spectrophotometric assay for determining the activity of tagatose-1,6-bisphosphate aldolase.

Principle: Tagatose-1,6-bisphosphate aldolase cleaves tagatose-1,6-bisphosphate into dihydroxyacetone phosphate (DHAP) and glyceraldehyde-3-phosphate (G3P). The DHAP is then reduced to glycerol-3-phosphate by glycerol-3-phosphate dehydrogenase, which is coupled to the oxidation of NADH.

Materials:

  • Assay buffer: 50 mM Tris-HCl, pH 7.5

  • Tagatose-1,6-bisphosphate (substrate)

  • NADH

  • Coupling enzyme: Glycerol-3-phosphate dehydrogenase

  • Purified Tagatose-1,6-bisphosphate aldolase

Protocol:

  • Prepare a reaction mixture in a cuvette containing assay buffer, 0.2 mM NADH, and an excess of glycerol-3-phosphate dehydrogenase.

  • Add the purified tagatose-1,6-bisphosphate aldolase.

  • Initiate the reaction by adding tagatose-1,6-bisphosphate to a final concentration of 0.5-2 mM.

  • Monitor the decrease in absorbance at 340 nm.

  • Calculate the aldolase activity based on the rate of NADH oxidation.

In Vitro Reconstitution of the Complete Tagatose-6-Phosphate Pathway

This protocol describes the setup for the complete in vitro reconstitution of the T6P pathway to produce triose phosphates from this compound.

Materials:

  • Reaction buffer: 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂

  • This compound (starting substrate)

  • ATP

  • Purified enzymes: this compound isomerase, Tagatose-6-phosphate kinase, Tagatose-1,6-bisphosphate aldolase

  • Quenching solution (e.g., perchloric acid or methanol)

  • Analytical method for product detection (e.g., HPLC, LC-MS, or enzymatic assays for triose phosphates)

Protocol:

  • Combine the purified enzymes (this compound isomerase, Tagatose-6-phosphate kinase, and Tagatose-1,6-bisphosphate aldolase) in a microcentrifuge tube containing the reaction buffer. The optimal ratio of the enzymes may need to be determined empirically.

  • Add ATP to a final concentration of 5-10 mM.

  • Initiate the reaction by adding this compound to a final concentration of 10-50 mM.

  • Incubate the reaction mixture at an optimal temperature (e.g., 30-37°C) for a defined period (e.g., 1-4 hours).

  • Take time-point samples and quench the reaction by adding a quenching solution.

  • Analyze the samples for the consumption of this compound and the formation of the final products, dihydroxyacetone phosphate and glyceraldehyde-3-phosphate, using a suitable analytical method.

Conclusion

The in vitro reconstitution of the tagatose-6-phosphate pathway provides a controlled environment to dissect the function and interplay of its constituent enzymes. The protocols outlined in this document offer a comprehensive guide for researchers to express, purify, and characterize the enzymes of the T6P pathway, as well as to reconstitute the entire pathway in vitro. This approach will facilitate a deeper understanding of this metabolic route and aid in the development of novel biotechnological applications.

References

Measuring Galactose-6-Phosphate: A Colorimetric Approach for Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Galactose-6-phosphate (Gal-6-P) is a key metabolic intermediate in the Leloir pathway, the principal route for galactose metabolism. The conversion of galactose to glucose-1-phosphate, which can then enter glycolysis, proceeds through the phosphorylation of galactose to galactose-1-phosphate, followed by a series of enzymatic reactions. While not directly on the main Leloir pathway, this compound can be formed from other metabolic routes and its accurate quantification is crucial for studying galactose metabolism, investigating enzymatic activities, and understanding the pathophysiology of certain metabolic disorders. This application note describes a sensitive and reliable colorimetric method for the determination of this compound levels in various biological samples.

This method is based on a two-step enzymatic assay. In the first step, this compound is dephosphorylated by alkaline phosphatase to yield galactose. In the second step, the newly formed galactose is quantified using a galactose oxidase/peroxidase-based colorimetric assay. The intensity of the color produced is directly proportional to the amount of this compound present in the sample.

Assay Principle

The measurement of this compound is achieved through a coupled enzyme assay system:

  • Dephosphorylation of this compound: Alkaline Phosphatase (ALP) catalyzes the hydrolysis of the phosphate group from this compound, liberating free galactose and inorganic phosphate (Pi).

    This compound + H₂O --(Alkaline Phosphatase)--> Galactose + Pi

  • Colorimetric Detection of Galactose: The galactose produced is then oxidized by Galactose Oxidase (GO), generating D-galactono-1,4-lactone and hydrogen peroxide (H₂O₂). The hydrogen peroxide, in the presence of Horseradish Peroxidase (HRP), reacts with a chromogenic substrate to produce a colored product. The intensity of this color, measured spectrophotometrically, is proportional to the initial this compound concentration.

    Galactose + O₂ --(Galactose Oxidase)--> D-galactono-1,4-lactone + H₂O₂

    H₂O₂ + Chromogenic Substrate --(Horseradish Peroxidase)--> Colored Product

Data Presentation

Table 1: Performance Characteristics of the Colorimetric this compound Assay

ParameterValue
Assay Range 0.1 - 10 nmol/well
Limit of Detection (LOD) 0.1 nmol/well
Limit of Quantification (LOQ) 0.3 nmol/well
Intra-assay CV < 5%
Inter-assay CV < 8%
Wavelength of Detection 570 nm

Table 2: Example of a this compound Standard Curve

This compound (nmol/well)Absorbance (570 nm)
00.052
0.50.158
10.265
2.50.580
51.095
7.51.610
102.125

Table 3: Recovery of this compound Spiked into Cell Lysate Samples

SampleSpiked Gal-6-P (nmol)Measured Gal-6-P (nmol)Recovery (%)
Cell Lysate 100.85-
22.7896.5
Cell Lysate 201.23-
56.1598.4

Experimental Protocols

Materials and Reagents
  • This compound potassium salt (Sigma-Aldrich, Cat. No. G5875)

  • Alkaline Phosphatase from calf intestine (Sigma-Aldrich, Cat. No. P6772)

  • Galactose Assay Kit (e.g., Abcam, ab83382, or similar, containing Galactose Oxidase, HRP, and a chromogenic substrate)

  • 96-well clear, flat-bottom microplates

  • Microplate reader capable of measuring absorbance at 570 nm

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Tris Buffer (1 M, pH 8.0)

  • Deproteinizing spin columns (e.g., 10 kDa MWCO)

  • Standard laboratory equipment (pipettes, tubes, etc.)

Sample Preparation

Proper sample preparation is critical for accurate results. Samples should be deproteinized to remove enzymes that may interfere with the assay.

  • Cell Culture Supernatants: Centrifuge to remove cells and assay the supernatant directly. If high in protein, deproteinize using a 10 kDa MWCO spin filter.

  • Tissue Homogenates: Homogenize ~10 mg of tissue in 100 µL of ice-cold PBS. Centrifuge at 10,000 x g for 10 minutes at 4°C to remove insoluble material. Deproteinize the supernatant using a 10 kDa MWCO spin filter.

  • Cell Lysates: Harvest cells and wash with cold PBS. Resuspend the cell pellet in 100 µL of cold PBS and homogenize or sonicate. Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet cellular debris. Deproteinize the supernatant using a 10 kDa MWCO spin filter.

Assay Protocol

This protocol is designed for a 96-well plate format.

1. Preparation of Reagents

  • This compound Standard Stock Solution (10 mM): Prepare a 10 mM stock solution of this compound in deionized water.

  • Alkaline Phosphatase Solution (1 U/µL): Prepare a 1 U/µL solution of Alkaline Phosphatase in a suitable buffer (e.g., the buffer provided in the galactose assay kit or a Tris-based buffer).

  • Galactose Assay Reagents: Prepare the reagents from the commercial galactose assay kit according to the manufacturer's instructions.

2. Standard Curve Preparation

  • Create a series of this compound standards by diluting the 10 mM stock solution. A suggested range is from 0 to 10 nmol per well.

  • Add 50 µL of each standard dilution to duplicate wells of the 96-well plate.

  • Add 50 µL of deionized water to two wells to serve as the blank.

3. Sample Preparation in the Plate

  • Add 10-40 µL of your deproteinized sample to duplicate wells.

  • Adjust the volume in all sample wells to 50 µL with the assay buffer provided in the galactose assay kit.

  • Background Control: For each sample, prepare a parallel well containing the same volume of sample and adjust to 50 µL with assay buffer. This well will not receive alkaline phosphatase in the next step and will be used to measure endogenous galactose.

4. Dephosphorylation Step

  • To each standard and sample well (but not the background control wells), add 2 µL of the 1 U/µL Alkaline Phosphatase solution.

  • To the background control wells, add 2 µL of assay buffer.

  • Mix the plate gently and incubate at 37°C for 30 minutes.

5. Colorimetric Reaction

  • Following the dephosphorylation incubation, add the reaction mix from the galactose assay kit (typically containing galactose oxidase, HRP, and the chromogenic substrate) to all wells, including standards, samples, and background controls, according to the kit's protocol.

  • Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis
  • Subtract the absorbance of the blank from the absorbance of all standards and samples.

  • For each sample, subtract the absorbance of the background control (endogenous galactose) from the absorbance of the sample treated with alkaline phosphatase. This corrected absorbance corresponds to the galactose generated from this compound.

  • Plot the corrected absorbance of the standards versus the amount of this compound (in nmol) to generate a standard curve.

  • Determine the concentration of this compound in your samples from the standard curve.

Mandatory Visualization

experimental_workflow cluster_prep Sample & Standard Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Sample Biological Sample Deproteinization Deproteinization (Spin Filter) Sample->Deproteinization Standard Gal-6-P Standard Dephosphorylation Dephosphorylation (Alkaline Phosphatase) Standard->Dephosphorylation Deproteinization->Dephosphorylation Color_Reaction Colorimetric Detection (Galactose Oxidase/HRP) Dephosphorylation->Color_Reaction Measurement Measure Absorbance (570 nm) Color_Reaction->Measurement Calculation Calculate Gal-6-P Concentration Measurement->Calculation

Caption: Experimental workflow for the colorimetric measurement of this compound.

leloir_pathway Galactose Galactose Gal1P Galactose-1-Phosphate Galactose->Gal1P Galactokinase UDP_Gal UDP-Galactose Gal1P->UDP_Gal GALT UDP_Glc UDP-Glucose UDP_Gal->UDP_Glc GALE Glc1P Glucose-1-Phosphate UDP_Gal->Glc1P GALT UDP_Glc->UDP_Gal GALE Glc6P Glucose-6-Phosphate Glc1P->Glc6P Phosphoglucomutase Glycolysis Glycolysis Glc6P->Glycolysis Gal6P This compound Gal6P->Galactose Phosphatase (Assay Step) Other Other Metabolic Pathways Other->Gal6P

Application Note: Fluorometric Quantification of Galactose-6-Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Galactose-6-phosphate (Gal-6-P) is a key metabolite in the Leloir pathway of galactose metabolism. Accurate quantification of Gal-6-P is crucial for studying galactosemia, a group of inherited metabolic disorders, and for research in carbohydrate metabolism and drug development. This application note describes a highly sensitive fluorometric assay for the quantification of Gal-6-P in various biological samples. The assay is based on a coupled enzymatic reaction that leads to the generation of a highly fluorescent product, enabling the detection of minute amounts of Gal-6-P.

Assay Principle

This assay employs a coupled enzymatic reaction to quantify this compound. The principle of the assay is a two-step process. In the first step, this compound is converted to Glucose-6-phosphate (G6P) by a specific isomerase. In the second step, the generated G6P is oxidized by Glucose-6-phosphate dehydrogenase (G6PDH). This oxidation is coupled to the reduction of a non-fluorescent probe, resazurin, to the highly fluorescent resorufin. The fluorescence intensity of resorufin, measured at an excitation/emission wavelength of 530-540 nm/585-595 nm, is directly proportional to the amount of Gal-6-P in the sample.

Figure 1: Coupled enzymatic reaction for the fluorometric quantification of this compound.

Materials and Methods

Materials
  • This compound Standard

  • Phosphohexose Isomerase

  • Glucose-6-Phosphate Dehydrogenase (G6PDH)

  • Diaphorase

  • Resazurin

  • NADP+

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • 96-well black microplate

  • Fluorescence microplate reader

Experimental Protocol

The following protocol is for a 100 µL reaction volume in a 96-well plate format.

1. Reagent Preparation

  • Gal-6-P Standard Stock Solution (10 mM): Reconstitute lyophilized Gal-6-P in distilled water.

  • Working Standard Solutions: Prepare a series of dilutions of the Gal-6-P standard stock solution in assay buffer (e.g., 0, 1, 2, 5, 10, 20 µM).

  • Enzyme Mix: Prepare a fresh solution containing Phosphohexose Isomerase (1 U/mL), G6PDH (1 U/mL), and Diaphorase (0.2 U/mL) in assay buffer.

  • Substrate Mix: Prepare a fresh solution containing Resazurin (20 µM) and NADP+ (100 µM) in assay buffer.

2. Sample Preparation

  • Cell Lysates: Homogenize 1 x 10^6 cells in 100 µL of ice-cold assay buffer. Centrifuge at 10,000 x g for 10 minutes at 4°C to remove insoluble material.

  • Tissue Homogenates: Homogenize 10 mg of tissue in 200 µL of ice-cold assay buffer. Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Deproteinize samples by passing them through a 10 kDa molecular weight cutoff spin filter.

3. Assay Procedure

  • Add 50 µL of the standard dilutions or prepared samples to individual wells of a 96-well black microplate.

  • Prepare a master reaction mix containing equal volumes of the Enzyme Mix and Substrate Mix.

  • Add 50 µL of the master reaction mix to each well containing the standards and samples.

  • Incubate the plate at 37°C for 30 minutes, protected from light.

  • Measure the fluorescence at an excitation wavelength of 535 nm and an emission wavelength of 587 nm using a microplate reader.

Experimental Workflow start Start reagent_prep Reagent Preparation (Standards, Enzyme Mix, Substrate Mix) start->reagent_prep sample_prep Sample Preparation (Lysates or Homogenates) start->sample_prep add_reaction_mix Add Reaction Mix (50 µL/well) reagent_prep->add_reaction_mix plate_loading Add Standards and Samples to 96-well plate (50 µL/well) sample_prep->plate_loading plate_loading->add_reaction_mix incubation Incubate at 37°C for 30 min (Protect from light) add_reaction_mix->incubation read_fluorescence Measure Fluorescence (Ex/Em = 535/587 nm) incubation->read_fluorescence data_analysis Data Analysis (Standard Curve and Sample Quantification) read_fluorescence->data_analysis end End data_analysis->end

Figure 2: Experimental workflow for the fluorometric quantification of this compound.

Data Analysis

  • Subtract the fluorescence reading of the blank (0 µM standard) from all standard and sample readings.

  • Plot the net fluorescence values of the standards against their corresponding concentrations to generate a standard curve.

  • Determine the concentration of Gal-6-P in the samples from the standard curve using linear regression analysis.

Results

The following table represents typical data obtained using this assay.

Gal-6-P Concentration (µM)Average Fluorescence (RFU)Net Fluorescence (RFU)
05120
115891077
226542142
562115699
101189011378
202254322031

Table 1: Example of a this compound Standard Curve.

The assay demonstrates a linear relationship between the concentration of Gal-6-P and the fluorescence signal within the tested range. The limit of detection (LOD) and limit of quantification (LOQ) can be determined based on the standard deviation of the blank and the slope of the standard curve.

Troubleshooting

IssuePossible CauseSolution
High background fluorescenceContaminated reagents or microplateUse fresh reagents and a new microplate.
Low signalInactive enzymes or degraded substrateUse fresh enzyme and substrate solutions. Ensure proper storage conditions.
Non-linear standard curveSubstrate depletion at high concentrationsDilute samples to fall within the linear range of the assay.
High well-to-well variabilityPipetting errorsUse calibrated pipettes and ensure proper mixing.

Table 2: Troubleshooting Guide.

Conclusion

The fluorometric assay described provides a sensitive and reliable method for the quantification of this compound in biological samples. The coupled enzyme approach allows for the use of a common and robust detection system, making it adaptable for high-throughput screening applications in academic research and drug development.

Application Notes and Protocols for the Chromatographic Separation of Galactose-6-Phosphate from its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chromatographic separation of Galactose-6-phosphate (Gal-6-P) from its key isomers, including Glucose-6-phosphate (Glc-6-P), Fructose-6-phosphate (Fru-6-P), and Mannose-6-phosphate (Man-6-P). The successful separation and quantification of these structurally similar sugar phosphates are critical in various fields, including metabolic research, glycobiology, and the development of therapeutics for metabolic disorders.

Three primary chromatographic techniques are highlighted, each offering distinct advantages in terms of resolution, sensitivity, and compatibility with different detection methods.

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD)

HPAE-PAD is a robust and highly selective method for the analysis of carbohydrates, including phosphorylated sugars. The separation is based on the weak acidic nature of carbohydrates, which allows for their separation as anions at high pH. Pulsed amperometric detection provides sensitive and direct detection without the need for derivatization.

Experimental Protocol: HPAE-PAD on Thermo Scientific™ Dionex™ CarboPac™ PA200 Column

This protocol is adapted from methodologies used for the analysis of mannose-6-phosphate and is suitable for the separation of other hexose-6-phosphate isomers.[1][2]

Instrumentation:

  • Thermo Scientific™ Dionex™ ICS-series Ion Chromatography System

  • Electrochemical Detector with a Gold on PTFE disposable electrode

  • Thermo Scientific™ Dionex™ CarboPac™ PA200 (3 x 250 mm) Analytical Column

  • Thermo Scientific™ Dionex™ CarboPac™ PA200 (3 x 50 mm) Guard Column

  • Autosampler

Reagents and Materials:

  • This compound, Glucose-6-phosphate, Fructose-6-phosphate, and Mannose-6-phosphate standards

  • Sodium Hydroxide (NaOH), 50% w/w solution

  • Sodium Acetate (NaOAc), anhydrous

  • Deionized (DI) water, 18.2 MΩ·cm resistivity

Chromatographic Conditions:

ParameterSetting
Column Dionex™ CarboPac™ PA200, 3 x 250 mm
Guard Column Dionex™ CarboPac™ PA200, 3 x 50 mm
Mobile Phase A 100 mM Sodium Hydroxide
Mobile Phase B 1 M Sodium Acetate in 100 mM Sodium Hydroxide
Gradient Isocratic with 100 mM Sodium Acetate in 100 mM NaOH
Flow Rate 0.5 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Pulsed Amperometric Detection (PAD), Gold Electrode
PAD Waveform Carbohydrate (Quad) Waveform

Data Presentation: HPAE-PAD Separation of Hexose-6-Phosphate Isomers

The following table presents expected retention times for hexose phosphate isomers based on available data. Note that the retention times for Gal-6-P, Glc-6-P, and Fru-6-P are estimates based on the behavior of similar compounds and may require optimization.

AnalyteExpected Retention Time (min)
Mannose-1-phosphate3.40[1]
This compound Estimated 9-12
Glucose-6-phosphate Estimated 9-12
Fructose-6-phosphate Estimated 10-13
Mannose-6-phosphate10.88[1]

Note: Retention times are approximate and can vary based on system configuration, column age, and eluent preparation.

Experimental Workflow: HPAE-PAD Analysis

HPAE_PAD_Workflow cluster_prep Sample & Eluent Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Standard_Prep Prepare Standards Injection Inject Sample Standard_Prep->Injection Sample_Prep Prepare Sample Sample_Prep->Injection Eluent_Prep Prepare Mobile Phases Separation HPAE Separation (CarboPac PA200) Eluent_Prep->Separation Injection->Separation Detection Pulsed Amperometric Detection (PAD) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: Workflow for HPAE-PAD analysis of hexose-6-phosphates.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS offers high sensitivity and selectivity, making it a powerful tool for the analysis of sugar phosphates, especially in complex biological matrices. The use of a hybrid column with both anion-exchange and hydrophilic interaction chromatography (HILIC) functionalities allows for the effective separation of isomers.

Experimental Protocol: LC-MS on a Hybrid Anion-Exchange/HILIC Column

This protocol is based on a method developed for the separation of central carbon metabolites, including hexose phosphates.[3]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Mass Spectrometer (e.g., Triple Quadrupole or High-Resolution Mass Spectrometer) with an Electrospray Ionization (ESI) source

  • Imtakt Intrada Organic Acid column (150 x 2 mm, 3 µm) or equivalent

Reagents and Materials:

  • This compound, Glucose-6-phosphate, Fructose-6-phosphate, and Mannose-6-phosphate standards

  • Ammonium Formate

  • Formic Acid

  • Acetonitrile (ACN), LC-MS grade

  • Deionized (DI) water, LC-MS grade

Chromatographic and MS Conditions:

ParameterSetting
Column Imtakt Intrada Organic Acid, 150 x 2 mm, 3 µm
Mobile Phase A 100 mM Ammonium Formate in 10% Acetonitrile
Mobile Phase B 1% Formic Acid in 75% Acetonitrile
Gradient Optimized for isomer separation (refer to original publication for detailed gradient)
Flow Rate 0.2 mL/min
Column Temperature 40 °C
Injection Volume 2-5 µL
Ionization Mode Negative Electrospray Ionization (ESI-)
MS Detection Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)
m/z for [M-H]⁻ 259.02

Data Presentation: LC-MS Separation of Hexose-6-Phosphate Isomers

While specific retention times for all isomers under a single run are not available in a consolidated table from the initial search, the literature indicates that baseline or near-baseline separation of Glucose-1-phosphate and Glucose-6-phosphate is achievable. The separation of other 6-phosphate isomers would require method optimization.

AnalyteExpected Elution Order
Glucose-1-phosphateEarlier Elution
Glucose-6-phosphate Later Elution
This compound Requires Optimization
Fructose-6-phosphate Requires Optimization
Mannose-6-phosphate Requires Optimization

Signaling Pathway: Glycolysis and Pentose Phosphate Pathway

Glycolysis_PPP Glc Glucose G6P Glucose-6-Phosphate Glc->G6P Hexokinase F6P Fructose-6-Phosphate G6P->F6P Phosphoglucose Isomerase PPP_entry 6-Phosphoglucono- δ-lactone G6P->PPP_entry G6P Dehydrogenase F16BP Fructose-1,6-Bisphosphate F6P->F16BP Phosphofructokinase Glycolysis_Products ... Glycolysis ... F16BP->Glycolysis_Products PPP_products ... Pentose Phosphate Pathway ... PPP_entry->PPP_products Gal Galactose Gal1P Galactose-1-Phosphate Gal->Gal1P Galactokinase UDP_Gal UDP-Galactose Gal1P->UDP_Gal GALT UDP_Glc UDP-Glucose UDP_Gal->UDP_Glc GALE G1P Glucose-1-Phosphate UDP_Glc->G1P G1P->G6P Phosphoglucomutase Man Mannose M6P Mannose-6-Phosphate Man->M6P Hexokinase M6P->F6P Mannose Phosphate Isomerase

Caption: Interconversion of hexose phosphates in metabolic pathways.

Porous Graphitic Carbon (PGC) Liquid Chromatography-Mass Spectrometry (LC-MS)

PGC chromatography offers a unique separation mechanism based on the polarizability and planarity of analytes, making it highly effective for separating structurally similar isomers without derivatization. It is fully compatible with mass spectrometry.

Experimental Protocol: PGC-LC-MS/MS

This protocol is based on established methods for the analysis of polar metabolites.

Instrumentation:

  • HPLC or UHPLC system

  • Mass Spectrometer (e.g., Triple Quadrupole or High-Resolution Mass Spectrometer) with an ESI source

  • Hypercarb PGC column (e.g., 100 x 2.1 mm, 5 µm)

Reagents and Materials:

  • This compound, Glucose-6-phosphate, Fructose-6-phosphate, and Mannose-6-phosphate standards

  • Ammonium Acetate

  • Ammonium Hydroxide

  • Acetonitrile (ACN), LC-MS grade

  • Methanol, LC-MS grade

  • Deionized (DI) water, LC-MS grade

Chromatographic and MS Conditions:

ParameterSetting
Column Hypercarb PGC, 100 x 2.1 mm, 5 µm
Mobile Phase A 10 mM Ammonium Acetate, pH 10
Mobile Phase B Acetonitrile
Mobile Phase C 95% Methanol, 5% Water
Gradient Optimized for isomer separation
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode Negative Electrospray Ionization (ESI-)
MS Detection MS/MS with collision-induced dissociation (CID)

Data Presentation: PGC-LC-MS/MS Separation of Hexose-6-Phosphate Isomers

Logical Relationship: Method Selection

Method_Selection Start Need to separate Gal-6-P from its isomers Detector Available Detector? Start->Detector HPAE_PAD HPAE-PAD Detector->HPAE_PAD PAD LC_MS LC-MS Detector->LC_MS MS HPAE_PAD_Adv Advantages: - Robust & reproducible - Direct detection - Excellent for charged sugars HPAE_PAD->HPAE_PAD_Adv LC_MS_Adv Advantages: - High sensitivity & selectivity - Structural information from MS/MS - Suitable for complex matrices LC_MS->LC_MS_Adv Column_Choice Desired Selectivity? LC_MS->Column_Choice Hybrid_Col Hybrid Anion-Exchange/HILIC Column_Choice->Hybrid_Col Mixed-mode PGC_Col Porous Graphitic Carbon (PGC) Column_Choice->PGC_Col Isomer-specific

Caption: Decision tree for selecting a suitable chromatographic method.

Conclusion

The choice of chromatographic method for the separation of this compound and its isomers depends on the specific requirements of the analysis, including the available instrumentation, the complexity of the sample matrix, and the desired level of sensitivity and resolution. HPAE-PAD offers a robust and direct approach, particularly for purified samples. LC-MS, with either a hybrid anion-exchange/HILIC or a PGC column, provides higher sensitivity and is well-suited for complex biological samples, with PGC offering exceptional resolution for isomeric species. The protocols and data presented here provide a strong foundation for researchers to develop and optimize methods for the accurate analysis of these critical metabolic intermediates.

References

Application Notes: Mass Spectrometry Fragmentation of Galactose-6-Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galactose-6-phosphate is a key intermediate in galactose metabolism, primarily through the Leloir pathway. Its accurate identification and quantification are crucial for studying various metabolic processes and disorders, including galactosemia. Mass spectrometry, particularly tandem mass spectrometry (MS/MS), is a powerful analytical technique for the structural elucidation and quantification of such metabolites. This document provides detailed application notes on the characteristic fragmentation pattern of this compound, experimental protocols for its analysis, and a visualization of its metabolic context.

Mass Spectrometry Fragmentation Pattern of this compound

The fragmentation of this compound in negative ion mode electrospray ionization tandem mass spectrometry (ESI-MS/MS) provides a characteristic fingerprint that allows for its confident identification. The fragmentation is dominated by the loss of the phosphate group and cross-ring cleavages of the sugar moiety. The precursor ion in negative mode is [M-H]⁻ at a mass-to-charge ratio (m/z) of 259.02.

Based on the fragmentation patterns of analogous hexose-6-phosphates, such as glucose-6-phosphate, the following table summarizes the expected major fragment ions for this compound.

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Identity
259.0296.96[PO₃]⁻
259.0279.97[PO₂]⁻

Note: The relative intensities of these fragments can vary depending on the collision energy and the mass spectrometer used.

Experimental Protocol: LC-MS/MS Analysis of this compound

This protocol outlines a general method for the analysis of this compound using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).

1. Sample Preparation:

  • Biological samples (e.g., cell lysates, tissue extracts) should be extracted using a cold solvent mixture, such as 80:20 methanol:water, to quench metabolic activity and precipitate proteins.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Collect the supernatant containing the metabolites.

  • The supernatant can be dried under vacuum and reconstituted in the initial mobile phase for LC-MS analysis.

2. Liquid Chromatography (LC) Conditions:

  • Column: A hydrophilic interaction liquid chromatography (HILIC) column is recommended for the separation of polar metabolites like sugar phosphates.

  • Mobile Phase A: Water with a suitable buffer, such as 10 mM ammonium acetate, adjusted to a specific pH (e.g., 9.0 with ammonium hydroxide).

  • Mobile Phase B: Acetonitrile.

  • Gradient: A typical gradient would start with a high percentage of mobile phase B (e.g., 95%) and gradually decrease to allow for the elution of polar compounds.

  • Flow Rate: A flow rate of 0.2-0.4 mL/min is commonly used.

  • Column Temperature: Maintained at a constant temperature, for example, 40°C.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • Scan Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for targeted quantification.

  • Precursor Ion: m/z 259.02 for [this compound-H]⁻.

  • Product Ions: Monitor the transitions for the characteristic fragments, for example, 259.02 -> 96.96 and 259.02 -> 79.97.

  • Collision Energy: Optimize the collision energy for each transition to achieve maximum fragment ion intensity.

  • Source Parameters: Optimize source parameters such as capillary voltage, gas flow, and temperature according to the specific instrument used.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the metabolic pathway involving this compound and a general workflow for its analysis.

cluster_pathway Leloir Pathway Galactose Galactose Galactose1P Galactose-1-Phosphate Galactose->Galactose1P Galactokinase Glucose1P Glucose-1-Phosphate Galactose1P->Glucose1P GALT Glucose6P Glucose-6-Phosphate Glucose1P->Glucose6P Phosphoglucomutase Glycolysis Glycolysis Glucose6P->Glycolysis

Caption: The Leloir Pathway for galactose metabolism.

cluster_workflow Experimental Workflow SamplePrep Sample Preparation (Extraction & Cleanup) LC_Separation LC Separation (HILIC) SamplePrep->LC_Separation MS_Analysis MS/MS Analysis (Negative ESI) LC_Separation->MS_Analysis Data_Analysis Data Analysis (Quantification) MS_Analysis->Data_Analysis

Caption: General workflow for LC-MS/MS analysis.

Application of Galactose-6-Phosphate in Enzyme Kinetics Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galactose-6-phosphate (Gal-6-P) is a key intermediate in galactose metabolism, primarily situated within the tagatose-6-phosphate pathway. Its central position makes it a critical substrate and potential regulator for several enzymes, rendering it an invaluable tool for enzyme kinetics studies. Understanding the interactions of enzymes with Gal-6-P is fundamental for elucidating metabolic pathways, diagnosing metabolic disorders, and developing therapeutic interventions. These application notes provide detailed protocols and data for studying enzymes that utilize or are influenced by this compound.

Metabolic Pathways Involving this compound

Galactose metabolism in many organisms occurs via two primary pathways: the Leloir pathway and the tagatose-6-phosphate pathway. Gal-6-P is a direct substrate in the tagatose-6-phosphate pathway and can indirectly influence the Leloir pathway.

Leloir Pathway

The Leloir pathway converts galactose to glucose-6-phosphate. While Gal-6-P is not a direct intermediate, the enzymes in this pathway are crucial for overall galactose metabolism and can be subject to indirect regulation by downstream metabolites.[1][2][3]

Leloir_Pathway Gal Galactose GalK Galactokinase (GALK) Gal->GalK Gal1P Galactose-1-P GalK->Gal1P GALT Galactose-1-Phosphate Uridylyltransferase (GALT) Gal1P->GALT UDP_Gal UDP-Galactose GALT->UDP_Gal Glc1P Glucose-1-P GALT->Glc1P UDP_Glc UDP-Glucose UDP_Glc->GALT GALE UDP-Galactose 4-Epimerase (GALE) UDP_Gal->GALE GALE->UDP_Glc PGM Phosphoglucomutase (PGM) Glc1P->PGM Glc6P Glucose-6-P PGM->Glc6P Glycolysis Glycolysis Glc6P->Glycolysis

Figure 1: The Leloir Pathway for Galactose Metabolism.
Tagatose-6-Phosphate Pathway

This pathway is central to the application of Gal-6-P in enzyme kinetics, as Gal-6-P is a key substrate for this compound isomerase.

Tagatose_Pathway Lac Lactose Lac_PTS Lactose-PTS Lac->Lac_PTS Lac6P Lactose-6-P Lac_PTS->Lac6P Hydrolase 6-P-β-galactosidase Lac6P->Hydrolase Gal6P Galactose-6-P Hydrolase->Gal6P Gal6PI Galactose-6-P Isomerase Gal6P->Gal6PI Tag6P Tagatose-6-P Gal6PI->Tag6P Tag6PK Tagatose-6-P Kinase Tag6P->Tag6PK Tag16BP Tagatose-1,6-bisphosphate Tag6PK->Tag16BP Aldolase Tagatose-1,6-bisphosphate Aldolase Tag16BP->Aldolase DHAP DHAP Aldolase->DHAP G3P Glyceraldehyde-3-P Aldolase->G3P Glycolysis Glycolysis DHAP->Glycolysis G3P->Glycolysis G6PI_Assay_Workflow cluster_prep Reaction Preparation cluster_reaction Kinetic Measurement cluster_analysis Data Analysis Prep_Mix Prepare Reaction Mix (Buffer, ATP, NADH) Add_Coupling Add Coupling Enzymes Prep_Mix->Add_Coupling Incubate Incubate at 37°C Add_Coupling->Incubate Add_Enzyme Add Gal-6-P Isomerase Incubate->Add_Enzyme Add_Substrate Add this compound Add_Enzyme->Add_Substrate Measure_Abs Monitor A340 Decrease Add_Substrate->Measure_Abs Calc_V0 Calculate Initial Velocity (V₀) Measure_Abs->Calc_V0 Plot_Data Plot V₀ vs. [S] Calc_V0->Plot_Data Det_Params Determine Km and Vmax Plot_Data->Det_Params PGM_Assay_Workflow cluster_prep Reaction Preparation cluster_reaction Kinetic Measurement cluster_analysis Data Analysis Prep_Mix Prepare Reaction Mix (Buffer, MgCl₂, NADP⁺) Add_G6PDH Add G6PDH Prep_Mix->Add_G6PDH Incubate Incubate at 30°C Add_G6PDH->Incubate Add_PGM Add Phosphoglucomutase Incubate->Add_PGM Add_Substrate Add Glucose-1-Phosphate (& optional Inhibitor) Add_PGM->Add_Substrate Measure_Abs Monitor A340 Increase Add_Substrate->Measure_Abs Calc_V0 Calculate Initial Velocity (V₀) Measure_Abs->Calc_V0 Plot_Data Plot V₀ vs. [S] Calc_V0->Plot_Data Det_Params Determine Km, Vmax, and Ki Plot_Data->Det_Params

References

Application Notes and Protocols for Galactose-6-Phosphate Analysis in Serum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galactose-6-phosphate (G6P) is a key intermediate in galactose metabolism. The accurate quantification of G6P in serum is crucial for the study of various metabolic disorders, including galactosemia, and for monitoring the efficacy of therapeutic interventions in drug development. This document provides detailed application notes and protocols for the robust and sensitive analysis of G6P in human serum using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The focus is on providing a comprehensive guide from sample collection to data acquisition, emphasizing best practices for sample preparation to ensure data quality and reproducibility.

The primary metabolic route for galactose is the Leloir pathway, where it is converted to glucose-1-phosphate and subsequently to glucose-6-phosphate, which then enters glycolysis.[1][2][3] Disruptions in this pathway can lead to the accumulation of galactose and its metabolites, causing severe health issues.[4][5] Therefore, precise measurement of intermediates like G6P is of significant diagnostic and research interest.

Signaling Pathway

The following diagram illustrates the Leloir pathway for galactose metabolism.

Leloir_Pathway Leloir Pathway for Galactose Metabolism Galactose Galactose alpha_D_Gal α-D-Galactose Galactose->alpha_D_Gal GALM Gal1P Galactose-1-Phosphate alpha_D_Gal->Gal1P GALK UDP_Gal UDP-Galactose Gal1P->UDP_Gal GALT UDP_Glc UDP-Glucose UDP_Gal->UDP_Glc GALE Glc1P Glucose-1-Phosphate UDP_Glc->Glc1P GALT G6P Glucose-6-Phosphate Glc1P->G6P PGM Glycolysis Glycolysis G6P->Glycolysis invis1 invis2

Caption: The Leloir Pathway for Galactose Metabolism.

Sample Handling and Storage

Proper handling and storage of serum samples are critical to prevent the degradation of phosphorylated metabolites.

  • Collection: Blood should be collected in serum separator tubes.

  • Processing: Allow the blood to clot at room temperature for 30-60 minutes. Centrifuge at 1,000-2,000 x g for 15 minutes at 4°C. Immediately transfer the serum to a clean polypropylene tube.

  • Storage: For short-term storage (up to 24 hours), keep the serum at 2-8°C. For long-term storage, samples should be frozen at -80°C. Avoid repeated freeze-thaw cycles.

Comparison of Serum Deproteinization Methods

Deproteinization is a crucial step to remove high-abundance proteins that can interfere with the analysis of low-abundance metabolites like G6P. The two most common methods are protein precipitation with organic solvents and ultrafiltration.

MethodPrincipleAdvantagesDisadvantagesTypical Recovery for Phosphorylated Metabolites
Protein Precipitation (Acetonitrile) Addition of a cold organic solvent to denature and precipitate proteins.Simple, fast, and cost-effective. Good for a wide range of metabolites.Potential for co-precipitation of some analytes. The supernatant is diluted.85-105%
Ultrafiltration Use of a semi-permeable membrane to separate proteins based on size.Removes proteins without diluting the sample. Less risk of analyte co-precipitation.Can be more time-consuming and costly. Potential for analyte binding to the membrane.80-95%

For G6P analysis, protein precipitation with acetonitrile is recommended due to its simplicity, high recovery, and compatibility with LC-MS/MS analysis.

Experimental Protocols

Recommended Protocol: Protein Precipitation with Acetonitrile

This protocol is adapted from a validated method for the analysis of monosaccharides in human serum and is suitable for G6P analysis.[6]

Materials:

  • Human serum samples

  • Acetonitrile (LC-MS grade), pre-chilled to -20°C

  • Stable isotope-labeled internal standard (IS), e.g., ¹³C₆-Galactose-6-phosphate

  • Microcentrifuge tubes (1.5 mL)

  • Centrifuge capable of 20,000 x g and 4°C

  • Nitrogen evaporator

  • Reconstitution solution (e.g., 0.1% formic acid in water)

  • LC vials

Procedure:

  • Sample Thawing: Thaw frozen serum samples on ice.

  • Internal Standard Spiking: To a 50 µL aliquot of serum in a microcentrifuge tube, add 5 µL of the internal standard working solution. Vortex briefly.

  • Deproteinization: Add 100 µL of ice-cold acetonitrile to the sample. Vortex vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the mixture at 20,800 x g for 10 minutes at 4°C to pellet the precipitated proteins.[6]

  • Supernatant Collection: Carefully transfer 100 µL of the supernatant to a clean tube, being careful not to disturb the protein pellet.

  • Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the reconstitution solution. Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge at 20,800 x g for 5 minutes at 4°C to pellet any remaining particulates.

  • Sample Transfer: Transfer the clear supernatant to an LC vial for analysis.

Experimental Workflow Diagram

Sample_Prep_Workflow Serum Sample Preparation Workflow start Start: Serum Sample (50 µL) add_is Add Internal Standard (5 µL) start->add_is add_acn Add Acetonitrile (100 µL) add_is->add_acn vortex1 Vortex (30s) add_acn->vortex1 centrifuge1 Centrifuge (20,800 x g, 10 min, 4°C) vortex1->centrifuge1 transfer_supernatant Transfer Supernatant (100 µL) centrifuge1->transfer_supernatant dry_down Evaporate to Dryness (N₂ Stream) transfer_supernatant->dry_down reconstitute Reconstitute (100 µL) dry_down->reconstitute vortex2 Vortex (30s) reconstitute->vortex2 centrifuge2 Centrifuge (20,800 x g, 5 min, 4°C) vortex2->centrifuge2 transfer_to_vial Transfer to LC Vial centrifuge2->transfer_to_vial end Ready for LC-MS/MS Analysis transfer_to_vial->end

Caption: Serum Sample Preparation Workflow.

LC-MS/MS Analysis

The analysis of G6P is typically performed using a UPLC or HPLC system coupled to a triple quadrupole mass spectrometer.

LC Parameters (Example):

ParameterValue
Column Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm)
Mobile Phase A 10 mM Ammonium Formate in Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient 85% B (0-1 min), 85-20% B (1-5 min), 20% B (5-6 min), 20-85% B (6-7 min), 85% B (7-10 min)

MS/MS Parameters (Example):

ParameterValue
Ionization Mode Negative Electrospray Ionization (ESI-)
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temperature 400°C
MRM Transitions This compound: m/z 259 -> 79/97
¹³C₆-Galactose-6-phosphate (IS): m/z 265 -> 79/97

Data Presentation and Quality Control

Calibration Curve: A calibration curve should be prepared using a series of known concentrations of G6P standard, spiked into a surrogate matrix (e.g., charcoal-stripped serum) and processed alongside the samples. The curve should cover the expected concentration range of G6P in the samples.

Quality Control Samples: Low, medium, and high concentration quality control (QC) samples should be prepared and analyzed with each batch of samples to ensure the accuracy and precision of the assay. The results of the QC samples should fall within a predefined acceptance range (e.g., ±15% of the nominal concentration).

System Suitability: A system suitability test should be performed before each batch of analysis to ensure the LC-MS/MS system is performing optimally. This typically involves injecting a standard solution and verifying that the peak shape, retention time, and signal intensity meet predefined criteria.

Conclusion

The protocol described in this application note provides a robust and reliable method for the quantification of this compound in human serum. The use of protein precipitation with acetonitrile for sample preparation is a simple and effective method for removing interfering proteins, while the use of a stable isotope-labeled internal standard ensures accurate and precise quantification. This method is well-suited for use in clinical research and drug development settings where accurate measurement of G6P is required.

References

Application Notes: High-Throughput Screening for Inhibitors of Galactose-6-Phosphate Isomerase

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Galactose-6-phosphate isomerase (G6PI), also known as phosphoglucose isomerase (PGI) or phosphohexose isomerase (PHI), is a ubiquitous enzyme that plays a critical role in central carbon metabolism. It catalyzes the reversible isomerization of glucose-6-phosphate (G6P) to fructose-6-phosphate (F6P), a key step in both glycolysis and gluconeogenesis.[1][2][3][4][5] Beyond its metabolic function, G6PI is a multifunctional protein that can act as an extracellular cytokine, known as Autocrine Motility Factor (AMF), which is involved in tumor progression and metastasis.[1][3] Increased expression and activity of G6PI have been associated with various cancers, including those of the gastrointestinal tract, kidneys, and breast, making it an attractive target for therapeutic intervention. The development of potent and selective G6PI inhibitors could therefore offer novel therapeutic strategies for cancer and other diseases.

High-throughput screening (HTS) is a powerful approach for identifying novel enzyme inhibitors from large chemical libraries.[6][7][8] This document provides a detailed protocol for a fluorescence-based HTS assay designed to identify inhibitors of G6PI. The assay is based on a coupled-enzyme system that links the activity of G6PI to the production of a fluorescent signal, enabling rapid and sensitive screening of thousands of compounds.

Assay Principle

The G6PI HTS assay is a coupled-enzyme assay that measures the formation of glucose-6-phosphate from fructose-6-phosphate. The glucose-6-phosphate produced is then oxidized by glucose-6-phosphate dehydrogenase (G6PDH), which concurrently reduces NADP+ to NADPH. The NADPH generated can then be used by a diaphorase to reduce a non-fluorescent probe (e.g., resazurin) to a highly fluorescent product (e.g., resorufin).[9] The rate of fluorescence increase is directly proportional to the G6PI activity. Inhibitors of G6PI will therefore lead to a decrease in the fluorescent signal.

Experimental Protocols

Materials and Reagents

  • Recombinant human G6PI

  • Fructose-6-phosphate (F6P)

  • Glucose-6-phosphate dehydrogenase (G6PDH)

  • NADP+

  • Diaphorase

  • Resazurin

  • Dithiothreitol (DTT)

  • Bovine Serum Albumin (BSA)

  • HEPES buffer

  • Dimethyl sulfoxide (DMSO)

  • 384-well black, flat-bottom microplates

  • Compound libraries

  • Microplate reader with fluorescence detection capabilities

Assay Buffer Preparation

  • Prepare a 1 M stock solution of HEPES, pH 7.5.

  • Prepare a 1 M stock solution of MgCl2.

  • Prepare a 100 mM stock solution of NADP+.

  • Prepare a 100 mM stock solution of Fructose-6-Phosphate.

  • Prepare a 10 mg/mL stock solution of BSA.

  • Prepare a 1 M stock solution of DTT.

  • Assay Buffer: 50 mM HEPES pH 7.5, 5 mM MgCl2, 100 mM KCl, 4 mM DTT, 0.01% BSA, 0.01% Triton X-100.[10]

Enzyme and Substrate Solution Preparation

  • G6PI Enzyme Solution: Dilute recombinant G6PI in Assay Buffer to the desired final concentration (e.g., 20 nM).[10] The optimal concentration should be determined empirically through enzyme titration experiments.

  • Coupled Enzyme and Substrate Mix: Prepare a solution in Assay Buffer containing G6PDH, diaphorase, NADP+, and resazurin at their optimal concentrations. The concentration of F6P should be at its Km value (e.g., 2 mM) and ATP at its Km value (e.g., 20 µM).[10]

High-Throughput Screening Protocol

  • Compound Plating: Using an acoustic liquid handler, dispense a small volume (e.g., 50 nL) of test compounds from the library plates into the 384-well assay plates. Also, dispense DMSO into the control wells (negative and positive controls).

  • Enzyme Addition: Add 10 µL of the G6PI enzyme solution to all wells of the assay plate.

  • Incubation: Incubate the plates for 15 minutes at room temperature to allow for the binding of potential inhibitors to the enzyme.

  • Reaction Initiation: Add 10 µL of the Coupled Enzyme and Substrate Mix to all wells to start the enzymatic reaction.

  • Kinetic Reading: Immediately place the assay plates into a microplate reader and measure the fluorescence intensity (e.g., Ex/Em = 530/590 nm) every minute for 30 minutes.

  • Data Analysis: Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.

Data Analysis and Hit Identification

  • Normalization: Normalize the data using the negative (DMSO) and positive (a known inhibitor or no enzyme) controls. The percent inhibition for each compound can be calculated using the following formula: % Inhibition = 100 * (1 - (Rate_compound - Rate_positive_control) / (Rate_negative_control - Rate_positive_control))

  • Hit Selection: Compounds that exhibit a percent inhibition greater than a predefined threshold (e.g., >50% or 3 standard deviations from the mean of the negative controls) are considered primary hits.[10]

  • Confirmation and Dose-Response: Primary hits should be re-tested in a confirmatory screen. Confirmed hits are then subjected to dose-response analysis to determine their IC50 values.

Data Presentation

Quantitative data from the HTS campaign should be summarized in a clear and structured table to facilitate comparison of potential inhibitors.

Compound IDPrimary Screen (% Inhibition @ 10 µM)Confirmed Hit (Yes/No)IC50 (µM)
Cmpd-00175.2Yes2.5
Cmpd-00245.8No> 50
Cmpd-00389.1Yes0.8
............

Visualizations

Signaling Pathway

G6PI_Pathway Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P Hexokinase F6P Fructose-6-Phosphate G6P->F6P G6PI PPP Pentose Phosphate Pathway G6P->PPP Glycolysis Glycolysis F6P->Glycolysis G6PI G6PI (Target) Inhibitor Inhibitor Inhibitor->G6PI

Caption: Role of G6PI in Glycolysis and the Pentose Phosphate Pathway.

Experimental Workflow

HTS_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Plating Compound Plating (384-well plates) Enzyme_Addition Add G6PI Enzyme Compound_Plating->Enzyme_Addition Enzyme_Prep G6PI Enzyme Preparation Enzyme_Prep->Enzyme_Addition Substrate_Mix_Prep Coupled Enzyme/ Substrate Mix Prep Reaction_Start Add Substrate Mix (Initiate Reaction) Substrate_Mix_Prep->Reaction_Start Incubation Pre-incubation (15 min) Enzyme_Addition->Incubation Incubation->Reaction_Start Kinetic_Read Kinetic Fluorescence Reading (30 min) Reaction_Start->Kinetic_Read Data_Analysis Calculate Reaction Rates & Percent Inhibition Kinetic_Read->Data_Analysis Hit_ID Primary Hit Identification Data_Analysis->Hit_ID Confirmation Hit Confirmation Hit_ID->Confirmation Dose_Response IC50 Determination Confirmation->Dose_Response

References

Application Notes and Protocols: Galactose-6-Phosphate as a Substrate in Cell-Free Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of Galactose-6-phosphate (G6P) as a substrate in various cell-free systems. Detailed protocols and quantitative data are presented to facilitate the integration of G6P into your research and development workflows, particularly in the areas of cell-free protein synthesis (CFPS), metabolic engineering, and enzymatic assays.

Introduction

This compound is a key phosphorylated intermediate in the Leloir pathway, the primary route for galactose metabolism.[1][2] In this pathway, galactose is converted to glucose-6-phosphate, which can then enter central metabolic pathways like glycolysis to generate ATP and other essential biomolecules.[1][3][4] The ability to harness this conversion in a cell-free environment opens up opportunities for powering biosynthetic reactions and studying enzymatic processes without the complexity of intact cells.

Applications

Energy Regeneration for Cell-Free Protein Synthesis (CFPS)

This compound can serve as an upstream energy source for CFPS reactions. By providing the necessary enzymes, a cell-free system can metabolize this compound to Glucose-6-phosphate, which then enters the glycolytic pathway to produce ATP. This sustained energy supply is crucial for the demanding processes of transcription and translation. Using phosphorylated sugars like glucose-6-phosphate as an energy source has been shown to increase protein yields in cell-free environments.[5]

Key Advantages:

  • Sustained Energy Supply: Gradual conversion to glucose-6-phosphate and subsequent metabolism provides a steady stream of ATP.

  • Reduced Phosphate Accumulation: Compared to the direct use of high-energy phosphate donors like phosphoenolpyruvate (PEP), utilizing upstream substrates can mitigate the inhibitory effects of phosphate accumulation.[5][6]

Precursor for in Vitro Glycosylation

Cell-free systems are emerging as powerful platforms for producing glycoproteins with defined structures.[7][8][9] this compound is a precursor for the synthesis of UDP-galactose, the activated sugar nucleotide required for galactosylation reactions catalyzed by glycosyltransferases. Cell-free multi-enzyme cascades have been developed for the efficient synthesis of UDP-galactose from galactose, a process that proceeds via a galactose phosphate intermediate.[10][11][12]

Key Advantages:

  • Defined Glycan Structures: Enables the synthesis of specific glycoforms by controlling the supply of sugar donors.

  • Modular Pathway Engineering: Cell-free environments allow for the flexible assembly of glycosylation pathways by mixing and matching enzymes.[7]

Substrate for Enzymatic Assays

This compound is a specific substrate for enzymes such as this compound dehydrogenase.[13] This allows for the development of highly specific assays to measure the activity of these enzymes in cell lysates or purified preparations. Such assays are valuable for basic research, diagnostics, and for screening enzyme inhibitors. For instance, assays have been developed to measure the activity of enzymes in the Leloir pathway to understand disorders like galactosemia.[14][15]

Key Advantages:

  • High Specificity: Allows for the targeted measurement of a single enzyme's activity.

  • High-Throughput Screening: Cell-free assays are amenable to high-throughput formats for screening large compound libraries.

Quantitative Data

The following table summarizes quantitative data from studies utilizing galactose or its derivatives in cell-free synthesis systems. While direct data for this compound as the primary energy source for CFPS is limited, the provided information on related processes offers valuable benchmarks.

ApplicationSubstrate(s)SystemProductTiter/YieldReference
Nucleotide Sugar SynthesisGalactose, UridineCell-Free Multi-Enzyme CascadeUDP-Galactose48 mM (27.2 g/L) in a small-scale batch process[10][11]
Nucleotide Sugar SynthesisGalactose, UridineCell-Free (Cell Lysate) in BioreactorUDP-Galactose23.4 g/L in a 1 L preparative scale[11][12]
Cell-Free Protein SynthesisFructose 1,6-bisphosphateE. coli Cell-Free SystemVarious Proteins1.3 mg/mL[5]
Cell-Free Membrane Protein SynthesisOptimized CFPS ConditionsCHO Cell LysateMembrane ProteinUp to 0.98 mg/mL[5]
Cell-Free Protein SynthesisPyruvateE. coli Cell-Free SystemVarious ProteinsIncreased yield with cytoplasmic pH mimicry[5]

Experimental Protocols

Protocol 1: Powering Cell-Free Protein Synthesis with this compound

This protocol describes the use of this compound as an energy source in a bacterial (e.g., E. coli) cell-free protein synthesis system.

Materials:

  • E. coli cell extract (e.g., S30 extract)

  • Reaction buffer (containing amino acids, salts, and cofactors)

  • This compound solution (sterile, pH adjusted)

  • Plasmid DNA encoding the protein of interest

  • Enzyme mix:

    • Phosphoglucomutase

    • Enzymes of the glycolytic pathway (typically present in S30 extracts)

  • Nuclease-free water

Procedure:

  • Thaw Components: Thaw all reaction components on ice.

  • Prepare Reaction Mix: In a sterile microcentrifuge tube, prepare the reaction mixture by adding the components in the following order:

    • Nuclease-free water to the final volume

    • Reaction buffer

    • This compound (final concentration of 30-50 mM, requires optimization)

    • Phosphoglucomutase (if not sufficiently active in the extract)

    • Plasmid DNA (final concentration of 10-15 nM)

    • E. coli cell extract (25-33% of the final volume)

  • Incubation: Gently mix the reaction and incubate at the optimal temperature for the cell-free system (e.g., 29-37°C) for 2-8 hours.

  • Analysis: Analyze the protein expression by methods such as SDS-PAGE, Western blotting, or by measuring the activity of the synthesized protein.

Protocol 2: Cell-Free Synthesis of UDP-Galactose

This protocol outlines a multi-enzyme cascade for the synthesis of UDP-galactose from galactose, which involves an initial phosphorylation step. To use this compound directly, one would start the cascade at the appropriate step.

Materials:

  • Reaction buffer (e.g., Tris-HCl with MgCl₂)

  • Galactose

  • ATP (catalytic amount)

  • Uridine

  • Polyphosphate (for ATP regeneration)

  • Enzyme Mix:

    • Uridine-cytidine kinase (UDK)

    • UMP kinase (UMPK)

    • Polyphosphate kinase 3 (PPK3)

    • Galactokinase (GALK)

    • Galactose-1-phosphate uridylyltransferase (GALT or GALU)

    • Inorganic pyrophosphatase (PPA)

  • Nuclease-free water

Procedure:

  • Prepare Enzyme and Substrate Solutions: Prepare stock solutions of all substrates and enzymes.

  • Assemble the Reaction: In a reaction vessel, combine the reaction buffer, substrates (uridine, galactose, ATP, polyphosphate), and the enzyme mix.

  • Incubation: Incubate the reaction at an optimal temperature (e.g., 30-37°C) with gentle agitation for several hours (e.g., 24 hours).[10]

  • Monitoring: Monitor the production of UDP-galactose over time using methods like HPLC.

  • Purification: Purify the synthesized UDP-galactose using techniques such as chromatography on porous graphitic carbon.[10][11]

Visualizations

Leloir_Pathway Gal Galactose Gal1P Galactose-1-Phosphate Gal->Gal1P Galactokinase G1P Glucose-1-Phosphate Gal1P->G1P GALT G6P Glucose-6-Phosphate G1P->G6P Phosphoglucomutase Glycolysis Glycolysis G6P->Glycolysis ATP1 ATP ADP1 ADP ATP1->ADP1 UDPGlc UDP-Glucose UDPGal UDP-Galactose UDPGlc->UDPGal

Caption: The Leloir Pathway for Galactose Metabolism.

CFPS_Workflow cluster_prep Reaction Setup cluster_reaction Cell-Free Reaction cluster_analysis Analysis G6P_sub This compound (Substrate) Metabolism G6P -> Glycolysis -> ATP G6P_sub->Metabolism Enzymes Metabolic Enzymes (e.g., Phosphoglucomutase) Enzymes->Metabolism CF_Extract Cell-Free Extract (Ribosomes, etc.) Transcription Transcription CF_Extract->Transcription Translation Translation CF_Extract->Translation DNA Template DNA DNA->Transcription Metabolism->Transcription ATP Metabolism->Translation ATP, GTP Transcription->Translation mRNA Protein Synthesized Protein Translation->Protein Analysis SDS-PAGE / Activity Assay Protein->Analysis

Caption: Workflow for CFPS using this compound.

UDP_Gal_Synthesis Gal Galactose Gal1P Galactose-1-Phosphate Gal->Gal1P Galactokinase UDPGal UDP-Galactose Gal1P->UDPGal UDP-Galactose Pyrophosphorylase (or GALT pathway) Glycosylation Glycosylation Reactions UDPGal->Glycosylation ATP ATP ADP ADP ATP->ADP UTP UTP PPi PPi UTP->PPi

Caption: Enzymatic Synthesis of UDP-Galactose.

References

Troubleshooting & Optimization

overcoming matrix effects in Galactose-6-phosphate LC-MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Galactose-6-phosphate.

Troubleshooting Guides

This section addresses specific issues that may be encountered during your experiments.

Question: What should I do if I observe significant ion suppression or enhancement for this compound?

Answer:

Ion suppression or enhancement is a common manifestation of matrix effects, where co-eluting endogenous components from the sample matrix interfere with the ionization of this compound, leading to inaccurate quantification.[1][2][3] To address this, a systematic approach is recommended:

  • Optimize Sample Preparation: The primary goal is to remove interfering matrix components before analysis.[1][2] Consider the following techniques:

    • Protein Precipitation (PPT): A simple and common method, but it may not be sufficient for removing all interfering substances.[4]

    • Liquid-Liquid Extraction (LLE): Can provide cleaner extracts, but recovery of polar analytes like this compound might be low.[4]

    • Solid-Phase Extraction (SPE): Offers more selectivity in removing interferences. Mixed-mode SPE, which combines reversed-phase and ion-exchange mechanisms, is often very effective for cleaning up complex biological samples.[4]

    • Supported Liquid Extraction (SLE): A simplified version of LLE that is easier to automate and avoids emulsion formation.[5][6]

    • Dilution: A straightforward method to reduce the concentration of matrix components. However, this may compromise the limit of quantification if the analyte concentration is low.[7]

  • Chromatographic Separation Improvement: Enhance the separation between this compound and interfering compounds.

    • Optimize Gradient Elution: Adjust the mobile phase gradient to better resolve the analyte from matrix components. For phosphorylated sugars, Hydrophilic Interaction Liquid Chromatography (HILIC) is often effective.[8][9]

    • Column Selection: Consider using a metal-free HPLC column. Phosphorylated compounds can interact with the stainless steel components of standard columns, leading to peak tailing, sample loss, and ion suppression.[10]

  • Employ a Suitable Internal Standard: The use of a stable isotope-labeled (SIL) internal standard is the most reliable way to compensate for matrix effects.[2][11]

    • Ideal Internal Standard: An isotopically labeled version of this compound (e.g., ¹³C₆-Galactose-6-phosphate) is the gold standard as it will have nearly identical chemical and physical properties and will be affected by matrix effects in the same way as the analyte.[11]

    • Alternative Internal Standards: If a SIL version of the analyte is not available, a structurally similar compound that does not occur naturally in the sample can be used. L-Galactose and its isotopically labeled forms are good candidates for polar metabolite analysis.[12]

Question: How can I resolve co-eluting interferences with my this compound peak?

Answer:

Co-elution of matrix components is a primary cause of inaccurate results. Here are detailed steps to improve chromatographic resolution:

  • Optimize HILIC Conditions: HILIC is a powerful technique for retaining and separating polar compounds like phosphorylated sugars.[8][9]

    • Acetonitrile Concentration: The percentage of acetonitrile (ACN) in the initial mobile phase is critical. For separating hexose phosphate isomers, a high ACN concentration (e.g., 90%) may be necessary.[8] However, this can sometimes lead to poor peak shape, so an optimal concentration (e.g., 75% ACN) should be determined experimentally.[8]

    • Mobile Phase Additives: The choice and concentration of additives like ammonium formate or ammonium hydroxide in the mobile phase can significantly impact separation.[9]

  • Consider Ion-Pairing Chromatography: This technique can improve the retention of highly polar analytes on reversed-phase columns. However, be aware that ion-pairing reagents can cause significant ion suppression and contaminate the LC-MS system.[8] This approach is often not recommended if the instrument is used for other analyses.

  • Evaluate Different Stationary Phases: Not all HILIC columns are the same. Experiment with different HILIC column chemistries to find the one that provides the best selectivity for this compound and the interfering compounds in your matrix.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the LC-MS analysis of this compound.

Question: What are the most common sources of matrix effects in this compound analysis?

Answer:

Matrix effects in the LC-MS analysis of this compound typically arise from co-eluting endogenous molecules from the biological sample.[3] The most common sources include:

  • Phospholipids: Abundant in plasma and serum samples, they are a major cause of ion suppression in electrospray ionization (ESI).

  • Salts: High concentrations of salts from buffers or the biological matrix itself can reduce ionization efficiency.

  • Other small molecules: A complex biological sample contains thousands of small molecules that can potentially co-elute with the analyte and interfere with its ionization.

Question: Which type of chromatography is best suited for this compound analysis?

Answer:

Due to its high polarity, Hydrophilic Interaction Liquid Chromatography (HILIC) is generally the most effective chromatographic technique for the analysis of this compound and other sugar phosphates.[8][9] HILIC allows for the retention and separation of these polar compounds, which are poorly retained on traditional reversed-phase columns. It is crucial to optimize the mobile phase conditions, particularly the organic solvent concentration, to achieve good separation from isomers like Glucose-6-phosphate and Fructose-6-phosphate.[8][13]

Question: What is the recommended sample preparation method for analyzing this compound in serum?

Answer:

A simple and effective method for preparing serum samples for this compound analysis involves dilution followed by protein removal via ultrafiltration .[9] For instance, a 50-fold dilution of the serum with ultrapure water followed by ultrafiltration to remove proteins has been shown to be effective, with good recovery and minimal ion suppression.[9] For more complex matrices or when lower detection limits are required, more rigorous sample cleanup techniques like Solid-Phase Extraction (SPE) may be necessary.[4]

Question: Which internal standard is most suitable for quantifying this compound?

Answer:

The gold standard for quantification is a stable isotope-labeled (SIL) internal standard , such as ¹³C₆-Galactose-6-phosphate.[11][14] A SIL internal standard co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, thus providing the most accurate correction for matrix effects. If a SIL version of this compound is not available, an isotopically labeled version of a similar sugar, like L-Galactose-¹³C, can be a viable alternative.[12]

Experimental Protocols & Data

Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction
Sample Preparation MethodAnalyte RecoveryMatrix Effect ReductionThroughputRecommendation
Protein Precipitation (PPT) Moderate to HighLow to ModerateHighSuitable for less complex matrices or when high throughput is essential.[4]
Liquid-Liquid Extraction (LLE) Low to Moderate (for polar analytes)Moderate to HighLowMay not be ideal for this compound due to its polarity, leading to poor recovery.[4]
Solid-Phase Extraction (SPE) HighHighModerateRecommended for complex matrices and when low detection limits are required. Mixed-mode SPE is particularly effective.[4]
Supported Liquid Extraction (SLE) Moderate to HighModerate to HighHighA good alternative to LLE with higher throughput and less method development.[5][6]
Dilute and Shoot HighLowVery HighOnly suitable if the analyte concentration is high and the matrix is relatively clean.[7]
Protocol 1: Generic HILIC-MS/MS Method for this compound Analysis
  • LC Column: HILIC column (e.g., Agilent InfinityLab Poroshell 120 HILIC-Z, 2.1 x 100 mm, 2.7 µm).[8] A metal-free column is recommended.[10]

  • Mobile Phase A: 10 mM Ammonium Formate in Water

  • Mobile Phase B: 90% Acetonitrile with 10 mM Ammonium Formate

  • Gradient:

    • 0-2 min: 90% B

    • 2-10 min: Linear gradient to 50% B

    • 10-12 min: Hold at 50% B

    • 12.1-15 min: Return to 90% B and equilibrate

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • MS Detector: Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

  • MRM Transition: Monitor the specific precursor and product ions for this compound (e.g., m/z 259 -> 79).

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data_processing Data Processing start Biological Sample (e.g., Serum, Tissue) is_add Add Internal Standard (e.g., 13C6-Gal-6-P) start->is_add ppt Protein Precipitation lcms HILIC-MS/MS Analysis ppt->lcms Clean Extract lle Liquid-Liquid Extraction lle->lcms Clean Extract spe Solid-Phase Extraction spe->lcms Clean Extract dilute Dilution & Filtration dilute->lcms Clean Extract is_add->ppt is_add->lle is_add->spe is_add->dilute data Data Acquisition lcms->data quant Quantification data->quant report Reporting quant->report

Caption: Experimental workflow for this compound LC-MS analysis.

troubleshooting_matrix_effects cluster_solutions Troubleshooting Steps start Ion Suppression or Enhancement Observed? sample_prep Optimize Sample Prep (SPE, LLE, Dilution) start->sample_prep Yes result Accurate Quantification start->result No chromatography Improve Chromatographic Separation (HILIC) sample_prep->chromatography is Use Stable Isotope-Labeled Internal Standard chromatography->is is->result

Caption: Decision tree for troubleshooting matrix effects in LC-MS analysis.

References

Technical Support Center: Troubleshooting Poor Separation of Hexose Phosphate Isomers by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with the separation of hexose phosphate isomers by High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: Why is it so challenging to separate hexose phosphate isomers by HPLC?

Hexose phosphate isomers, such as glucose-6-phosphate and fructose-6-phosphate, are structurally very similar and highly polar.[1][2] This makes them difficult to separate using conventional reversed-phase HPLC, where separation is based on hydrophobicity.[1] Their similar mass-to-charge ratios also pose a challenge for mass spectrometry-based detection without adequate chromatographic separation.[3]

Q2: What is the most common reason for the co-elution of my hexose phosphate isomer peaks?

The most common reason for co-elution is inadequate selectivity of the HPLC method. This can stem from several factors, including the use of an inappropriate column, a non-optimized mobile phase, or unsuitable chromatographic conditions such as temperature. The high polarity and structural similarity of these isomers demand specialized chromatographic modes like Hydrophilic Interaction Liquid Chromatography (HILIC) or mixed-mode chromatography for effective separation.[2][3]

Q3: Can I use a standard C18 column for this separation?

While standard C18 columns are widely used in reversed-phase HPLC, they are generally not suitable for separating highly polar compounds like hexose phosphates.[1] These isomers have limited retention on C18 columns, leading to poor separation.[4] For better results, consider columns specifically designed for polar analytes, such as those used in HILIC or mixed-mode chromatography.[2][3][5]

Q4: How does temperature affect the separation of hexose phosphate isomers?

Temperature can influence the separation of some isomers. For example, the separation of α- and β-anomers of glucose 6-phosphate is temperature-dependent. At low temperatures, the anomers can be completely separated, while at temperatures above 40°C, they may co-elute into a single peak.[3]

Troubleshooting Guide

Poor separation of hexose phosphate isomers can manifest as broad peaks, tailing peaks, or complete co-elution. The following guide provides a systematic approach to identifying and resolving these issues.

Problem 1: All hexose phosphate isomer peaks are co-eluting at the solvent front.
Potential Cause Recommended Solution
Inappropriate Column Chemistry The stationary phase lacks sufficient retention for these highly polar analytes. A standard C18 column is often unsuitable.[1][4]
Switch to a more appropriate column type:HILIC Column: An amide-based HILIC column can improve retention and separation.[5] • Mixed-Mode Column: A column with both reversed-phase and anion-exchange properties can provide excellent selectivity.[2][3] • Porous Graphitized Carbon (PGC) Column: PGC columns offer good retention for sugar phosphates.[6]
Mobile Phase is Too Strong The high organic content in the mobile phase is causing the analytes to elute too quickly.
Adjust the mobile phase composition:Increase the aqueous component in your mobile phase to enhance retention on a HILIC or mixed-mode column. • For HILIC, a high acetonitrile concentration (e.g., 75-90%) is typically required for initial retention. [4] A gradient with a decreasing acetonitrile concentration can then elute the isomers.
Problem 2: Peaks are broad and show poor resolution.
Potential Cause Recommended Solution
Suboptimal Mobile Phase Composition The pH or buffer concentration of the mobile phase is not ideal for achieving sharp peaks and good selectivity.
Optimize the mobile phase:Adjust pH: The charge state of the phosphate group is pH-dependent. Small adjustments to the mobile phase pH can significantly impact selectivity.[7] • Buffer Selection and Concentration: Use a buffer like ammonium formate or ammonium bicarbonate.[1][5] A concentration of around 10 mM is a good starting point.[1][5]
Column Degradation The column performance has deteriorated over time due to contamination or loss of stationary phase.
Implement a column washing protocol or replace the column. (See Experimental Protocols section for a general column washing procedure). • Use a guard column to protect the analytical column from contaminants.[8]
Inappropriate Flow Rate The flow rate may be too high, not allowing for proper partitioning between the mobile and stationary phases.
Optimize the flow rate. Start with a lower flow rate (e.g., 0.2-0.4 mL/min) and observe the effect on resolution.
Problem 3: Peak tailing is observed.
Potential Cause Recommended Solution
Secondary Interactions with the Column The phosphate group can interact with active sites on the silica backbone of the column, leading to peak tailing.
Use a column with advanced end-capping or a different stationary phase.Add a competing agent to the mobile phase. A small amount of a phosphate buffer or an ion-pairing agent might reduce tailing, but be mindful of MS compatibility.[9]
Column Overload Injecting too much sample can lead to peak distortion.
Reduce the injection volume or dilute the sample.

Quantitative Data Summary

The following table summarizes typical starting conditions for the separation of hexose phosphate isomers based on published methods. These should be used as a starting point for method development and optimization.

ParameterHILIC MethodMixed-Mode Method
Column Amide-based (e.g., ACQUITY UPLC BEH Amide)[5]Reversed-phase/weak anion-exchanger[3]
Mobile Phase A 10 mM Ammonium Formate with 0.125% Formic Acid in Water[5]Acetonitrile/Water with buffer
Mobile Phase B AcetonitrileAcetonitrile with buffer
Gradient Start with high %B (e.g., 90%), decrease to eluteDependent on specific column and isomers
Flow Rate 0.3 - 0.5 mL/min0.3 - 0.6 mL/min
Column Temperature 30 - 45 °C[1][6]Can be varied; lower temperatures may resolve anomers[3]
Injection Volume 5 - 10 µL[1][6]5 - 10 µL

Experimental Protocols

Detailed Methodology: General Column Flushing and Regeneration

This protocol is a general guideline for flushing a contaminated column that is showing signs of increased backpressure or poor peak shape. Always consult the specific column manufacturer's instructions.

Objective: To remove strongly retained contaminants from the column.

Materials:

  • HPLC-grade water

  • HPLC-grade isopropanol

  • HPLC-grade hexane (for reversed-phase columns if lipids are suspected)

  • HPLC system

Procedure:

  • Disconnect the column from the detector. This prevents contaminants from flowing into the detector cell.

  • Flush with mobile phase without buffer. Run HPLC-grade water/acetonitrile (at the same ratio as your mobile phase) for 20-30 column volumes to remove any precipitated salts.

  • Flush with 100% Acetonitrile. Run for 20-30 column volumes to remove polar organic compounds.

  • Flush with Isopropanol. Run 100% isopropanol for 20-30 column volumes. Isopropanol is a good solvent for a wide range of contaminants and is miscible with both aqueous and non-polar organic solvents.

  • (Optional - for severe contamination on reversed-phase type columns) Flush with Hexane. If non-polar contaminants like lipids are suspected, a flush with hexane may be beneficial. Ensure to flush with isopropanol first to transition from the aqueous/polar organic mobile phase. After the hexane wash, flush again with isopropanol to remove the hexane before returning to your reversed-phase mobile phase.

  • Equilibrate the column. Re-introduce your mobile phase and allow the system to equilibrate until a stable baseline is achieved.

  • Reconnect the column to the detector.

  • Perform a test injection. Inject a standard to assess if the column performance has been restored.

Mandatory Visualizations

TroubleshootingWorkflow Start Start: Poor Separation of Hexose Phosphate Isomers Problem_ID Identify Problem: - Co-elution? - Broad Peaks? - Tailing? Start->Problem_ID CoElution All Peaks Co-eluting? Problem_ID->CoElution Identify BroadPeaks Broad Peaks / Poor Resolution? Problem_ID->BroadPeaks Identify TailingPeaks Tailing Peaks? Problem_ID->TailingPeaks Identify CheckColumn Check Column Chemistry (e.g., C18 is unsuitable) CoElution->CheckColumn Yes CheckMP_Strength Check Mobile Phase Strength CoElution->CheckMP_Strength If column is appropriate CheckMP_Comp Check Mobile Phase Composition (pH, Buffer) BroadPeaks->CheckMP_Comp Yes CheckColumn_Health Check Column Health BroadPeaks->CheckColumn_Health If MP is optimal CheckInteractions Check for Secondary Interactions TailingPeaks->CheckInteractions Yes CheckOverload Check for Sample Overload TailingPeaks->CheckOverload If interactions unlikely SwitchColumn Action: Switch to HILIC, Mixed-Mode, or PGC Column CheckColumn->SwitchColumn End Separation Improved SwitchColumn->End AdjustMP_Strength Action: Adjust Organic/Aqueous Ratio (e.g., increase aqueous for HILIC) CheckMP_Strength->AdjustMP_Strength AdjustMP_Strength->End OptimizeMP Action: Optimize pH and Buffer Concentration CheckMP_Comp->OptimizeMP OptimizeMP->End WashColumn Action: Wash/Regenerate Column or Replace CheckColumn_Health->WashColumn WashColumn->End UseEndcapped Action: Use End-capped Column or Modify Mobile Phase CheckInteractions->UseEndcapped UseEndcapped->End ReduceLoad Action: Dilute Sample or Reduce Injection Volume CheckOverload->ReduceLoad ReduceLoad->End

References

preventing degradation of Galactose-6-phosphate during sample storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Galactose-6-phosphate (G6P) during sample storage and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound (G6P) degradation in biological samples?

A1: The primary causes of G6P degradation are enzymatic activity and chemical instability. Endogenous phosphatases in biological samples can hydrolyze the phosphate group. Chemically, the phosphate ester bond can be susceptible to hydrolysis, particularly under acidic pH conditions and elevated temperatures.

Q2: What is the optimal temperature for storing samples containing G6P?

A2: For long-term storage, it is recommended to store samples at -80°C.[1][2] For short-term storage, -20°C is acceptable.[1] Storage at 4°C or room temperature can lead to significant degradation, especially if phosphatases are present in the sample.[3] Repeated freeze-thaw cycles should be avoided as they can accelerate degradation; it is advisable to store samples in single-use aliquots.

Q3: How does pH affect the stability of G6P?

A3: Sugar phosphates are most susceptible to hydrolysis at acidic pH, with a maximum rate observed around pH 4.[1] For optimal stability, samples should be maintained at a neutral pH (6.5-8.0).

Q4: Are there any specific buffers that should be used or avoided for G6P sample storage?

A4: While phosphate buffers might seem intuitive, their impact on metalloenzymes that could be part of downstream analysis should be considered.[4] Tris-HCl and HEPES are commonly used buffers for biological samples. It is crucial to ensure the buffer maintains a neutral pH during storage.

Q5: How can I inactivate endogenous enzymes that might degrade G6P?

A5: To prevent enzymatic degradation, samples should be processed quickly at low temperatures (on ice). For analysis, deproteinization is a critical step to remove enzymes. Methods such as perchloric acid (PCA) or trichloroacetic acid (TCA) precipitation are effective.[5][6][7] Alternatively, ultrafiltration using molecular weight cut-off filters (e.g., 10 kDa) can be used to remove proteins.

Troubleshooting Guide: G6P Degradation

This guide addresses common issues encountered during the storage and analysis of G6P.

Problem: Low or no detectable G6P in my samples.

Possible Cause Troubleshooting Steps
Enzymatic Degradation - Immediately after collection, flash-freeze samples in liquid nitrogen and store at -80°C.- Add phosphatase inhibitors to the lysis/extraction buffer.- Deproteinize the sample prior to storage or analysis using PCA/TCA precipitation or a 10 kDa MWCO spin filter.[5][6][7]
Chemical Hydrolysis - Ensure the sample pH is maintained between 6.5 and 8.0 during storage and processing.- Avoid acidic buffers.- Store samples at -80°C to minimize chemical reactions.
Improper Storage - Store samples in single-use aliquots to avoid freeze-thaw cycles.- Verify the integrity of your freezer and ensure it maintains a stable -80°C.- For dried blood spots, store with a desiccant to minimize humidity.[1]
Analytical Issues - Validate your analytical method with G6P standards.- Ensure complete recovery during sample extraction and deproteinization.- Check the performance of your analytical column and detector.

Data Presentation: Stability of Phosphorylated Metabolites

While specific quantitative data for this compound degradation is limited in the literature, the following table summarizes the general stability recommendations for phosphorylated metabolites based on studies of similar molecules. Long-term storage studies on human plasma and dried blood spots indicate that while many metabolites are stable at -80°C for years, some changes can occur.[1][2][8][9][10]

Storage Condition Expected Stability Key Considerations
-80°C High (Years) Considered the gold standard for long-term biobanking.[2][9][10] Most metabolites show good stability for up to 5-7 years.[2][10]
-20°C Moderate (Months to a Year) Suitable for short to medium-term storage. A majority of metabolites in dried blood spots are stable for up to 10 years.[8]
4°C Low (Hours to Days) Significant degradation can occur due to both enzymatic and chemical processes.
Room Temperature Very Low (Hours) Not recommended for storage. Rapid degradation is expected.
Freeze-Thaw Cycles Leads to Degradation Should be minimized by storing in single-use aliquots.

Experimental Protocols

Sample Deproteinization using Perchloric Acid (PCA)

This protocol is essential for inactivating enzymes and preparing samples for G6P analysis.[5][6][7]

  • Preparation: Keep samples on ice throughout the procedure.

  • PCA Addition: Add ice-cold 4 M PCA to your sample to a final concentration of 1 M. Vortex briefly.

  • Incubation: Incubate the mixture on ice for 5 minutes to allow for protein precipitation.

  • Centrifugation: Centrifuge at 13,000 x g for 2 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant, which contains the deproteinized sample.

  • Neutralization: Add ice-cold 2 M KOH to the supernatant (approximately 34% of the supernatant volume) to neutralize the sample to a pH of 6.5-8.0. This will precipitate the PCA as potassium perchlorate.

  • Final Centrifugation: Centrifuge at 13,000 x g for 15 minutes at 4°C to pellet the potassium perchlorate.

  • Final Supernatant: The resulting supernatant is ready for analysis or storage at -80°C.

Quantification of this compound by Enzymatic Assay

This is a conceptual protocol based on assays for similar hexose phosphates. A specific validated kit for G6P should be used if available.

  • Principle: G6P is converted to a product that can be measured spectrophotometrically or fluorometrically. This can be achieved through a coupled enzyme reaction. For example, G6P can be isomerized to Glucose-6-Phosphate (G6P), which is then oxidized by Glucose-6-Phosphate Dehydrogenase (G6PDH), leading to the reduction of NADP+ to NADPH. The increase in NADPH is measured at 340 nm.

  • Reagents:

    • Assay Buffer (e.g., Tris-HCl, pH 7.5)

    • This compound isomerase

    • Glucose-6-phosphate dehydrogenase (G6PDH)

    • NADP+

    • G6P standards

  • Procedure:

    • Prepare a standard curve using known concentrations of G6P.

    • Add the deproteinized sample and standards to a 96-well plate.

    • Prepare a master mix containing the assay buffer, isomerase, G6PDH, and NADP+.

    • Add the master mix to all wells.

    • Incubate at a controlled temperature (e.g., 37°C) for a specified time.

    • Measure the absorbance at 340 nm.

    • Calculate the G6P concentration in the samples based on the standard curve.

Visualizations

G6P_Degradation_Pathway Potential Degradation Pathways of this compound G6P This compound Gal Galactose G6P->Gal dephosphorylation Pi Inorganic Phosphate G6P->Pi dephosphorylation Enzymatic Enzymatic Hydrolysis (Phosphatases) Enzymatic->G6P Chemical Chemical Hydrolysis (Acidic pH, High Temp) Chemical->G6P

Caption: Degradation of this compound.

Troubleshooting_Workflow Troubleshooting Workflow for G6P Degradation Start Start: Low/No G6P Detected CheckStorage Review Storage Conditions (-80°C, no freeze-thaw) Start->CheckStorage CheckpH Verify Sample pH (Neutral: 6.5-8.0) CheckStorage->CheckpH OK OptimizeStorage Optimize Storage: - Aliquot samples - Store at -80°C CheckStorage->OptimizeStorage Not OK CheckEnzymes Assess Enzymatic Activity (Deproteinization performed?) CheckpH->CheckEnzymes OK AdjustpH Adjust Sample pH to Neutral CheckpH->AdjustpH Not OK Deproteinize Perform Deproteinization (PCA/TCA or filtration) CheckEnzymes->Deproteinize No Reanalyze Re-analyze Sample CheckEnzymes->Reanalyze Yes OptimizeStorage->Reanalyze AdjustpH->Reanalyze Deproteinize->Reanalyze

Caption: Troubleshooting workflow for G6P analysis.

References

addressing enzyme instability in Galactose-6-phosphate assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Galactose-6-Phosphate assays. The focus is on addressing the common challenge of enzyme instability to ensure reliable and accurate experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of enzyme instability in our this compound assay?

A1: Enzyme instability in your assay can stem from several factors. The most common culprits are suboptimal temperature and pH conditions.[1][2] Enzymes have a narrow range of temperature and pH at which they exhibit maximum activity; deviations can lead to denaturation and loss of function.[1][2] Improper storage of enzymes, such as repeated freeze-thaw cycles or storage at incorrect temperatures, can also significantly degrade enzyme activity.[3][4] Additionally, the presence of inhibitors in your sample or reagents, or the degradation of essential cofactors like NADP+, can lead to apparent instability.[5]

Q2: The activity of our Glucose-6-Phosphate Dehydrogenase (G6PD) seems to decline rapidly. How can we improve its stability?

A2: Glucose-6-Phosphate Dehydrogenase (G6PD) stability is critical for coupled assays measuring this compound. To enhance its stability, ensure you are using a buffer at the optimal pH, typically around 7.4-8.0.[6][7] For storage, preparing aliquots of the enzyme in a buffer containing a stabilizing agent like glycerol and storing them at -20°C or -80°C can prevent degradation from repeated freeze-thaw cycles.[8] The cofactor NADP+ has also been shown to have a stabilizing effect on G6PD, so ensuring its presence in appropriate concentrations during storage and the assay can be beneficial.[5]

Q3: We are seeing high variability between replicate wells in our assay. What could be the cause?

A3: High variability between replicates often points to issues with pipetting accuracy, especially when dealing with small volumes of enzyme or substrate solutions.[9] Ensure your pipettes are properly calibrated. Creating a master mix for your reaction components can also help ensure consistency across wells.[9] Incomplete mixing of reagents within the wells can also lead to variable results. Another potential cause is temperature fluctuation across the microplate during incubation. Ensure uniform temperature distribution.

Q4: Our Galactokinase (GALK) and Galactose-1-Phosphate Uridylyltransferase (GALT) enzymes, used in preliminary steps, show inconsistent activity. What are the optimal conditions for these enzymes?

A4: Both Galactokinase (GALK) and GALT are key enzymes in galactose metabolism and their stability is crucial for accurate quantification. GALK from Lactococcus lactis has shown optimal activity at a pH of 8.0.[10] GALT from chicken liver has been observed to have an optimal temperature of 37°C and an optimal pH of 7.0.[11] It is important to note that GALK is particularly unstable, losing a significant amount of activity even when stored at 4°C for a week.[6] Therefore, it is recommended to use freshly prepared or properly stored (aliquoted at -80°C) GALK for your experiments.

Q5: Can substances in our sample interfere with the assay enzymes?

A5: Yes, various substances can interfere with enzymatic assays. For instance, high concentrations of salts, detergents, or organic solvents in your sample preparation can denature enzymes.[9] Chelating agents like EDTA can interfere with enzymes that require divalent cations (e.g., Mg2+) for their activity.[9] It is also important to be aware of potential enzymatic inhibitors present in the sample. If interference is suspected, sample purification or deproteinization using methods like spin filtration might be necessary.[3]

Troubleshooting Guides

Guide 1: Low or No Enzyme Activity
Potential Cause Troubleshooting Step Explanation
Degraded Enzyme 1. Prepare fresh enzyme dilutions from a new stock vial. 2. Ensure enzymes are stored at the recommended temperature (typically -20°C or -80°C) in appropriate stabilizing buffers (e.g., with glycerol). 3. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[3]Enzymes are sensitive biological molecules that can lose activity over time, especially with improper storage and handling.
Suboptimal Assay Conditions 1. Verify the pH of your assay buffer. The optimal pH for G6PD is generally between 7.4 and 8.5.[6][12] 2. Confirm the assay incubation temperature is optimal for the enzyme, typically 25°C, 30°C, or 37°C.[7][13]Enzyme activity is highly dependent on pH and temperature. Deviations from the optimal range can significantly reduce or eliminate activity.[1][2]
Missing or Degraded Cofactors/Substrates 1. Prepare fresh substrate and cofactor (e.g., NADP+) solutions. 2. Ensure all necessary components are included in the reaction mixture at the correct concentrations.Cofactors like NADP+ are essential for the catalytic activity of dehydrogenases. These molecules can degrade over time, especially if not stored properly (e.g., protected from light).
Presence of Inhibitors 1. Run a control reaction with a known active enzyme and a spiked-in sample to test for inhibition. 2. If inhibition is detected, consider sample purification steps like dialysis or gel filtration to remove the inhibitor.Samples, particularly crude extracts, may contain endogenous inhibitors that interfere with enzyme activity.
Guide 2: High Background Signal
Potential Cause Troubleshooting Step Explanation
Contaminated Reagents 1. Use fresh, high-purity water and reagents to prepare buffers and solutions. 2. Filter-sterilize buffers to remove any microbial contamination that could interfere with the assay.Contaminants in reagents can lead to non-specific reactions that generate a background signal.
Non-Enzymatic Reaction 1. Run a control reaction without the enzyme to assess the rate of non-enzymatic signal generation. 2. Run a control without the substrate to check for signal generation from other components.Some reagents may react non-enzymatically to produce a signal, leading to a high background.
Sample Interference 1. For fluorescent assays, check for autofluorescence of the sample by measuring a sample blank (sample + buffer, no enzyme or substrate). 2. For colorimetric assays, check if the sample itself absorbs at the detection wavelength.Components within the sample may possess intrinsic properties that interfere with the signal detection method.

Quantitative Data Summary

Table 1: Stability of Glucose-6-Phosphate Dehydrogenase (G6PD) Under Various Storage Conditions

Anticoagulant/AdditiveStorage Temperature (°C)DurationRemaining Activity (%)Reference
EDTA421 days>95% (in one study)[8]
EDTA421 days79-85% (in another study)[8]
Heparin421 daysNormal Range
30% Glycerol421 daysNormal Range
Heparin304 daysNormal Range
30% Glycerol-203 monthsNo significant variation

Table 2: Optimal pH and Temperature for Key Enzymes in Galactose Metabolism

EnzymeOrganismOptimal pHOptimal Temperature (°C)Reference
Galactokinase (GALK)Lactococcus lactis8.0Not Specified[10]
Galactose-1-Phosphate Uridylyltransferase (GALT)Chicken Liver7.037[11]
Glucose-6-Phosphate Dehydrogenase (G6PD)Human7.4 - 8.525 - 37[6][7][12]

Experimental Protocols

Protocol 1: Coupled Enzyme Assay for this compound Quantification

This protocol describes a general method for the quantification of this compound (Gal-6-P) using a coupled reaction with Glucose-6-Phosphate Dehydrogenase (G6PD). The production of NADPH is monitored spectrophotometrically at 340 nm.

Materials:

  • This compound Standard Solution

  • Glucose-6-Phosphate Dehydrogenase (G6PD)

  • NADP+ (β-Nicotinamide adenine dinucleotide phosphate)

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • 96-well UV-transparent microplate

  • Microplate reader capable of reading absorbance at 340 nm

Procedure:

  • Prepare Standards: Prepare a series of this compound standards in the assay buffer. A typical range would be from 0 to 50 µM.

  • Prepare Reaction Master Mix: For each reaction, prepare a master mix containing:

    • Assay Buffer

    • NADP+ (final concentration, e.g., 0.5 mM)

    • G6PD (final concentration, e.g., 1 U/mL)

  • Assay Execution: a. Add 50 µL of each standard or sample to individual wells of the 96-well plate. b. Add 150 µL of the Reaction Master Mix to each well to initiate the reaction. c. Mix gently by pipetting or on a plate shaker. d. Incubate the plate at the optimal temperature for G6PD (e.g., 37°C) for 30 minutes, protected from light. e. Measure the absorbance at 340 nm.

  • Data Analysis: a. Subtract the absorbance of the blank (0 µM standard) from all other readings. b. Plot the corrected absorbance values against the known concentrations of the this compound standards to generate a standard curve. c. Determine the concentration of this compound in the samples by interpolating their absorbance values on the standard curve.

Visualizations

Leloir_Pathway cluster_0 Leloir Pathway for Galactose Metabolism Galactose Galactose Gal_1_P Galactose-1-Phosphate Galactose->Gal_1_P Galactokinase (GALK) ATP -> ADP UDP_Gal UDP-Galactose Gal_1_P->UDP_Gal Galactose-1-Phosphate Uridylyltransferase (GALT) UDP_Glc UDP-Glucose UDP_Gal->UDP_Glc UDP-Galactose 4-Epimerase (GALE) Glc_1_P Glucose-1-Phosphate UDP_Gal->Glc_1_P UDP_Glc->Gal_1_P

Caption: The Leloir Pathway for the conversion of galactose to glucose-1-phosphate.

Coupled_Assay_Workflow cluster_workflow Experimental Workflow: Coupled Enzyme Assay start Start prep_reagents Prepare Reagents (Buffer, Standards, Samples) start->prep_reagents prep_master_mix Prepare Reaction Master Mix (Enzyme, Cofactors) prep_reagents->prep_master_mix pipette Pipette Standards and Samples into Microplate prep_master_mix->pipette add_master_mix Add Master Mix to Wells to Initiate Reaction pipette->add_master_mix incubate Incubate at Optimal Temperature add_master_mix->incubate read_plate Read Absorbance/Fluorescence on Plate Reader incubate->read_plate analyze Analyze Data (Standard Curve, Calculate Concentrations) read_plate->analyze end End analyze->end

Caption: A generalized workflow for performing a coupled enzyme assay.

References

Technical Support Center: Optimizing Derivatization for GC-MS Analysis of Galactose-6-Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing derivatization methods for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of Galactose-6-phosphate.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the derivatization and analysis of this compound.

Question Possible Cause(s) Suggested Solution(s)
Why am I seeing multiple peaks for this compound in my chromatogram? Incomplete derivatization can lead to multiple partially silylated products.[1] The presence of multiple isomers (anomers) of the sugar can also result in multiple peaks.[2]- Optimize Reaction Conditions: Ensure sufficient reagent concentration, reaction time, and temperature for both methoximation and silylation steps. Refer to the detailed protocols below. - Ensure Anhydrous Conditions: Moisture can deactivate silylation reagents.[2][3] Dry samples thoroughly and use anhydrous solvents and reagents. Consider using molecular sieves to remove residual water, though this may require validation for quantitative methods.[2] - Methoximation Pre-treatment: The methoximation step is crucial to reduce the formation of multiple isomers by locking the sugar in its open-chain form.[1][3][4]
My derivatized sample shows low peak intensity or no peak at all. - Degradation of Derivatives: Trimethylsilyl (TMS) derivatives can be unstable over time.[1] - Inefficient Derivatization: Insufficient reagent, suboptimal temperature, or the presence of interfering substances can lead to poor derivatization efficiency. - Sample Loss During Preparation: The sample may be lost during the drying or extraction steps.- Analyze Samples Promptly: Analyze derivatized samples as soon as possible to minimize degradation.[1] - Optimize Reagent Volume: Ensure the silylation reagent is in sufficient excess to derivatize both the analyte and the methoximation reagent.[5] - Automated Derivatization: Consider using an automated system to improve reproducibility and minimize sample degradation by reducing wait times.[1] - Check Extraction and Drying Steps: Ensure complete drying of the sample before derivatization. Use a gentle drying method like lyophilization (freeze-drying) to prevent sample loss.[3]
I'm observing significant peak tailing in my chromatogram. Peak tailing for phosphorylated compounds can be caused by interactions between the phosphate groups and the GC column.[6]- Column Selection: Use a column appropriate for the analysis of polar, derivatized compounds. - Inlet Maintenance: Ensure the GC inlet liner is clean and replaced regularly. Residual reagents can damage the GC column over time.[1] - Derivatization Check: Incomplete derivatization can expose polar functional groups, leading to tailing. Ensure complete silylation of all active hydrogens.
How can I improve the reproducibility of my results? Manual derivatization can introduce variability.[1] Inconsistent reaction conditions (time, temperature) and sample handling are common sources of irreproducibility.- Automation: An automated derivatization system can significantly improve reproducibility by standardizing liquid handling, incubation times, and temperatures.[1] - Use of Internal Standards: Incorporate an internal standard early in the sample preparation process to account for variability during extraction and derivatization.[7] - Standardize Protocols: Strictly adhere to a validated and standardized protocol for all samples in a batch.

Frequently Asked Questions (FAQs)

What is the purpose of the two-step derivatization (methoximation and silylation)?

For GC-MS analysis, compounds must be volatile and thermally stable. Sugars and sugar phosphates are non-volatile.[2] The two-step derivatization process addresses this:

  • Methoximation: This step protects the carbonyl (aldehyde or ketone) group of the sugar.[4][7] It converts these groups into oximes, which prevents the sugar from forming multiple ring structures (tautomerization) in solution and locks it in an open-chain form.[3][4] This simplifies the resulting chromatogram by reducing the number of isomers.[1][2]

  • Silylation: This step replaces active hydrogens on hydroxyl (-OH) and phosphate (-OPO(OH)2) groups with a trimethylsilyl (TMS) group.[4] This process, typically using reagents like MSTFA or BSTFA, increases the volatility and thermal stability of the analyte, making it suitable for GC analysis.[1][4]

Why is it crucial to work under anhydrous conditions?

Silylation reagents are highly sensitive to moisture.[2][3] Any water present in the sample or reagents will react with the silylating agent, deactivating it and leading to incomplete derivatization of the target analyte. This results in poor peak shape, low intensity, and non-reproducible data.

Can I analyze this compound without derivatization?

Direct analysis of this compound by GC-MS is not feasible due to its high polarity and non-volatile nature.[2] While techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can analyze sugar phosphates with or without derivatization, GC-MS requires derivatization to make the analyte volatile.[6][8]

What are the common silylating agents used for sugar phosphate analysis?

Commonly used silylating agents include N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[1] MSTFA is often preferred as it is reported to be one of the most volatile silylating reagents.[4]

Experimental Protocols

Below are detailed methodologies for the derivatization of this compound for GC-MS analysis.

Protocol 1: Standard Two-Step Derivatization

This protocol is a general and widely used method for the derivatization of polar metabolites like sugar phosphates.

  • Sample Preparation:

    • Ensure the sample containing this compound is completely dry. This can be achieved by methods such as freeze-drying (lyophilization) or evaporation under a stream of nitrogen.[3]

  • Methoximation:

    • Add 20-50 µL of methoxyamine hydrochloride in pyridine (e.g., 20 mg/mL).[5]

    • Incubate the mixture at a controlled temperature, for example, 37°C for 90 minutes, with agitation.[3][4]

  • Silylation:

    • Add 50-100 µL of a silylating reagent, such as MSTFA.[5]

    • Incubate the mixture at a controlled temperature, for instance, 37°C for 30 minutes, with agitation.[3][4]

  • GC-MS Analysis:

    • After cooling to room temperature, the derivatized sample is ready for injection into the GC-MS system.[7]

Quantitative Data Summary for Derivatization Protocols
ParameterProtocol Variation 1Protocol Variation 2Protocol Variation 3
Methoximation Reagent Methoxyamine HCl in PyridineMethoxyamine HCl in PyridineEthoxyamine HCl in Pyridine
Methoximation Conditions 90 min at 37°C[3][4]60-90 min at 28-30°C[7]30 min at 70°C[2]
Silylation Reagent MSTFAMSTFA or BSTFA[7]BSTFA
Silylation Conditions 30 min at 37°C[3][4]Not specified30 min at 70°C[2]

Visualizations

Experimental Workflow for Derivatization

experimental_workflow cluster_prep Sample Preparation cluster_deriv Two-Step Derivatization cluster_analysis Analysis start Start with Aqueous Sample dry Complete Drying (e.g., Lyophilization) start->dry meox Step 1: Methoximation (Methoxyamine HCl in Pyridine) dry->meox Anhydrous Conditions Critical tms Step 2: Silylation (e.g., MSTFA) meox->tms gcms GC-MS Analysis tms->gcms Inject into GC result Chromatogram & Mass Spectrum gcms->result

Caption: A flowchart of the experimental workflow for the GC-MS analysis of this compound.

Logical Relationship of Derivatization Steps

derivatization_logic cluster_analyte Analyte Properties cluster_solution Derivatization Solution cluster_result Outcome analyte This compound (Non-volatile, Polar) carbonyl Carbonyl Group (Aldehyde) analyte->carbonyl hydroxyl Hydroxyl & Phosphate Groups (Active Hydrogens) analyte->hydroxyl methoximation Methoximation (Prevents Isomerization) carbonyl->methoximation Targets silylation Silylation (TMS) (Increases Volatility) hydroxyl->silylation Targets methoximation->silylation Proceeds to final_product Volatile & Thermally Stable Derivative silylation->final_product Produces gcms_analysis Suitable for GC-MS Analysis final_product->gcms_analysis

Caption: Logical diagram illustrating the purpose of each derivatization step.

References

Technical Support Center: Colorimetric Galactose-6-Phosphate Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using colorimetric Galactose-6-Phosphate (Gal-6-P) assays. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the principle of a colorimetric this compound assay?

A colorimetric assay for this compound typically relies on the enzymatic activity of this compound Dehydrogenase (G6PD). This enzyme specifically oxidizes Gal-6-P in the presence of NADP+, leading to the production of NADPH.[1] The amount of NADPH generated is directly proportional to the Gal-6-P concentration in the sample. The NADPH can be measured directly by its absorbance at 340 nm, or more commonly in colorimetric assays, it reduces a chromogenic probe to produce a colored product that can be measured at a visible wavelength (e.g., 450-460 nm).[1][2] This latter approach often increases sensitivity and reduces interference from compounds that absorb at 340 nm.[1][2]

Q2: I am observing a high background signal in my assay. What are the common causes and how can I troubleshoot this?

High background signal can significantly reduce the accuracy and sensitivity of your assay. Common causes and troubleshooting steps are outlined below:

  • Reagent Contamination: Your buffers or enzyme solutions might be contaminated with reducing agents or other substances that can non-enzymatically reduce the colorimetric probe.

    • Troubleshooting: Prepare fresh reagents using high-purity water. Run a "no-enzyme" control (containing all reaction components except the G6PD enzyme) and a "no-substrate" control (containing all components except the Gal-6-P sample). A high signal in these controls points to reagent contamination.

  • Sample-Related Interference: The biological sample itself can contain endogenous reducing agents or colored compounds.

    • Troubleshooting: Prepare a "sample blank" by adding your sample to the reaction mixture without the G6PD enzyme. Subtract the absorbance of the sample blank from your sample readings. For highly interfering samples, consider a sample cleanup procedure like protein precipitation.

  • Non-Specific Enzyme Activity: Other enzymes in your sample might be capable of reducing NADP+.

    • Troubleshooting: If you suspect interfering enzymes, a sample cleanup step to remove proteins is recommended.

  • Autoreduction of the Probe: Some colorimetric probes can slowly reduce over time, especially when exposed to light or high temperatures.

    • Troubleshooting: Protect your reagents from light and prepare the reaction mixture immediately before use. Adhere to the recommended incubation times and temperatures.

Q3: My enzyme activity appears to be inhibited. What are some common inhibitors of this compound Dehydrogenase (G6PD)?

Several classes of compounds are known to inhibit G6PD activity. If you are working with complex samples or screening compound libraries, it is crucial to be aware of these potential interferences.

  • Drugs: Certain medications, such as some antibiotics (e.g., sulfamethoxazole), antimalarials, and quinidine, can inhibit G6PD.[3][4]

  • Natural Compounds: Flavonoids, like quercetin and myricetin, found in plant extracts have been shown to inhibit G6PD.[5]

  • Other Small Molecules: Compounds like dehydroepiandrosterone (DHEA) are known experimental inhibitors of G6PD.[6]

Refer to the table below for a summary of known inhibitors and their reported inhibitory concentrations.

Q4: Can reducing or oxidizing agents in my sample affect the assay?

Yes, both reducing and oxidizing agents can significantly interfere with assays that rely on NADP+/NADPH redox cycling.

  • Reducing Agents: Compounds like dithiothreitol (DTT), β-mercaptoethanol, and ascorbic acid can directly reduce the colorimetric probe, leading to a false-positive signal (artificially high Gal-6-P concentration).[7][8]

  • Oxidizing Agents: Strong oxidizing agents can re-oxidize the NADPH produced by the G6PD enzyme back to NADP+, leading to a false-negative signal (artificially low Gal-6-P concentration). Hydrogen peroxide is a common example of an interfering oxidizing agent.

Troubleshooting:

  • Dilution: If the concentration of the interfering substance is low, diluting the sample might be sufficient to minimize its effect.

  • Sample Preparation: For samples with high concentrations of these agents, a cleanup step is necessary. Protein precipitation can help remove some of these small molecules, but more specific methods may be required.

  • Controls: Running appropriate controls can help identify the presence of such interference. For example, a control reaction with a known amount of NADPH can be used to assess if your sample quenches the signal.

Summary of Common Interferences

The following table summarizes common interfering substances, their mode of action, and reported inhibitory concentrations where available.

Interfering Substance ClassExamplesMode of InterferenceReported Inhibitory Concentration (IC50)
G6PD Inhibitors (Drugs) Sulfamethoxazole, Quinidine, PrimaquineDirect inhibition of G6PD enzyme activityVaries depending on the specific drug
G6PD Inhibitors (Natural Products) Quercetin, MyricetinDirect inhibition of G6PD enzyme activityVaries depending on the specific compound
G6PD Inhibitors (Experimental) Dehydroepiandrosterone (DHEA)Uncompetitive inhibitor of G6PD~9 µM[6]
G6PDi-1Potent G6PD inhibitorOn-target IC50: 1.0 µM[9]
Reducing Agents Dithiothreitol (DTT), β-mercaptoethanol, Ascorbic AcidNon-enzymatic reduction of the colorimetric probe, leading to false positivesInterference observed at >0.5 mM for EDTA and >0.2% for Ascorbic Acid in some assays[10]
Oxidizing Agents Hydrogen PeroxideOxidation of NADPH to NADP+, leading to false negativesAssay dependent
Detergents SDS, NP-40, Tween-20Can interfere with enzyme activity and colorimetric readingsInterference observed at >0.2% for SDS and >1% for NP-40 and Tween-20 in some assays[10]
Chelating Agents EDTACan inhibit enzyme activity by chelating necessary metal cofactorsInterference observed at >0.5 mM in some assays[10]

Experimental Protocols

Protocol 1: General Protein Precipitation for Serum/Plasma Samples

This protocol is designed to remove proteins, a major source of interference, from serum or plasma samples.

Materials:

  • Serum or plasma sample

  • Cold acetonitrile (-20°C)

  • Microcentrifuge tubes

  • Microcentrifuge

Procedure:

  • To a microcentrifuge tube, add 3 volumes of cold acetonitrile for every 1 volume of serum or plasma (e.g., 300 µL acetonitrile for 100 µL serum).

  • Vortex the mixture thoroughly for 30 seconds.

  • Incubate the tube at -20°C for 20-30 minutes to allow for complete protein precipitation.

  • Centrifuge the tube at high speed (e.g., 12,000 x g) for 10 minutes at 4°C.

  • Carefully collect the supernatant, which contains the deproteinized sample, without disturbing the protein pellet.

  • The supernatant can now be used in the colorimetric assay. Be sure to account for the dilution factor in your final calculations.

Protocol 2: Identifying and Mitigating Interference from Reducing Agents

This protocol helps determine if a high background signal is due to reducing agents in the sample.

Materials:

  • Sample suspected of containing reducing agents

  • All components of the colorimetric assay kit

Procedure:

  • Prepare a "Sample Minus Enzyme" Control: In a microplate well, add your sample, the assay buffer, NADP+, and the colorimetric probe. Do not add the G6PD enzyme.

  • Prepare a "Reagent Blank": In a separate well, add the assay buffer, NADP+, and the colorimetric probe. Do not add any sample or enzyme.

  • Incubate and Read: Incubate the plate according to the assay protocol and read the absorbance at the appropriate wavelength.

  • Analysis:

    • If the absorbance of the "Sample Minus Enzyme" control is significantly higher than the "Reagent Blank", it indicates the presence of reducing agents in your sample that are directly reducing the colorimetric probe.

  • Mitigation:

    • Dilution: Try serially diluting your sample to see if the interfering effect can be minimized while still allowing for the detection of Gal-6-P.

    • Sample Cleanup: If dilution is not sufficient, a sample cleanup procedure like solid-phase extraction (SPE) may be necessary to remove small molecule reducing agents. The choice of SPE cartridge will depend on the chemical nature of the interfering substance.

Visualizations

Assay_Pathway Enzymatic Reaction Pathway for Colorimetric Gal-6-P Assay Gal6P This compound G6PD This compound Dehydrogenase (G6PD) Gal6P->G6PD NADP NADP+ NADP->G6PD 6PGL 6-Phospho-glucono- δ-lactone G6PD->6PGL Oxidation NADPH NADPH G6PD->NADPH Reduction Probe_red Colorimetric Probe (Reduced, colored) NADPH->Probe_red Reduces Probe_ox Colorimetric Probe (Oxidized, colorless) Probe_ox->Probe_red Reader Spectrophotometer (Measures Absorbance) Probe_red->Reader

Caption: Enzymatic reaction pathway for the colorimetric detection of this compound.

Troubleshooting_Workflow Troubleshooting Workflow for High Background Signal Start High Background Signal Observed Check_Controls Run 'No-Enzyme' and 'No-Substrate' Controls Start->Check_Controls High_Control_Signal High Signal in Controls? Check_Controls->High_Control_Signal Reagent_Contamination Reagent Contamination Likely. Prepare Fresh Reagents. High_Control_Signal->Reagent_Contamination Yes Sample_Interference Run 'Sample Blank' (Sample without Enzyme) High_Control_Signal->Sample_Interference No High_Sample_Blank High Signal in Sample Blank? Sample_Interference->High_Sample_Blank Endogenous_Interference Endogenous Reducing Agents or Colored Compounds in Sample. High_Sample_Blank->Endogenous_Interference Yes Other_Issues Check for Autoreduction of Probe (Light/Temp Exposure). High_Sample_Blank->Other_Issues No Subtract_Blank Subtract Sample Blank Absorbance from Sample Readings. Endogenous_Interference->Subtract_Blank Cleanup Consider Sample Cleanup (e.g., Protein Precipitation). Subtract_Blank->Cleanup End Problem Resolved Cleanup->End Other_Issues->End

Caption: A logical workflow for troubleshooting high background signals in the assay.

References

Technical Support Center: Enhancing the Resolution of Galactose-6-Phosphate and Glucose-6-Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the analytical resolution of Galactose-6-phosphate (Gal6P) and Glucose-6-phosphate (G6P). These structurally similar isomers pose a significant challenge in various metabolomic and biomedical studies.

Frequently Asked Questions (FAQs)

Q1: Why is it difficult to separate this compound and Glucose-6-phosphate?

A1: this compound and Glucose-6-phosphate are structural isomers, meaning they have the same molecular weight and chemical formula but differ in the spatial arrangement of their atoms. Specifically, they are epimers, differing only in the orientation of the hydroxyl group at the C4 position. This subtle structural difference results in very similar physicochemical properties, leading to co-elution in many standard chromatographic systems and identical fragmentation patterns in tandem mass spectrometry (MS/MS), making their individual quantification challenging.[1][2]

Q2: What are the primary analytical techniques used to resolve G6P and Gal6P?

A2: Several advanced analytical techniques can be employed to enhance the resolution of G6P and Gal6P. The most common approaches include:

  • Mixed-Mode Chromatography: This technique utilizes a stationary phase with multiple retention mechanisms, such as a combination of reversed-phase and weak anion-exchange, to improve separation selectivity.[1]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for the separation of polar compounds like sugar phosphates. By using a polar stationary phase and a mobile phase with a high concentration of organic solvent, it can achieve separation based on differences in hydrophilicity.

  • Chemical Derivatization followed by Liquid Chromatography-Mass Spectrometry (LC-MS): Derivatizing the sugar phosphates can enhance their chromatographic separation and improve their ionization efficiency in mass spectrometry.

  • Differential Mobility Spectrometry (DMS): DMS separates ions in the gas phase based on their differential mobility in a high-frequency asymmetric electric field. This technique can resolve isomers that are indistinguishable by mass spectrometry alone.[1][2]

Q3: Can I use standard reversed-phase HPLC to separate G6P and Gal6P?

A3: Standard reversed-phase HPLC is generally not effective for separating highly polar compounds like G6P and Gal6P. These molecules have poor retention on nonpolar stationary phases (like C18), leading to co-elution near the solvent front.

Troubleshooting Guides

Issue 1: Poor or No Chromatographic Resolution of G6P and Gal6P Peaks

Potential Cause: Inadequate separation power of the chromatographic method.

Troubleshooting Steps:

  • Optimize Mobile Phase Composition (HILIC & Mixed-Mode):

    • Acetonitrile Concentration: In HILIC, the concentration of acetonitrile (ACN) is critical. A higher initial ACN concentration generally leads to better retention and may improve the separation of isomers. Experiment with different starting percentages of ACN in your gradient.

    • Buffer System and pH: The choice of buffer and its pH can significantly impact the charge state and interaction of the sugar phosphates with the stationary phase. For anion-exchange mechanisms, adjusting the pH can alter the retention characteristics. Ammonium acetate or ammonium carbonate are commonly used buffers.

    • Additives: The addition of modifiers to the mobile phase can enhance separation. For instance, using triethylamine under alkaline conditions in HILIC can improve peak shape and resolution.

  • Evaluate Different Column Chemistries:

    • If you are using a standard column, consider switching to a specialized column designed for polar analytes.

    • Mixed-Mode Columns: Employ a column with both anion-exchange and HILIC or reversed-phase properties.

    • HILIC Columns: Different HILIC stationary phases (e.g., amide, diol, or zwitterionic) can offer varying selectivities.

  • Consider Chemical Derivatization:

    • Derivatizing the hydroxyl groups of the sugar phosphates can increase their hydrophobicity and introduce structural differences that facilitate separation on reversed-phase columns. A two-step derivatization using methoxylamine and propionic acid anhydride has been shown to be effective.[3]

Issue 2: Low Sensitivity and Poor Peak Shape (Tailing)

Potential Cause: Sub-optimal ionization in the mass spectrometer or interactions with the analytical system.

Troubleshooting Steps:

  • Optimize Mass Spectrometer Source Conditions:

    • Adjust spray voltage, capillary temperature, and gas flow rates to maximize the signal for your analytes.

  • Mobile Phase Additives for Improved Ionization:

    • The choice of mobile phase buffer can influence ionization efficiency. Volatile buffers like ammonium acetate or ammonium formate are compatible with MS and can aid in protonation or deprotonation.

  • Address Peak Tailing:

    • Peak tailing for phosphorylated compounds can occur due to interactions with metal surfaces in the HPLC system and column.

    • Use of Additives: Adding a small amount of a chelating agent or a compound like methylphosphonic acid to the mobile phase can help to reduce peak tailing by masking active sites.

    • Inert System Components: If possible, use an HPLC system with bio-inert components (e.g., PEEK tubing and titanium frits).

Issue 3: Inability to Distinguish Isomers Even with High-Resolution Mass Spectrometry

Potential Cause: Identical mass and fragmentation patterns of the isomers.

Troubleshooting Steps:

  • Implement Differential Mobility Spectrometry (DMS):

    • DMS provides an orthogonal separation dimension based on the gas-phase mobility of the ions.

    • Optimize DMS Parameters: The separation voltage (SV) and compensation voltage (CoV) are key parameters to optimize for isomer separation.

    • Use of Chemical Modifiers: Introducing a chemical modifier, such as 1-propanol, into the DMS cell can alter the mobility of the ions and enhance the separation of isomers.[1]

Data Presentation

Table 1: Comparison of Analytical Methods for G6P and Gal6P Resolution

MethodPrincipleTypical ColumnKey AdvantagesKey Limitations
Mixed-Mode Chromatography Combines multiple retention mechanisms (e.g., anion-exchange and HILIC).Amaze HD, Atlantis Premier BEH C18 AXEnhanced selectivity for isomers.Method development can be complex.
HILIC-MS Partitioning between a polar stationary phase and a high organic mobile phase.BEH Amide, ZIC-pHILICGood for polar analytes, compatible with MS.Sensitive to mobile phase composition and water content.
Chemical Derivatization-LC-MS Chemical modification to enhance chromatographic and MS properties.C18 or other reversed-phase columns.Improved retention, separation, and sensitivity.[3]Derivatization adds extra steps and can introduce variability.
Differential Mobility Spectrometry (DMS)-MS Gas-phase separation based on ion mobility.N/AOrthogonal to LC and MS, can resolve co-eluting isomers.[1][2]Requires specialized instrumentation.

Table 2: Quantitative Performance Data (Representative Values)

MethodAnalyteLODLOQLinearity (R²)Reference
HILIC-MS Glucose/Galactose0.080 mg/L0.268 mg/L>0.999[4]
Chemical Derivatization-LC-MS Sugar Phosphatespg to ng/µl range->0.99[5]
RP-LC-MS (Derivatized) Gal6P/Glc6P0.5 - 50 nM0.5 - 50 nM3-4 orders of magnitude[6]
HILIC-MS Inositol Phosphates20 pmol--[7]

Experimental Protocols

Protocol 1: HILIC-MS for Separation of G6P and Gal6P

1. Sample Preparation:

  • Extract metabolites from biological samples using a cold solvent mixture (e.g., methanol:water, 80:20, v/v).

  • Centrifuge to pellet proteins and debris.

  • Evaporate the supernatant to dryness and reconstitute in the initial mobile phase.

2. LC-MS Conditions:

  • Column: Waters ACQUITY UPLC BEH Amide column (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Acetonitrile.

  • Mobile Phase B: 10 mM Ammonium Acetate in water, pH 9.0.

  • Gradient:

    • 0-2 min: 85% A
    • 2-10 min: Linear gradient to 50% A
    • 10-12 min: Hold at 50% A
    • 12.1-15 min: Return to 85% A and equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • MS Detection: Negative ion mode electrospray ionization (ESI-).

Protocol 2: Differential Mobility Spectrometry (DMS) for Isomer Resolution

1. Sample Infusion:

  • Prepare a solution of the mixed G6P and Gal6P standards (e.g., 5 µg/mL) in 10 mM ammonium bicarbonate in 20% acetonitrile/water.

  • Infuse the sample directly into the mass spectrometer at a flow rate of 5-10 µL/min.

2. DMS-MS Conditions:

  • DMS Cell Temperature: 150 °C.

  • Curtain Gas: Nitrogen at 30 psi.

  • Separation Voltage (SV): Ramp from 0 to 4200 V to find the optimal value. A fixed SV of around 4100 V is a good starting point.[1]

  • Compensation Voltage (CoV): Scan a range (e.g., -20 V to +20 V) to determine the optimal CoV for transmission of each isomer at the chosen SV.

  • Chemical Modifier (Optional): Introduce 1-propanol into the curtain gas flow (e.g., at 1.5% mole ratio) to enhance separation.[1] The optimal SV may need to be re-optimized (e.g., around 3750 V).[1]

  • MS Detection: Monitor the characteristic m/z transition for hexose phosphates (e.g., 259 -> 79).

Mandatory Visualization

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis Sample Biological Sample Extraction Metabolite Extraction (e.g., Cold Methanol/Water) Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Drydown Evaporation Supernatant->Drydown Reconstitution Reconstitution Drydown->Reconstitution HILIC_MS HILIC-MS Reconstitution->HILIC_MS Inject MM_LC_MS Mixed-Mode LC-MS Reconstitution->MM_LC_MS Inject Deriv_LC_MS Derivatization + LC-MS Reconstitution->Deriv_LC_MS Inject DMS_MS DMS-MS Reconstitution->DMS_MS Inject Chromatogram Chromatogram/ Ionogram HILIC_MS->Chromatogram MM_LC_MS->Chromatogram Deriv_LC_MS->Chromatogram DMS_MS->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

Caption: General experimental workflow for the analysis of G6P and Gal6P.

Troubleshooting_Logic Start Poor Resolution of G6P and Gal6P Q1 Are you using an appropriate chromatographic method? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Is the mobile phase optimized? A1_Yes->Q2 Sol1 Switch to HILIC or Mixed-Mode Chromatography A1_No->Sol1 End Resolution Achieved Sol1->End A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Isomers still co-elute? A2_Yes->Q3 Sol2 Adjust ACN concentration, pH, and/or additives A2_No->Sol2 Sol2->End A3_Yes Yes Q3->A3_Yes Yes Sol3 Consider Chemical Derivatization or use Differential Mobility Spectrometry (DMS) A3_Yes->Sol3 Sol3->End

Caption: Troubleshooting decision tree for enhancing G6P and Gal6P resolution.

References

Technical Support Center: Reproducible Galactose-6-Phosphate Measurements

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving reproducible Galactose-6-Phosphate (Gal-6-P) measurements.

Frequently Asked Questions (FAQs)

Q1: What is the core principle behind most this compound measurement assays?

A1: The majority of Gal-6-P assays are enzymatic and spectrophotometric. They are typically based on the activity of a specific dehydrogenase enzyme that oxidizes Gal-6-P. This reaction reduces a nicotinamide cofactor (NADP+) to its reduced form (NADPH). The resulting increase in NADPH concentration is then measured, as it is directly proportional to the amount of Gal-6-P in the sample. The production of NADPH can be quantified by measuring the change in absorbance at 340 nm or coupled to a secondary reaction that produces a colored or fluorescent product, which can be measured at a different wavelength (e.g., 450 nm for some colorimetric assays).

Q2: What are the most critical steps in sample preparation for accurate Gal-6-P measurement?

A2: Proper sample preparation is crucial for reliable results. Key steps include:

  • Homogenization: Tissues or cells should be homogenized in an ice-cold buffer to ensure the complete release of intracellular metabolites.[1]

  • Deproteinization: It is essential to remove proteins, particularly enzymes that could interfere with the assay, from the sample. This can be achieved using methods like perchloric acid precipitation followed by neutralization or by using molecular weight cutoff spin filters (e.g., 10 kDa).[1][2]

  • Prompt Analysis: Samples should be processed and analyzed as quickly as possible to minimize the degradation of Gal-6-P. If immediate analysis is not possible, samples should be stored at -80°C.

Q3: Can I use a glucose-6-phosphate assay kit to measure this compound?

A3: No, a standard glucose-6-phosphate (G6P) assay kit is not suitable for measuring Gal-6-P. These kits typically use glucose-6-phosphate dehydrogenase, which is specific for G6P and will not react with Gal-6-P. A specific this compound dehydrogenase would be required for a direct enzymatic assay of Gal-6-P.

Q4: What are the common sources of interference in Gal-6-P assays?

A4: Potential sources of interference include:

  • Endogenous NADPH or NADH: The presence of these molecules in the sample will lead to a high background signal.[1][3]

  • Interfering Enzymes: Enzymes present in the sample lysate can consume Gal-6-P or interfere with the detection reaction. This is why deproteinization is a critical step.[2]

  • Other Hexose-Phosphates: Depending on the specificity of the enzymes used, other sugar phosphates could potentially interfere with the assay.

Q5: How can I minimize background signal in my assay?

A5: To minimize background signal, it is recommended to run a sample blank for each sample. This blank should contain the sample and all the reaction components except for the specific enzyme that acts on Gal-6-P. The absorbance of this blank can then be subtracted from the absorbance of the actual sample to correct for background interference.[1][3]

Experimental Protocol: Enzymatic Colorimetric Assay for this compound

This protocol is a representative method based on principles from related hexose-phosphate assays. Optimization may be required for specific sample types and experimental conditions.

1. Reagent Preparation:

  • Assay Buffer: 100 mM Tris-HCl, pH 7.8-8.5.

  • NADP+ Solution: 10 mM NADP+ in deionized water.

  • This compound Dehydrogenase (Gal-6-PDH): Reconstitute the enzyme in assay buffer to a stock concentration of 1 U/mL.

  • Colorimetric Probe Solution: A solution containing a tetrazolium salt (e.g., WST-1) and an electron carrier (e.g., 1-mPMS).

  • Gal-6-P Standard: 1 mM Gal-6-P in deionized water.

2. Sample Preparation:

  • Homogenize 10-100 mg of tissue or 1-5 x 10^6 cells in 2-3 volumes of ice-cold PBS or a suitable buffer (pH 6.5-8).[1]

  • Deproteinize the homogenate using a 10 kDa molecular weight cutoff spin filter.[1]

  • Collect the filtrate for the assay.

3. Assay Procedure (96-well plate format):

  • Standard Curve: Prepare a serial dilution of the Gal-6-P standard in assay buffer to create standards ranging from 0 to 10 nmol/well.

  • Sample Wells: Add 1-50 µL of the deproteinized sample to duplicate wells. Adjust the final volume to 50 µL with assay buffer.

  • Reaction Mix: Prepare a master mix for the number of reactions. For each well, combine:

    • 40 µL Assay Buffer

    • 2 µL NADP+ Solution

    • 5 µL Colorimetric Probe Solution

    • 2 µL Gal-6-PDH

  • Initiate Reaction: Add 50 µL of the Reaction Mix to each well containing the standards and samples.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Measurement: Read the absorbance at the appropriate wavelength for the chosen colorimetric probe (e.g., 450 nm).

4. Data Analysis:

  • Subtract the absorbance of the blank (0 nmol/well standard) from all readings.

  • Plot the absorbance values of the standards against their corresponding concentrations to generate a standard curve.

  • Determine the concentration of Gal-6-P in the samples from the standard curve.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High Background Reading Endogenous NADH or NADPH in the sample.Prepare a sample blank for each sample that excludes the Gal-6-PDH. Subtract the blank reading from the sample reading.[1][3]
Contaminated reagents.Use fresh, high-purity reagents.
Low or No Signal Inactive enzyme.Ensure the enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles. Prepare fresh enzyme dilutions for each experiment.
Incorrect buffer pH.Optimize the pH of the assay buffer. The optimal pH for dehydrogenase activity is often slightly alkaline (pH 7.8-8.5).
Insufficient incubation time.Increase the incubation time and monitor the reaction kinetically to determine the optimal endpoint.
Inconsistent Results Pipetting errors.Use calibrated pipettes and ensure proper mixing of reagents in each well.
Temperature fluctuations.Allow all reagents to come to room temperature before starting the assay. Ensure consistent incubation temperature.
Sample degradation.Process samples quickly and keep them on ice. For long-term storage, freeze samples at -80°C.

Data Presentation

Table 1: Example Standard Curve Data

Gal-6-P (nmol/well)Absorbance at 450 nm (Corrected)
00.000
20.152
40.301
60.448
80.605
100.753

Table 2: Troubleshooting Summary

Issue Parameter to Check Recommended Action
High BackgroundSample BlankRun a parallel reaction without the specific dehydrogenase.
Low SignalEnzyme ActivityVerify enzyme storage and handling; use fresh enzyme.
InconsistencyAssay ConditionsStandardize pipetting, temperature, and incubation times.

Visualizations

experimental_workflow cluster_prep Sample & Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis sample_prep Sample Homogenization & Deproteinization add_samples Add Samples to Plate sample_prep->add_samples reagent_prep Prepare Assay Buffer, Standards, & Enzyme Mix add_standards Add Standards to Plate reagent_prep->add_standards add_reaction_mix Add Reaction Mix reagent_prep->add_reaction_mix add_standards->add_reaction_mix add_samples->add_reaction_mix incubate Incubate at Room Temperature add_reaction_mix->incubate read_absorbance Measure Absorbance incubate->read_absorbance standard_curve Generate Standard Curve read_absorbance->standard_curve calculate_concentration Calculate Gal-6-P Concentration standard_curve->calculate_concentration

Caption: Experimental workflow for this compound measurement.

troubleshooting_pathway cluster_signal Signal Issues cluster_solutions Potential Solutions start Inconsistent or Unexpected Results high_background High Background? start->high_background low_signal Low or No Signal? start->low_signal check_technique Review Pipetting & Temperature Control start->check_technique Inconsistent Replicates high_background->low_signal No run_blank Run Sample Blank high_background->run_blank Yes check_enzyme Check Enzyme Activity & Storage low_signal->check_enzyme Yes check_reagents Verify Reagent Integrity & pH low_signal->check_reagents Yes optimize_incubation Optimize Incubation Time low_signal->optimize_incubation Yes

Caption: Troubleshooting decision pathway for Gal-6-P assays.

References

minimizing ion suppression in electrospray ionization of Galactose-6-phosphate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Galactose-6-Phosphate (Gal-6-P) by Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges and achieve high-quality, reproducible results.

Troubleshooting Guides

This section provides systematic approaches to diagnose and resolve common issues encountered during the ESI-MS analysis of this compound.

Issue 1: Poor Signal Intensity or Complete Signal Loss

Possible Causes and Solutions

Possible Cause Troubleshooting Steps Recommended Action
Ion Suppression from Matrix Components 1. Analyze a dilution series of your sample to see if the signal improves with lower matrix concentration. 2. Prepare matrix-matched calibration standards to assess the extent of suppression.[1] 3. Perform a post-column infusion experiment to identify regions of ion suppression in your chromatogram.[2]- Optimize Sample Preparation: Employ protein precipitation, solid-phase extraction (SPE), or liquid-liquid extraction (LLE) to remove interfering substances like salts, lipids, and proteins.[1][2] For serum samples, dilution followed by ultrafiltration can be effective.[3] - Improve Chromatographic Separation: Ensure Gal-6-P is chromatographically resolved from the bulk of matrix components.[1][4]
Analyte Adsorption to Metal Surfaces 1. Observe peak tailing in your chromatogram, which can indicate interaction with metal components. 2. Inject a standard solution and check for recovery. Low recovery can suggest adsorption.- Use PEEK or Metal-Free Hardware: Employ columns with PEEK housings or a metal-free LC system to minimize interactions between the phosphate group and stainless steel surfaces.[3][5] - Mobile Phase Additives: Add a chelating agent like citric acid or medronic acid at low concentrations (e.g., 1 ppm) to the mobile phase to reduce metal-ion mediated adsorption.[6]
Suboptimal ESI Source Conditions 1. Systematically vary ESI parameters such as capillary voltage, gas flow, and temperature. 2. Ensure the instrument is calibrated and functioning optimally.- Optimize Ionization: Fine-tune ESI source parameters for Gal-6-P. Generally, phosphorylated compounds are analyzed in negative ion mode.[7]
Inappropriate Mobile Phase pH or Composition 1. Evaluate different mobile phase additives and pH levels. 2. Check for compatibility of your mobile phase with ESI. Non-volatile buffers like phosphate should be avoided.- Use Volatile Buffers: Employ volatile buffers such as ammonium formate, ammonium acetate, or ammonium bicarbonate.[8][9] - Consider Alkaline Mobile Phase: An alkaline mobile phase can improve peak shape and reduce interactions with metal surfaces.[9]

Troubleshooting Workflow for Poor Signal Intensity

PoorSignalWorkflow start Start: Poor or No Signal check_sample_prep Optimize Sample Preparation (e.g., Dilution, SPE) start->check_sample_prep Matrix Effects? improve_chromatography Improve Chromatographic Separation (e.g., HILIC, Gradient) check_sample_prep->improve_chromatography use_metal_free Use Metal-Free Hardware (PEEK Column) improve_chromatography->use_metal_free Peak Tailing? optimize_ms Optimize MS Parameters (Negative Ion Mode) use_metal_free->optimize_ms check_mobile_phase Adjust Mobile Phase (Volatile Buffers, pH) optimize_ms->check_mobile_phase end End: Signal Improved check_mobile_phase->end

Caption: Workflow for troubleshooting poor signal intensity of this compound.

Issue 2: Poor Chromatographic Peak Shape (Tailing, Broadening)

Possible Causes and Solutions

Possible Cause Troubleshooting Steps Recommended Action
Secondary Interactions with Stationary Phase 1. Observe asymmetric peaks, particularly tailing. 2. This is common for phosphorylated compounds on certain stationary phases.- Select Appropriate Column: Hydrophilic Interaction Liquid Chromatography (HILIC) or anion-exchange columns are often more suitable for sugar phosphates than traditional reversed-phase columns.[3][10] - Use a "Tail-Sweeping" Reagent: For some applications, a reagent like methylphosphonic acid can improve peak shape.[11][12]
Adsorption to Metal Surfaces in the Flow Path 1. Peak tailing is a primary indicator. 2. See also "Issue 1: Analyte Adsorption".- Utilize Metal-Free Components: As mentioned previously, PEEK column housings and tubing can significantly reduce peak tailing for phosphorylated analytes.[3][5] - Mobile Phase Modification: The addition of carbonate to the mobile phase has been shown to be effective in suppressing interactions between phosphate groups and metal ions.[9]
Incompatible Sample Solvent 1. Inject a standard in mobile phase and compare the peak shape to your sample injection. 2. A distorted peak shape upon sample injection suggests a solvent mismatch.- Match Sample Solvent to Mobile Phase: Resuspend the final sample extract in a solvent that is as close in composition to the initial mobile phase as possible.

Frequently Asked Questions (FAQs)

Q1: What is the best chromatographic mode for this compound analysis?

A1: Due to its high polarity, Gal-6-P is not well-retained on traditional reversed-phase columns.[3] Hydrophilic Interaction Liquid Chromatography (HILIC) is a commonly used and effective technique.[3][8] Anion-exchange chromatography can also be employed for the separation of sugar phosphates.[13]

Q2: Which ESI polarity is recommended for Gal-6-P detection?

A2: Negative ion mode ESI is recommended for the analysis of Gal-6-P and other phosphorylated compounds. The phosphate group is readily deprotonated, leading to the formation of [M-H]⁻ ions, which provides good sensitivity.[7]

Q3: What are some suitable mobile phase compositions for HILIC analysis of Gal-6-P?

A3: A common mobile phase for HILIC consists of a high percentage of an organic solvent (typically acetonitrile) and a low percentage of an aqueous buffer. Volatile ammonium salts are ideal for MS compatibility. For example, a gradient using acetonitrile and an aqueous solution of ammonium formate or ammonium acetate is a good starting point.[3][8][14] A mobile phase with 10 mM ammonium formate and 0.125% formic acid has been shown to perform well for sugar phosphates in HILIC.[8]

Q4: How can I improve the sensitivity of my assay?

A4: To improve sensitivity, consider the following:

  • Use Multiple Reaction Monitoring (MRM): If using a triple quadrupole mass spectrometer, MRM mode offers superior sensitivity and selectivity compared to full scan or single ion monitoring (SIM).[3] For Gal-6-P, a common transition is m/z 259 -> 79.[7]

  • Optimize Sample Preparation: A cleaner sample will result in less ion suppression and a better signal-to-noise ratio.[1][4]

  • Chemical Derivatization: While adding an extra step, derivatization can improve chromatographic properties and ionization efficiency.[11][12]

  • Mobile Phase Additives: The addition of a dihydrogen phosphate salt (e.g., NH₄H₂PO₄) to the mobile phase has been shown to significantly boost the signal for sugars in negative ESI mode by forming [M+H₂PO₄]⁻ adducts.[15][16]

Q5: Can I analyze Gal-6-P and its isomers (e.g., Glucose-6-Phosphate) simultaneously?

A5: Yes, but it requires good chromatographic separation as they are isomers and have the same mass-to-charge ratio.[3] HILIC or anion-exchange chromatography methods can be developed to resolve these isomers.[3][10] The choice of column and gradient conditions is critical. For example, a high acetonitrile concentration (e.g., 90%) in the mobile phase can aid in the separation of hexose phosphate isomers.[10]

Experimental Protocols

Protocol 1: Sample Preparation from Serum

This protocol is a general guideline for the preparation of serum samples for Gal-6-P analysis, adapted from literature.[3]

  • Dilution: Dilute the serum sample 50-fold with ultrapure water.

  • Protein Removal: Use an ultrafiltration device (e.g., with a 10 kDa molecular weight cutoff) to remove proteins. Centrifuge according to the manufacturer's instructions.

  • Collection: Collect the filtrate, which contains the small molecule metabolites including Gal-6-P.

  • Analysis: The sample is now ready for injection onto the LC-MS system.

Sample Preparation Workflow

SamplePrepWorkflow start Serum Sample dilution Dilute 50x with Ultrapure Water start->dilution ultrafiltration Ultrafiltration (e.g., 10 kDa MWCO) dilution->ultrafiltration collection Collect Filtrate ultrafiltration->collection end Ready for LC-MS Analysis collection->end

Caption: A simple workflow for preparing serum samples for Gal-6-P analysis.

Protocol 2: HILIC-MS/MS Method for Gal-6-P

This is a representative method based on common practices for analyzing sugar phosphates.[3][14]

  • LC System: UHPLC system with a metal-free flow path is recommended.

  • Column: HILIC column, e.g., Shodex HILICpak VT-50 2D (2.0 mm I.D. x 150 mm).[3]

  • Mobile Phase A: 10 mM Ammonium Formate in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • Start with a high percentage of Mobile Phase B (e.g., 80-90%).

    • Decrease the percentage of Mobile Phase B over time to elute the analytes.

  • Flow Rate: 0.2 - 0.4 mL/min

  • Column Temperature: 40 - 60 °C

  • Injection Volume: 2 - 10 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: ESI Negative

  • MRM Transition: m/z 259 -> 79 (Quantifier), other transitions can be monitored as qualifiers.

Quantitative Data Summary

The following table summarizes the impact of different mobile phase additives on the signal intensity of sugars, which is a key factor in minimizing ion suppression.

Table 1: Effect of Mobile Phase Additives on Sugar Signal Enhancement in Negative ESI-MS

Analyte Additive Concentration Signal Enhancement Factor Reference
GlucoseDihydrogen Phosphate (H₂PO₄⁻)0.1 ppmup to 263x[16]
SucroseDihydrogen Phosphate (H₂PO₄⁻)0.1 ppmup to 51x[16]

Note: While this data is for glucose and sucrose, similar enhancement is expected for other sugars like this compound due to the interaction of the dihydrogen phosphate with the hydroxyl groups of the sugar moiety.

References

Technical Support Center: Validation of a New Analytical Method for Galactose-6-Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals validating a new analytical method for Galactose-6-phosphate.

Frequently Asked Questions (FAQs)

Q1: What are the common analytical techniques for quantifying this compound?

A1: The primary techniques for the quantification of this compound and other phosphorylated sugars are High-Performance Liquid Chromatography (HPLC) and enzymatic assays. HPLC methods often utilize anion-exchange or mixed-mode chromatography for separation, coupled with detectors like Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometry (MS).[1][2][3] Enzymatic assays typically involve coupling the reaction of a specific dehydrogenase with the reduction of NAD⁺ to NADH or NADP⁺ to NADPH, which can be monitored spectrophotometrically.[4][5]

Q2: What are the critical parameters to evaluate during the validation of an analytical method for this compound?

A2: According to regulatory guidelines, the core validation parameters include:

  • Specificity/Selectivity: The ability to accurately measure this compound in the presence of other components.

  • Linearity and Range: The concentration range over which the method provides results directly proportional to the analyte concentration.

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This is typically assessed at two levels: repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Q3: How should I prepare and store my samples containing this compound to ensure stability?

A3: Phosphorylated sugars can be susceptible to degradation. It is crucial to handle and store samples properly. For biological samples, immediate extraction in a cold, acidic solvent (e.g., 5% metaphosphoric acid) can help stabilize the analyte.[6] Samples should be kept on ice during processing and stored at -20°C or lower for long-term storage to minimize enzymatic and chemical degradation.[7][8][9][10][11] For blood samples, collection in EDTA tubes and refrigeration at 2-8°C is recommended for short-term storage.[9] Dried blood spots can also be used but may show reduced stability at room temperature.[7][8][9]

Q4: Can I use an enzymatic assay for this compound? What are the potential challenges?

A4: Yes, an enzymatic assay is a viable approach. A potential enzyme for this is this compound dehydrogenase, which would oxidize this compound while reducing a cofactor like NADP⁺.[12] However, challenges include:

  • Enzyme Specificity: The chosen enzyme must be highly specific for this compound to avoid interference from other structurally similar hexose phosphates like glucose-6-phosphate.

  • Enzyme Stability: Enzymes are sensitive to temperature and pH, so proper handling and storage are essential.[6]

  • Matrix Effects: Components in the sample matrix can interfere with the enzymatic reaction or the detection of the product.

  • Availability of Pure Enzyme: A highly purified and well-characterized enzyme is necessary for accurate and reproducible results.

Troubleshooting Guides

HPLC Method Validation
Problem Potential Cause Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) - Inappropriate mobile phase pH. - Column contamination. - Column degradation.- Adjust the mobile phase pH to ensure this compound is in a single ionic form. - Flush the column with a strong solvent. - Replace the column if flushing does not resolve the issue.[6]
Co-eluting Peaks/Lack of Specificity - Inadequate chromatographic separation. - Presence of isomers or other interfering compounds.- Optimize the mobile phase composition (e.g., adjust the organic modifier or buffer concentration). - Switch to a column with a different stationary phase chemistry for better selectivity.[6] - For LC-MS/MS, utilize specific mass transitions to differentiate between co-eluting compounds.[13]
Inconsistent Retention Times - Fluctuations in mobile phase composition or flow rate. - Temperature variations. - Leaks in the HPLC system.- Ensure the mobile phase is well-mixed and degassed. - Check the HPLC pump for consistent flow rate. - Use a column oven to maintain a stable temperature. - Inspect the system for any leaks.[6]
Low Signal Intensity/Poor Sensitivity - Low concentration of this compound in the sample. - Suboptimal detector settings. - Sample degradation.- Concentrate the sample if possible. - Optimize detector parameters (e.g., ELSD nebulizer and evaporator temperatures, CAD gain). - Ensure proper sample handling and storage to prevent degradation.[6]
Enzymatic Assay Validation
Problem Potential Cause Troubleshooting Steps
Low or No Enzyme Activity - Improper buffer pH or temperature. - Enzyme instability or degradation. - Missing cofactors. - Presence of inhibitors in the sample.- Verify the pH and temperature of the assay buffer are optimal for the enzyme.[6] - Prepare fresh enzyme solutions and keep them on ice. - Ensure all necessary cofactors (e.g., NADP⁺, Mg²⁺) are present at the correct concentrations. - Run a spiked control to check for inhibition by the sample matrix.
High Background Signal - Contamination of reagents with the product (e.g., NADPH). - Non-specific reduction of the cofactor. - Presence of interfering substances in the sample that absorb at the same wavelength.- Use high-purity reagents. - Run a blank reaction without the enzyme or substrate to determine the source of the background. - Include a sample blank that contains the sample but lacks a key reaction component to correct for matrix interference.
Non-linear Reaction Rate - Substrate or cofactor depletion. - Enzyme denaturation over time. - Product inhibition.- Ensure substrate and cofactor concentrations are not limiting during the measurement period. - Measure the initial reaction rate where the velocity is linear. - Dilute the sample or enzyme to stay within the linear range of the assay.

Experimental Protocols

Protocol 1: HPLC-ELSD Method for this compound

This protocol is a general guideline and should be optimized for your specific instrumentation and sample matrix.

  • Chromatographic System:

    • Column: Mixed-mode column (e.g., Primesep S2 or Newcrom B).[1][2]

    • Mobile Phase: An isocratic mixture of acetonitrile, water, and a buffer like formic acid. The exact ratio should be optimized for best separation.[1][2]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

  • ELSD Detector Settings:

    • Nebulizer Temperature: 30-40°C.

    • Evaporator Temperature: 50-60°C.

    • Gas Flow (Nitrogen): 1.5 - 2.0 L/min.

  • Sample Preparation:

    • Extract this compound from the sample matrix using a suitable procedure (e.g., protein precipitation with a cold solvent, solid-phase extraction).

    • Reconstitute the dried extract in the mobile phase.

    • Filter the sample through a 0.22 µm filter before injection.

  • Validation Experiments:

    • Linearity: Prepare a series of calibration standards of this compound in the mobile phase and inject them in triplicate. Plot the peak area versus concentration and perform a linear regression.

    • Accuracy: Spike a blank matrix with known concentrations of this compound at low, medium, and high levels of the calibration range. Calculate the percent recovery.

    • Precision: Analyze replicate preparations of a homogeneous sample on the same day (repeatability) and on different days with different analysts (intermediate precision). Calculate the relative standard deviation (%RSD).

Protocol 2: Enzymatic Assay for this compound

This protocol is based on the principle of measuring NADPH production.

  • Reagents:

    • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • This compound Dehydrogenase.

    • NADP⁺ solution.

    • This compound standards.

    • Sample extracts.

  • Assay Procedure (96-well plate format):

    • Add 50 µL of sample or standard to each well.

    • Prepare a reaction mix containing assay buffer, NADP⁺, and this compound dehydrogenase.

    • Initiate the reaction by adding 150 µL of the reaction mix to each well.

    • Incubate the plate at 37°C for 30 minutes, protected from light.

    • Measure the absorbance at 340 nm using a microplate reader.

  • Calculations:

    • Subtract the absorbance of the blank (no substrate) from all readings.

    • Create a standard curve by plotting the absorbance of the standards versus their concentration.

    • Determine the concentration of this compound in the samples from the standard curve.

  • Validation Experiments:

    • Specificity: Test the enzyme's activity with other hexose phosphates (e.g., glucose-6-phosphate, fructose-6-phosphate) to assess cross-reactivity.

    • Linearity, Accuracy, and Precision: Perform these experiments as described in the HPLC protocol, using appropriate concentrations for the enzymatic assay.

Data Presentation

Table 1: Example Validation Parameters for a New Analytical Method for this compound

Parameter Acceptance Criteria Example Result
Linearity (r²) ≥ 0.9950.998
Range To be defined based on application1 - 100 µg/mL
Accuracy (% Recovery) 80 - 120%95.2 - 103.5%
Repeatability (%RSD) ≤ 15%4.8%
Intermediate Precision (%RSD) ≤ 20%7.2%
LOD Signal-to-noise ratio ≥ 30.3 µg/mL
LOQ Signal-to-noise ratio ≥ 101.0 µg/mL
Specificity No interference at the retention time of the analytePeak purity > 0.99

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Biological Sample extraction Extraction with Cold Acidic Solvent sample->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant filtration Filtration (0.22 µm) supernatant->filtration hplc HPLC System filtration->hplc enzymatic Enzymatic Assay filtration->enzymatic quantification Quantification hplc->quantification enzymatic->quantification validation Method Validation quantification->validation accuracy Accuracy validation->accuracy precision Precision validation->precision linearity Linearity & Range validation->linearity lod_loq LOD/LOQ validation->lod_loq specificity Specificity validation->specificity

Caption: Workflow for the validation of a new analytical method for this compound.

troubleshooting_logic start Problem Encountered (e.g., Inaccurate Results) check_sample Is Sample Preparation and Handling Correct? start->check_sample check_system Is the Analytical System Functioning Properly? check_sample->check_system Yes resolve_sample Re-prepare Samples Following Best Practices check_sample->resolve_sample No check_method Are the Method Parameters Optimal? check_system->check_method Yes resolve_system Perform System Maintenance (e.g., Check for Leaks, Calibrate) check_system->resolve_system No resolve_method Re-optimize Method Parameters (e.g., Mobile Phase, Temperature) check_method->resolve_method No end Problem Resolved check_method->end Yes resolve_sample->end resolve_system->end resolve_method->end

Caption: Logical troubleshooting workflow for analytical method validation.

References

Technical Support Center: Strategies to Improve the Stability of Galactose-6-Phosphate Standards

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Galactose-6-Phosphate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound standards in experimental settings. Below you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in aqueous solutions?

A1: The stability of this compound is primarily influenced by three main factors:

  • pH: this compound is susceptible to hydrolysis, particularly under acidic or alkaline conditions which can lead to the cleavage of the phosphate group.

  • Temperature: Higher temperatures accelerate the rate of degradation.

  • Enzymatic Contamination: The presence of phosphatases in biological samples or from microbial contamination can rapidly dephosphorylate this compound.

Q2: What are the potential degradation products of this compound?

A2: The primary degradation product of this compound through hydrolysis is galactose and inorganic phosphate. Under certain conditions, other degradation products may form, but these are the most common.

Q3: What are the recommended storage conditions for this compound solutions?

A3: For optimal stability, this compound solutions should be prepared fresh whenever possible. If storage is necessary, they should be aliquoted into small volumes to avoid repeated freeze-thaw cycles and stored at -20°C or ideally at -80°C. When preparing stock solutions, use a buffer with a neutral pH (around 7.0).

Q4: Can I autoclave my buffer containing this compound?

A4: No, autoclaving solutions containing this compound is not recommended. The high temperatures will lead to significant degradation.[1][2] Buffers should be autoclaved separately and cooled to room temperature before adding this compound from a sterile-filtered stock solution.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps Explanation
Low or no signal from this compound standard in my assay. 1. Degraded this compound stock solution.2. Incorrect storage of the standard.3. Presence of contaminating phosphatases.1. Prepare a fresh stock solution of this compound.2. Verify the storage conditions (temperature, pH of the solvent).3. Use high-purity water and sterile techniques to prepare solutions. Consider adding a phosphatase inhibitor if working with biological matrices.This compound is susceptible to hydrolysis. Improper storage or contamination can lead to a decrease in the concentration of the active standard.
Inconsistent results between experiments. 1. Repeated freeze-thaw cycles of the standard solution.2. Variation in incubation times or temperatures.3. Instability of the standard in the assay buffer.1. Aliquot the stock solution to avoid multiple freeze-thaw cycles.2. Ensure consistent experimental conditions.3. Perform a stability check of this compound in your specific assay buffer.Consistency in handling and experimental parameters is crucial for reproducible results. The stability of the standard can be matrix-dependent.
Peak tailing or broadening in HPLC analysis. 1. Interaction of the phosphate group with the column material.2. Suboptimal mobile phase pH.3. Degradation of the standard on the column.1. Use a column suitable for phosphorylated compounds (e.g., a mixed-mode or anion-exchange column).2. Adjust the pH of the mobile phase to ensure the analyte is in a single ionic state.3. Ensure the column and mobile phase are free of contaminants.The highly polar nature of the phosphate group can lead to poor chromatographic performance if the analytical method is not optimized.

Data on Factors Affecting Stability

While specific quantitative stability data for this compound is limited in the public domain, studies on the stability of galactose in aqueous solutions provide valuable insights. The degradation of galactose is influenced by temperature, pH, and the type of buffer used.[1][2] It is reasonable to expect that this compound will exhibit similar, if not greater, sensitivity to these factors due to the presence of the hydrolytically labile phosphate ester bond.

Table 1: Summary of Factors Affecting the Stability of Galactose in Aqueous Solutions (as a proxy for this compound)

Parameter Condition Observed Effect on Galactose Stability Inferred Implication for this compound Reference
Temperature Increased from 25°C to 65°CIncreased degradation rate.Higher temperatures will likely accelerate the hydrolysis of the phosphate group.[1][2]
pH Acidic and AlkalineIncreased degradation compared to neutral pH.Stability is expected to be optimal at neutral pH, with increased hydrolysis at acidic and alkaline pH.
Buffer Type Acetate vs. PhosphateHigher degradation in acetate buffer compared to phosphate buffer upon autoclaving.The choice of buffer can significantly impact stability, especially under heat stress. Phosphate buffers may offer better stability.[1][2]
Concentration Higher ConcentrationIncreased degradation rate.Higher concentrations may lead to increased degradation, possibly due to intermolecular interactions.[1][2]
Storage Room Temperature (25°C)Estimated shelf-life of a few months in sterile water.Long-term storage at room temperature is not recommended. Frozen storage is preferable.[1][2]

Experimental Protocol: Stability Study of this compound

This protocol outlines a method to assess the stability of this compound under various conditions.

1. Objective: To determine the stability of this compound in aqueous solutions under different pH and temperature conditions over time.

2. Materials:

  • This compound (high purity standard)

  • High-purity water (e.g., Milli-Q or equivalent)

  • Buffers:

    • 0.1 M Acetate buffer (pH 4.0, 5.0)

    • 0.1 M Phosphate buffer (pH 6.0, 7.0, 8.0)

  • HPLC or LC-MS/MS system

  • Appropriate HPLC column for sugar phosphate analysis (e.g., mixed-mode, anion-exchange, or HILIC)

  • Temperature-controlled incubators or water baths (25°C, 40°C, 60°C)

  • pH meter

  • Sterile microcentrifuge tubes

3. Procedure:

  • Preparation of Stock Solution:

    • Prepare a 1 mg/mL stock solution of this compound in high-purity water.

    • Sterile-filter the stock solution using a 0.22 µm syringe filter.

  • Preparation of Stability Samples:

    • For each pH and temperature condition, prepare triplicate samples by diluting the stock solution to a final concentration of 100 µg/mL in the respective pre-warmed buffers.

    • Prepare a "time zero" sample for each condition by immediately analyzing an aliquot after preparation.

  • Incubation:

    • Place the sample vials in the respective temperature-controlled environments (25°C, 40°C, 60°C).

  • Time Points for Analysis:

    • Withdraw aliquots from each sample at predetermined time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours).

    • Immediately freeze the withdrawn aliquots at -80°C to halt any further degradation until analysis.

  • Sample Analysis (LC-MS/MS):

    • Thaw the samples just before analysis.

    • Analyze the concentration of this compound in each sample using a validated LC-MS/MS method.

    • Monitor for the appearance of the primary degradation product, galactose.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the time zero concentration.

    • Plot the percentage remaining versus time for each condition.

    • Determine the degradation rate constant (k) and half-life (t½) for each condition.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_stock Prepare this compound Stock Solution prep_samples Prepare Stability Samples (Different pH and Buffers) prep_stock->prep_samples incubation Incubate at Different Temperatures (25°C, 40°C, 60°C) prep_samples->incubation sampling Sample at Predetermined Time Points incubation->sampling analysis Analyze by LC-MS/MS sampling->analysis data_analysis Calculate Degradation Rate and Half-life analysis->data_analysis

Experimental workflow for this compound stability testing.

troubleshooting_logic cluster_investigation Investigation Steps cluster_solutions Potential Solutions start Inconsistent or Low Signal for Standard check_prep Review Standard Preparation Protocol start->check_prep check_storage Verify Storage Conditions (Temp, pH) check_prep->check_storage sol_fresh Prepare Fresh Standard check_prep->sol_fresh Error Found check_assay Evaluate Assay Conditions & Matrix Effects check_storage->check_assay sol_aliquot Aliquot Stock Solution check_storage->sol_aliquot Improper Storage sol_optimize Optimize Assay Buffer/Protocol check_assay->sol_optimize Matrix Interference

Troubleshooting logic for issues with this compound standards.

References

Technical Support Center: Optimizing Galactose-6-Phosphate Enzymatic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments involving Galactose-6-Phosphate enzymatic reactions.

Troubleshooting Guides & FAQs

This section provides solutions to common problems encountered during the optimization of pH and temperature for enzymatic reactions with this compound.

Question: My enzyme activity is lower than expected. What are the potential causes and solutions?

Answer:

Low enzyme activity can stem from several factors. Here's a systematic approach to troubleshoot this issue:

  • Sub-optimal pH or Temperature: The pH and temperature of your reaction buffer can significantly impact enzyme activity. Ensure you are using the optimal conditions for your specific enzyme. Refer to the data table below for known optimal conditions of related enzymes. If the optimal conditions for your enzyme are unknown, you will need to perform an optimization experiment.

  • Incorrect Reagent Concentration: Verify the concentrations of all your reagents, including the enzyme, substrate (this compound), and any cofactors. Inaccurate concentrations can lead to reduced reaction rates.

  • Enzyme Inactivation: Improper storage or handling can lead to enzyme denaturation and loss of activity. Always store your enzyme at the recommended temperature and avoid repeated freeze-thaw cycles.

  • Presence of Inhibitors: Your sample or reagents may contain inhibitors. Common inhibitors include metal ions, EDTA, or other chelating agents. Review the composition of your buffers and samples.

Question: I am observing inconsistent results between experiments. What could be the reason?

Answer:

Inconsistent results are often due to variations in experimental conditions. To ensure reproducibility:

  • Standardize Protocols: Use a consistent and detailed protocol for all experiments. This includes incubation times, temperatures, and reagent preparation.

  • Calibrate Equipment: Regularly calibrate your pipettes, spectrophotometer, and temperature-controlled devices to ensure accuracy.

  • Fresh Reagents: Prepare fresh buffers and reagent solutions for each set of experiments to avoid degradation.

  • Control for Variables: Ensure that the only variable between your experimental and control groups is the one you are testing (e.g., pH or temperature).

Question: How can I determine the optimal pH for my enzyme?

Answer:

To determine the optimal pH, you need to measure the enzyme's activity across a range of pH values while keeping other parameters, such as temperature and substrate concentration, constant. A detailed protocol for this is provided in the "Experimental Protocols" section below.

Question: What is the best way to determine the optimal temperature for my enzyme?

Answer:

Similar to pH optimization, you will need to measure enzyme activity at various temperatures while maintaining a constant pH and substrate concentration. The detailed methodology is outlined in the "Experimental Protocols" section.

Data Presentation

The optimal pH and temperature for enzymes involved in this compound metabolism can vary depending on the source organism and the specific enzyme. The following table summarizes known optimal conditions for related enzymes.

EnzymeSource OrganismOptimal pHOptimal Temperature (°C)Reference
This compound isomerase (LacAB)Lactococcus lactis7.030[1]
Phosphoglucose isomerasePseudomonas aeruginosa PAO17.060[2]
L-arabinose isomerase (for D-galactose isomerization)Bacillus stearothermophilus7.565[2]

Experimental Protocols

This section provides detailed methodologies for determining the optimal pH and temperature for your this compound enzymatic reaction.

Protocol 1: Determination of Optimal pH
  • Prepare a series of buffers with overlapping pH ranges (e.g., citrate buffer for pH 3-6, phosphate buffer for pH 6-8, and glycine-NaOH buffer for pH 8-10). Ensure the final ionic strength of all buffers is consistent.

  • Prepare the reaction mixture containing the substrate (this compound) and any necessary cofactors in each of the different pH buffers.

  • Pre-incubate the reaction mixtures at the desired temperature for a few minutes to allow the temperature to equilibrate.

  • Initiate the reaction by adding the enzyme to each reaction mixture.

  • Measure the initial reaction rate by monitoring the change in absorbance or fluorescence over time using a spectrophotometer or fluorometer. The method of detection will depend on the specific reaction being catalyzed. For example, if the reaction produces NADH or NADPH, the rate can be measured by the increase in absorbance at 340 nm.

  • Plot the initial reaction rates against the corresponding pH values. The pH at which the highest activity is observed is the optimal pH for the enzyme under those conditions.

Protocol 2: Determination of Optimal Temperature
  • Prepare the reaction mixture containing the substrate (this compound), enzyme, and any cofactors in a buffer at the predetermined optimal pH.

  • Incubate the reaction mixtures at a range of different temperatures (e.g., 20°C, 30°C, 40°C, 50°C, 60°C, 70°C).

  • Initiate the reaction and allow it to proceed for a fixed amount of time.

  • Stop the reaction (e.g., by adding a strong acid or by heat inactivation).

  • Measure the amount of product formed using an appropriate assay.

  • Plot the enzyme activity (amount of product formed per unit time) against the corresponding temperature. The temperature at which the highest activity is observed is the optimal temperature.

Mandatory Visualization

Galactose Metabolism Pathways

The metabolism of galactose primarily occurs through the Leloir and the tagatose-6-phosphate pathways. This compound is a key intermediate in the tagatose-6-phosphate pathway.

Galactose_Metabolism cluster_leloir Leloir Pathway cluster_tagatose Tagatose-6-Phosphate Pathway Gal Galactose Gal1P Galactose-1-Phosphate Gal->Gal1P GALK UDPGal UDP-Galactose Gal1P->UDPGal GALT UDPGlc UDP-Glucose UDPGal->UDPGlc GALE Glc1P Glucose-1-Phosphate UDPGlc->Glc1P G6P_leloir Glucose-6-Phosphate Glc1P->G6P_leloir PGM Glycolysis Glycolysis G6P_leloir->Glycolysis Gal6P This compound Tag6P Tagatose-6-Phosphate Gal6P->Tag6P This compound isomerase (LacAB) Tag16BP Tagatose-1,6-bisphosphate Tag6P->Tag16BP Tagatose-6-phosphate kinase G3P_DHAP Glyceraldehyde-3-Phosphate + Dihydroxyacetone Phosphate Tag16BP->G3P_DHAP Tagatose-1,6-bisphosphate aldolase G3P_DHAP->Glycolysis

Caption: Overview of the Leloir and Tagatose-6-Phosphate pathways for galactose metabolism.

Experimental Workflow for pH and Temperature Optimization

This workflow outlines the logical steps for determining the optimal reaction conditions for a this compound enzymatic reaction.

Optimization_Workflow start Start Optimization ph_opt Determine Optimal pH start->ph_opt temp_opt Determine Optimal Temperature ph_opt->temp_opt Using optimal pH validation Validate Optimal Conditions temp_opt->validation Using optimal pH and temp validation->ph_opt Re-optimize end Optimized Protocol validation->end Conditions Validated

Caption: Logical workflow for optimizing pH and temperature for enzymatic reactions.

References

Validation & Comparative

Navigating the Crossroads of Hexose Metabolism: A Comparative Guide to Enzyme Cross-Reactivity with Galactose-6-Phosphate and Glucose-6-Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the specificity of metabolic enzymes is paramount. The subtle differences between structurally similar substrates, such as Galactose-6-phosphate (Gal-6-P) and Glucose-6-phosphate (Glc-6-P), can have profound implications for pathway efficiency, off-target effects of pharmaceuticals, and the development of novel enzymatic processes. This guide provides a comparative overview of enzyme interactions with these two key hexose phosphates, summarizing available kinetic data, detailing experimental methodologies for assessing cross-reactivity, and visualizing the underlying biochemical principles.

While direct comparative kinetic studies on a single enzyme with both Gal-6-P and Glc-6-P are not extensively available in the public literature, this guide synthesizes data on enzymes that primarily act on one of these substrates, alongside qualitative evidence of their substrate promiscuity. This approach allows for an informed perspective on potential cross-reactivity.

Quantitative Data on Enzyme Performance

The following tables summarize the kinetic parameters of key enzymes that metabolize either Glucose-6-phosphate or are implicated in pathways involving this compound, highlighting their efficiency with their primary substrates.

Table 1: Kinetic Parameters of Glucose-6-Phosphate Isomerase (PGI) with Glucose-6-Phosphate

Enzyme SourceSubstrateKm (mM)Vmax (U/mg)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Pyrococcus furiosusGlucose-6-Phosphate8.7800--
Baker's Yeast (S. cerevisiae)Glucose-6-Phosphate0.28-1.465.2 x 10³

Note: Data for Pyrococcus furiosus was obtained at 80°C. The kcat and kcat/Km values were not provided in the source material. Data for Baker's Yeast PGI reflects the reverse reaction (G6P to F6P) at 298.4 K.

Table 2: Substrate Specificity of this compound Isomerase (LacAB) from Lactococcus lactis

Discussion on Cross-Reactivity

The structural similarity between this compound and Glucose-6-phosphate, differing only in the stereochemistry at the C4 position, makes cross-reactivity among hexose phosphate-metabolizing enzymes a plausible consideration. Enzymes such as phosphoglucose isomerase (PGI) and this compound isomerase (LacAB) are known to exhibit a degree of substrate promiscuity.

For instance, Glucose-6-phosphate isomerase from the hyperthermophilic archaeon Pyrococcus furiosus has been shown to catalyze the interconversion of various pentoses and hexoses, indicating a flexible active site that may accommodate substrates other than its primary target.[1] Similarly, this compound isomerase from Lactococcus lactis is reported to react with a large number of aldoses and ketoses.

The lack of direct quantitative comparisons of Km and kcat values for a single enzyme with both Gal-6-P and Glc-6-P underscores a gap in the current understanding of metabolic enzyme specificity. Such data would be invaluable for accurately modeling metabolic fluxes and for predicting potential off-target effects of drugs designed to modulate hexose phosphate pathways.

Experimental Protocols

To quantitatively assess the cross-reactivity of an enzyme with this compound and Glucose-6-phosphate, a continuous spectrophotometric assay can be employed. This method couples the isomerization or hydrolysis of the hexose phosphate to the reduction of NADP⁺, which can be monitored by the change in absorbance at 340 nm.

Objective: To determine the Michaelis-Menten kinetic parameters (Km and Vmax) of a putative hexose phosphate isomerase or phosphatase with both Glucose-6-phosphate and this compound.

Materials:

  • Purified enzyme of interest

  • Glucose-6-phosphate (Glc-6-P) standard solutions

  • This compound (Gal-6-P) standard solutions

  • Glucose-6-phosphate dehydrogenase (G6PDH) (auxiliary enzyme)

  • NADP⁺ solution

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5, with 10 mM MgCl₂)

  • UV-Vis spectrophotometer capable of reading at 340 nm

  • Temperature-controlled cuvette holder

Procedure:

  • Preparation of Reagents: Prepare stock solutions of Glc-6-P, Gal-6-P, and NADP⁺ in the reaction buffer. Dilute the purified enzyme and G6PDH to appropriate working concentrations in the same buffer.

  • Assay Setup: In a quartz cuvette, prepare a reaction mixture containing the reaction buffer, a fixed concentration of NADP⁺, and a saturating concentration of the auxiliary enzyme, G6PDH.

  • Substrate Titration: To individual cuvettes, add varying concentrations of either Glc-6-P or Gal-6-P.

  • Initiation of Reaction: Equilibrate the cuvette at the desired temperature (e.g., 37°C). Initiate the reaction by adding a small, fixed volume of the purified enzyme of interest.

  • Data Acquisition: Immediately monitor the increase in absorbance at 340 nm over time. The initial rate of the reaction (V₀) is determined from the linear portion of the absorbance versus time plot.

  • Data Analysis: Plot the initial reaction rates (V₀) against the corresponding substrate concentrations ([S]). Fit the data to the Michaelis-Menten equation to determine the Km and Vmax for each substrate.

  • Comparison: Compare the kinetic parameters obtained for Glc-6-P and Gal-6-P to assess the enzyme's substrate specificity and cross-reactivity. The catalytic efficiency (kcat/Km) for each substrate can be calculated to provide a quantitative measure of preference.

Visualizing the Concepts

To better illustrate the metabolic context and the principles of enzyme specificity, the following diagrams are provided.

SignalingPathways cluster_glucose Glucose Metabolism cluster_galactose Galactose Metabolism Glucose Glucose Glucose-6-Phosphate Glucose-6-Phosphate Glucose->Glucose-6-Phosphate Hexokinase Fructose-6-Phosphate Fructose-6-Phosphate Glucose-6-Phosphate->Fructose-6-Phosphate PGI This compound This compound Glucose-6-Phosphate->this compound Structural Similarity Glycolysis Glycolysis Fructose-6-Phosphate->Glycolysis Galactose Galactose Galactose-1-Phosphate Galactose-1-Phosphate Galactose->Galactose-1-Phosphate Galactokinase UDP-Galactose UDP-Galactose Galactose-1-Phosphate->UDP-Galactose GALT UDP-Glucose UDP-Glucose UDP-Galactose->UDP-Glucose GALE Glucose-1-Phosphate Glucose-1-Phosphate UDP-Glucose->Glucose-1-Phosphate UGP Glucose-1-Phosphate->Glucose-6-Phosphate Tagatose-6-Phosphate Tagatose-6-Phosphate This compound->Tagatose-6-Phosphate LacAB

Caption: Metabolic pathways of Glucose and Galactose leading to their 6-phosphate derivatives.

ExperimentalWorkflow cluster_prep Preparation cluster_assay Kinetic Assay cluster_analysis Data Analysis Purify Enzyme Purify Enzyme Setup Spectrophotometer Setup Spectrophotometer Purify Enzyme->Setup Spectrophotometer Prepare Substrates Prepare Substrates Run Reactions Run Reactions Prepare Substrates->Run Reactions Prepare Reagents Prepare Reagents Prepare Reagents->Run Reactions Setup Spectrophotometer->Run Reactions Measure Initial Rates Measure Initial Rates Run Reactions->Measure Initial Rates Plot V0 vs [S] Plot V0 vs [S] Measure Initial Rates->Plot V0 vs [S] Michaelis-Menten Fit Michaelis-Menten Fit Plot V0 vs [S]->Michaelis-Menten Fit Determine Km and Vmax Determine Km and Vmax Michaelis-Menten Fit->Determine Km and Vmax

Caption: A generalized workflow for the kinetic analysis of enzyme-substrate interactions.

EnzymeSpecificity cluster_substrates Substrates Enzyme Enzyme Product A Product A Enzyme->Product A Product B Product B Enzyme->Product B Glucose-6-Phosphate Glucose-6-Phosphate Glucose-6-Phosphate->Enzyme High Affinity (Primary Substrate) This compound This compound This compound->Enzyme Potential Low Affinity (Cross-reactivity) Other Hexose Phosphates Other Hexose Phosphates Other Hexose Phosphates->Enzyme Negligible Affinity

Caption: Conceptual diagram of enzyme specificity and potential cross-reactivity.

References

A Comparative Guide to Validating In Vitro Findings of Galactose Metabolism in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative framework for researchers, scientists, and drug development professionals to validate in vitro discoveries related to the function of Galactose-6-phosphate (G6P) and its associated metabolic pathways within a cell culture context. We will explore experimental strategies to confirm the cellular effects of perturbing galactose metabolism, using a hypothetical scenario of a novel enzyme inhibitor. Detailed protocols, data presentation tables, and workflow diagrams are provided to facilitate experimental design and interpretation.

The Central Role of this compound in Metabolism

Galactose, primarily derived from dietary lactose, is converted to Glucose-6-phosphate (G6P) via the Leloir pathway.[1] In this pathway, galactose is first phosphorylated to galactose-1-phosphate (Gal-1-P).[2][3] Subsequently, the enzyme Galactose-1-Phosphate Uridylyltransferase (GALT) facilitates a reaction that yields UDP-galactose and glucose-1-phosphate.[2] Finally, glucose-1-phosphate is isomerized to G6P.[2][4]

G6P is a critical metabolic hub. Depending on the cell's energy status and biosynthetic needs, G6P can be directed into one of three major pathways:

  • Glycolysis: For the production of ATP and pyruvate.[1][2]

  • Pentose Phosphate Pathway (PPP): To generate NADPH (for antioxidant defense and reductive biosynthesis) and precursors for nucleotide synthesis.[4]

  • Glycogen Synthesis: For energy storage, primarily in liver and muscle cells.[2][4]

Given its central role, validating how tool compounds or genetic modifications affect G6P production and flux is crucial for understanding their cellular impact.

G6P_Metabolism cluster_leloir Leloir Pathway cluster_downstream Metabolic Fates of G6P Gal Galactose Gal1P Galactose-1-Phosphate Gal->Gal1P GALK Glc1P Glucose-1-Phosphate Gal1P->Glc1P GALT G6P Glucose-6-Phosphate Glc1P->G6P PGM Glycolysis Glycolysis (ATP) G6P->Glycolysis PPP Pentose Phosphate Pathway (NADPH) G6P->PPP Glycogen Glycogen Synthesis G6P->Glycogen Metabolomics_Workflow cluster_cell_culture Cell Culture & Treatment cluster_extraction Metabolite Extraction cluster_analysis Analysis A Plate HepG2 Cells B Switch to Low-Glucose Medium A->B C Add Galactose + Inhibitor X B->C D Wash with Cold Saline C->D E Quench with 80% Methanol D->E F Scrape, Collect, and Centrifuge E->F G Collect & Dry Supernatant F->G H Reconstitute Extract G->H I LC-MS/MS Analysis H->I Phenotypic_Workflow cluster_assays Phenotypic Readouts A Plate HepG2 Cells in 96-well Plates B Treat with Galactose + Inhibitor X OR Transfect with GALT siRNA A->B C Cell Viability Assay (ATP) B->C D NADPH Level Assay B->D E Oxidative Stress Assay (ROS) B->E

References

A Comparative Guide to the Kinetic Parameters of Galactose-6-Phosphate Isomerases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinetic properties of Galactose-6-phosphate isomerase (GPI), an essential enzyme in galactose metabolism, across different microbial species. Understanding the kinetic variations of this enzyme is crucial for applications in metabolic engineering, diagnostics, and as a potential target for drug development.

Kinetic Parameters of this compound Isomerases

The catalytic efficiency of this compound isomerase can be compared by examining key kinetic parameters such as the Michaelis constant (Km), maximum velocity (Vmax), turnover number (kcat), and catalytic efficiency (kcat/Km). These parameters provide insights into the enzyme's affinity for its substrate, its maximum catalytic rate, and its overall efficiency.

Below is a summary of the available kinetic data for GPI from various microorganisms. It is important to note that direct comparisons can be challenging due to variations in experimental conditions.

Organism SpeciesSubstrateKm (mM)Vmax (U/mg)kcat (s-1)kcat/Km (s-1mM-1)Optimal pHOptimal Temperature (°C)
Staphylococcus aureusD-Galactose 6-phosphate9.6[1]---7.837
D-Tagatose 6-phosphate1.9[1]---
Lactococcus lactisD-Allose----7.0[2]30[2]
D-Altrose----
Escherichia coli (L-arabinose isomerase)D-Galactose----7.535

Experimental Protocols

The determination of the kinetic parameters listed above relies on robust experimental procedures, including enzyme purification and activity assays.

Purification of Recombinant this compound Isomerase from Lactococcus lactis

Recombinant this compound isomerase from Lactococcus lactis can be purified to homogeneity using a multi-step chromatography process.

  • Cell Lysis: E. coli cells overexpressing the recombinant enzyme are harvested and resuspended in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5). The cells are then disrupted by sonication or high-pressure homogenization to release the intracellular contents.

  • Clarification: The cell lysate is centrifuged at high speed to pellet cell debris, and the resulting supernatant containing the soluble enzyme is collected.

  • Anion-Exchange Chromatography: The clarified lysate is loaded onto an anion-exchange column (e.g., Q-Sepharose). The column is washed with the starting buffer to remove unbound proteins. The bound GPI is then eluted using a linear gradient of increasing salt concentration (e.g., 0-1 M NaCl). Fractions are collected and assayed for GPI activity.

  • Hydrophobic Interaction Chromatography: The active fractions from the anion-exchange step are pooled, and ammonium sulfate is added to a final concentration that promotes binding to a hydrophobic interaction column (e.g., Phenyl-Sepharose). The column is washed, and the enzyme is eluted with a decreasing salt gradient.

  • Purity Assessment: The purity of the final enzyme preparation is assessed by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), which should show a single protein band corresponding to the molecular weight of the GPI subunit.

This compound Isomerase Activity Assay

The activity of this compound isomerase is typically determined by measuring the rate of formation of D-tagatose 6-phosphate from D-galactose 6-phosphate.

  • Reaction Mixture: A typical reaction mixture contains a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5), the substrate D-galactose 6-phosphate at various concentrations, and the purified enzyme.

  • Incubation: The reaction is initiated by the addition of the enzyme and incubated at the optimal temperature for a defined period.

  • Termination: The reaction is stopped, often by heat inactivation or the addition of a chemical quenching agent.

  • Product Quantification: The amount of D-tagatose 6-phosphate formed is quantified. This can be achieved using a coupled enzyme assay. For example, the product can be converted by a specific kinase and aldolase, with the final step being the oxidation of NADH, which can be monitored spectrophotometrically at 340 nm. Alternatively, high-performance liquid chromatography (HPLC) can be used to separate and quantify the substrate and product.

  • Kinetic Parameter Calculation: The initial reaction velocities at different substrate concentrations are fitted to the Michaelis-Menten equation to determine the Km and Vmax values. The turnover number (kcat) can be calculated if the enzyme concentration is known (kcat = Vmax/[E]), and the catalytic efficiency is determined as the ratio of kcat to Km.

Signaling Pathways and Experimental Workflows

Tagatose-6-Phosphate Pathway

This compound isomerase is a key enzyme in the Tagatose-6-Phosphate pathway, which is a central route for galactose metabolism in many bacteria, including Lactococcus lactis.[3] This pathway is crucial for the utilization of lactose and galactose as carbon sources.

Tagatose_6_Phosphate_Pathway cluster_cell Cell Membrane Lactose Lactose (extracellular) PTS Lactose-PTS Lactose->PTS Uptake & Phosphorylation Galactose_6P This compound Tagatose_6P Tagatose-6-phosphate Galactose_6P->Tagatose_6P This compound isomerase (LacAB) Tagatose_1_6BP Tagatose-1,6-bisphosphate Tagatose_6P->Tagatose_1_6BP Tagatose-6-phosphate kinase (LacC) Glycolysis Glycolysis Tagatose_1_6BP->Glycolysis Tagatose-1,6-bisphosphate aldolase (LacD) PTS->Galactose_6P

Caption: The Tagatose-6-Phosphate pathway for lactose and galactose metabolism.

Experimental Workflow for Kinetic Analysis

The determination of enzyme kinetic parameters follows a structured workflow, from enzyme production to data analysis.

Kinetic_Analysis_Workflow cluster_prep Enzyme Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis Cloning Gene Cloning & Expression Purification Protein Purification Cloning->Purification Assay Activity Assay at Varying Substrate Conc. Purification->Assay Detection Product Quantification Assay->Detection MM_Plot Michaelis-Menten Plot Detection->MM_Plot LB_Plot Lineweaver-Burk Plot Detection->LB_Plot Parameters Determine Km, Vmax, kcat MM_Plot->Parameters LB_Plot->Parameters

Caption: Workflow for determining enzyme kinetic parameters.

References

quantitative comparison of Galactose-6-phosphate levels in healthy vs. diseased states

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive quantitative comparison of galactose metabolism, with a focus on intermediates like galactose-6-phosphate, in healthy versus diseased states, primarily classic galactosemia. The information presented is intended to support research and development efforts in diagnostics and therapeutics for metabolic disorders.

Quantitative Comparison of Galactose Metabolites

Direct quantitative data for this compound in human tissues is limited in publicly available literature. However, extensive data exists for its precursor, galactose-1-phosphate, which serves as a key biomarker for diagnosing and monitoring galactosemia. The accumulation of galactose-1-phosphate is a direct consequence of impaired flux through the Leloir pathway, which in turn affects the downstream formation of glucose-6-phosphate from galactose.

MetaboliteStateTissue/FluidConcentrationReference
Galactose-1-Phosphate Healthy Erythrocytes< 1 mg/dL (< 0.04 mmol/L)[1][2]
ErythrocytesNondetectable to 9.2 µmol/L (up to 2.4 mg/L of packed erythrocytes)[2]
Classic Galactosemia (untreated newborn) Erythrocytes>10 mg/dL (may be as high as 120 mg/dL)[1]
Classic Galactosemia (on diet) Erythrocytes≥1.0 mg/dL[1]
Erythrocytes10.9-45 mg/L of packed erythrocytes[2]
Clinical Variant Galactosemia (untreated) Erythrocytes>10 mg/dL[1]
Clinical Variant Galactosemia (on diet) Erythrocytes< 1.0 mg/dL[1]
Galactose Healthy (unrestricted diet) Plasma0.11 to 6.33 µmol/L (mean of 1.48 ± 0.32 µmol/L)[3]
Healthy (lactose-free formula) Plasma0.12 to 1.25 µmol/L (mean of 0.52 ± 0.08 µmol/L)[3]
Galactosemia (on diet, Q188R mutation) Plasma0.58 to 3.98 µmol/L (mean of 2.72 ± 0.70 µmol/L)[3]
Galactosemia (on diet, other mutations) Plasma2.45 ± 0.75 µmol/L[3]
Galactitol Healthy PlasmaNot detectable[3]
Galactosemia (on diet) Plasma10.85 to 11.63 µmol/L[3]
Healthy Red Blood Cells0.29-1.29 µM (mean of 0.73 ± 0.31 µM)[4]
Galactosemia (on diet) Red Blood Cells3.54-8.81 µM (mean of 5.98 ± 1.2 µM)[4]
Galactonate Healthy Red Blood Cells0.69-3.84 µM (mean of 1.94 ± 0.96 µM)[4]
Galactosemia (on diet) Red Blood Cells0.68-6.47 µM (mean of 4.16 ± 1.32 µM)[4]

Metabolic Pathways Involving this compound

This compound is a key intermediate in two primary metabolic pathways for galactose utilization: the Leloir pathway and the Tagatose-6-phosphate pathway.

The Leloir Pathway

The Leloir pathway is the principal route for galactose metabolism in humans. A deficiency in the GALT enzyme, as seen in classic galactosemia, leads to the accumulation of galactose-1-phosphate.[5][6] This buildup is the primary pathogenic event, leading to downstream metabolic disturbances and clinical symptoms.

Leloir_Pathway cluster_GALT GALT Deficiency (Classic Galactosemia) Gal Galactose Gal1P Galactose-1-Phosphate Gal->Gal1P GALK UDPGal UDP-Galactose Gal1P->UDPGal GALT UDPGlc UDP-Glucose Glc1P Glucose-1-Phosphate UDPGlc->Glc1P GALT UDPGal->UDPGlc GALE Glc6P Glucose-6-Phosphate Glc1P->Glc6P PGM Glycolysis Glycolysis Glc6P->Glycolysis Accumulation Accumulation Tagatose_Pathway Gal Galactose Gal6P This compound Gal->Gal6P Galactokinase Tag6P Tagatose-6-Phosphate Gal6P->Tag6P This compound isomerase Tag16BP Tagatose-1,6-bisphosphate Tag6P->Tag16BP Tagatose-6-phosphate kinase DHAP DHAP Tag16BP->DHAP Tagatose-1,6-bisphosphate aldolase G3P Glyceraldehyde-3-Phosphate Tag16BP->G3P Tagatose-1,6-bisphosphate aldolase Glycolysis Glycolysis DHAP->Glycolysis G3P->Glycolysis GCMS_Workflow Start Erythrocyte Sample Lysis Cell Lysis Start->Lysis Deproteinization Deproteinization (Perchloric Acid) Lysis->Deproteinization Neutralization Neutralization (Potassium Carbonate) Deproteinization->Neutralization Derivatization Derivatization (TMS) Neutralization->Derivatization GC_Separation GC Separation Derivatization->GC_Separation MS_Detection MS Detection GC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Enzymatic_Assay Gal6P This compound Product 6-Phospho-galactono-δ-lactone Gal6P->Product This compound dehydrogenase NADP NADP+ NADPH NADPH NADP->NADPH Reduction Measurement Spectrophotometric or Fluorometric Measurement NADPH->Measurement

References

Validating Galactose-6-Phosphate Measurement in Human Erythrocytes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of hexose phosphates, such as Galactose-6-phosphate (Gal-6-P), in human erythrocytes is crucial for understanding cellular metabolism and the pathophysiology of certain genetic disorders, most notably galactosemia. While Galactose-1-Phosphate (Gal-1-P) is the primary biomarker for monitoring dietary compliance in classic galactosemia, the analysis of other phosphorylated galactose metabolites, including Gal-6-P, can provide a more comprehensive picture of metabolic dysregulation. This guide provides a comparative overview of the primary methodologies for the validation of Gal-6-P measurement in human red blood cells, with a focus on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and enzymatic assays.

The Leloir Pathway: The Hub of Galactose Metabolism

The Leloir pathway is the central route for the conversion of galactose to glucose. In this pathway, galactose is first phosphorylated to Gal-1-P, which is then converted to Glucose-1-Phosphate. Deficiencies in the enzymes of this pathway lead to the accumulation of galactose and its metabolites, including Gal-1-P and potentially Gal-6-P.

Leloir_Pathway Gal Galactose Gal1P Galactose-1-Phosphate Gal->Gal1P GALK UDPGal UDP-Galactose Gal1P->UDPGal GALT UDPGlc UDP-Glucose UDPGal->UDPGlc GALE Glc1P Glucose-1-Phosphate UDPGlc->Glc1P GALT Glc6P Glucose-6-Phosphate Glc1P->Glc6P PGM Glycolysis Glycolysis Glc6P->Glycolysis

Caption: The Leloir Pathway of Galactose Metabolism.

Comparative Analysis of Analytical Methodologies

The two primary methods for the quantification of Gal-6-P in erythrocytes are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and enzymatic assays. Each method offers a distinct set of advantages and limitations in terms of specificity, sensitivity, throughput, and cost.

FeatureLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Enzymatic Assay
Principle Chromatographic separation followed by mass-based detection and quantification.Enzyme-catalyzed reaction producing a detectable signal (e.g., colorimetric, fluorometric).
Specificity High; can distinguish between isomers like Gal-6-P and Glc-6-P.Moderate to High; dependent on enzyme specificity. Cross-reactivity with other hexose phosphates is possible.
Sensitivity (LOD) High (low µM to nM range).Moderate (typically low µM range).[1]
Linearity Wide dynamic range (typically 3-4 orders of magnitude).[2]Narrower linear range, dependent on enzyme kinetics.
Precision (CV) Good to Excellent (Intra-assay CV <10%, Inter-assay CV <15%).[2]Good (Intra-assay CV <10%, Inter-assay CV <15% generally acceptable).
Throughput Lower; sequential sample analysis.Higher; amenable to 96-well plate format.
Sample Preparation More extensive; requires protein precipitation and potentially derivatization.Simpler; typically involves cell lysis.
Cost High initial instrument cost and maintenance.Lower equipment and reagent costs.

Experimental Protocols

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is considered the gold standard for the accurate quantification of small molecules in complex biological matrices due to its high specificity and sensitivity.

Experimental Workflow:

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Erythrocytes Erythrocyte Sample Lysis Lysis Erythrocytes->Lysis 1. Cell Lysis Protein_Precipitation Protein_Precipitation Lysis->Protein_Precipitation 2. Protein Precipitation (e.g., with acetonitrile) Supernatant_Collection Supernatant_Collection Protein_Precipitation->Supernatant_Collection 3. Centrifugation LC_Separation LC_Separation Supernatant_Collection->LC_Separation 4. Injection MS_Detection MS_Detection LC_Separation->MS_Detection 5. Ionization & Detection Data_Analysis Data_Analysis MS_Detection->Data_Analysis 6. Quantification

Caption: General workflow for LC-MS/MS analysis of Gal-6-P.

Methodology:

  • Sample Preparation:

    • Collect whole blood in EDTA tubes.

    • Isolate erythrocytes by centrifugation and wash with isotonic saline.

    • Lyse the red blood cells using a suitable buffer (e.g., hypotonic buffer or through freeze-thaw cycles).

    • Precipitate proteins by adding a cold organic solvent such as acetonitrile containing an internal standard (e.g., a stable isotope-labeled analog of the analyte).

    • Centrifuge to pellet the precipitated proteins and collect the supernatant.

    • The supernatant can be dried down and reconstituted in the initial mobile phase for analysis.

  • LC Separation:

    • Employ a suitable chromatographic method to separate Gal-6-P from its isomers and other interfering compounds. Hydrophilic Interaction Liquid Chromatography (HILIC) or ion-pair reversed-phase chromatography are common choices.

    • Mobile Phase A: An aqueous buffer, for example, 10 mM ammonium acetate in water.

    • Mobile Phase B: An organic solvent, such as acetonitrile.

    • A gradient elution is typically used to achieve optimal separation.

  • MS/MS Detection:

    • Utilize a tandem mass spectrometer operating in negative electrospray ionization (ESI) mode.

    • Detection is performed using Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

    • Specific precursor-to-product ion transitions for Gal-6-P and the internal standard are monitored.

  • Quantification:

    • A calibration curve is generated using standards of known Gal-6-P concentrations.

    • The concentration of Gal-6-P in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Enzymatic Assay

Enzymatic assays offer a more accessible and higher-throughput alternative to LC-MS/MS. A common approach for hexose-6-phosphates involves a coupled enzyme reaction that results in the production of NADPH, which can be measured spectrophotometrically or fluorometrically.

Reaction Principle:

Enzymatic_Assay Gal6P This compound Product 6-Phosphogalactonate Gal6P->Product This compound Dehydrogenase NADP NADP+ NADPH NADPH NADP->NADPH Measurement Measure at 340 nm NADPH->Measurement

Caption: Principle of a coupled enzymatic assay for Gal-6-P.

Methodology:

  • Sample Preparation:

    • Prepare erythrocyte lysate as described for the LC-MS/MS method.

    • The lysate can be used directly or after a deproteinization step (e.g., perchloric acid precipitation followed by neutralization).

  • Assay Reaction (in a 96-well plate):

    • Prepare a reaction mixture containing:

      • Buffer (e.g., Tris-HCl, pH 7.5-8.5).[1]

      • NADP+.

      • A specific this compound Dehydrogenase (if available) or a Glucose-6-Phosphate Dehydrogenase that exhibits activity with Gal-6-P. Note: The specificity of the dehydrogenase is critical for this assay.

    • Add the erythrocyte lysate to the reaction mixture.

    • Incubate at a controlled temperature (e.g., 37°C).

  • Measurement:

    • Monitor the increase in absorbance at 340 nm (for NADPH) over time using a microplate reader.

    • The rate of NADPH formation is proportional to the concentration of Gal-6-P in the sample.

  • Quantification:

    • A standard curve is prepared using known concentrations of Gal-6-P.

    • The concentration of Gal-6-P in the samples is calculated from the standard curve.

Conclusion

Both LC-MS/MS and enzymatic assays are viable methods for the quantification of this compound in human erythrocytes. LC-MS/MS offers superior specificity and sensitivity, making it the preferred method for research applications requiring high accuracy and the ability to distinguish between isomers. However, its high cost and lower throughput may be limiting factors. Enzymatic assays, while potentially less specific, provide a cost-effective and high-throughput alternative suitable for screening larger numbers of samples. The choice of method will ultimately depend on the specific requirements of the study, including the need for isomeric separation, the desired level of sensitivity, sample throughput, and available resources. It is imperative that any chosen method is thoroughly validated for its intended purpose to ensure the accuracy and reliability of the generated data.

References

comparing the efficacy of different extraction methods for Galactose-6-phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of intracellular metabolites is paramount for understanding cellular physiology, identifying drug targets, and optimizing bioprocesses. Galactose-6-phosphate (Gal-6-P), a key intermediate in galactose metabolism, plays a crucial role in cellular energy regulation and signaling pathways. However, its low abundance and rapid turnover, characteristic of many phosphorylated sugars, present significant challenges for its efficient and reproducible extraction from biological samples.

This guide provides an objective comparison of common methods for extracting this compound, with a focus on their efficacy, supported by experimental data. We will delve into detailed protocols for each method, present a comparative analysis of their performance, and offer guidance to help you select the most appropriate technique for your research needs.

Key Extraction Methodologies

The extraction of intracellular metabolites like Gal-6-P from cellular matrices, particularly from robust organisms like yeast (Saccharomyces cerevisiae), requires effective cell lysis while simultaneously quenching metabolic activity to prevent enzymatic degradation of the target analyte. Here, we compare four widely used methods: Cold Solvent Extraction, Hot Solvent Extraction, Acidic Extraction, and Ultrasound-Assisted Extraction.

Cold Solvent Extraction

This method relies on the use of cold organic solvents, typically methanol or a methanol-water mixture, to rapidly quench metabolic activity and extract metabolites. The low temperature helps to minimize enzymatic degradation during the extraction process.

Experimental Protocol: Cold Methanol Quenching and Extraction

  • Quenching: Rapidly mix the cell culture with a pre-chilled (-40°C) 60% methanol-water solution. The volume of the quenching solution should be at least five times the volume of the cell culture to ensure a rapid drop in temperature.

  • Cell Harvesting: Centrifuge the quenched cell suspension at low temperature (e.g., -20°C) to pellet the cells.

  • Washing: Wash the cell pellet with the cold quenching solution to remove extracellular contaminants.

  • Extraction: Resuspend the cell pellet in a cold (-20°C) extraction solvent, such as 75% methanol or a mixture of methanol, acetonitrile, and water.

  • Cell Lysis: Disrupt the cells using mechanical methods like bead beating or sonication while maintaining a low temperature.

  • Clarification: Centrifuge the lysate at high speed (e.g., >13,000 x g) at 4°C to pellet cell debris.

  • Sample Collection: Collect the supernatant containing the extracted metabolites for downstream analysis.[1]

Hot Solvent Extraction

In contrast to cold solvent methods, this technique utilizes boiling solvents, most commonly ethanol, to simultaneously inactivate enzymes and extract metabolites. The high temperature provides a rapid and effective means of quenching metabolic activity.

Experimental Protocol: Boiling Ethanol Extraction

  • Quenching & Harvesting: Quickly harvest cells from the culture medium by vacuum filtration.

  • Extraction: Immediately transfer the filter with the cell biomass into a vessel containing boiling 75% ethanol.

  • Incubation: Incubate the mixture at a high temperature (e.g., 95°C) for a few minutes to ensure complete enzyme inactivation and metabolite extraction.

  • Cooling: Rapidly cool the extract on ice.

  • Clarification: Centrifuge the extract to remove cell debris.

  • Sample Collection: Collect the supernatant for analysis.

Acidic Extraction

This method employs strong acids, such as perchloric acid, to precipitate macromolecules like proteins and effectively quench enzymatic reactions. It is a robust method, but the harsh conditions may not be suitable for all metabolites, and it requires a subsequent neutralization step.

Experimental Protocol: Perchloric Acid Extraction

  • Cell Harvesting: Pellet the cells by centrifugation.

  • Extraction: Resuspend the cell pellet in a pre-chilled solution of perchloric acid (e.g., 0.5 M).

  • Incubation: Incubate on ice to allow for protein precipitation.

  • Neutralization: Add a neutralizing buffer, such as potassium carbonate (K2CO3), to adjust the pH of the extract to a neutral range. This will also precipitate the perchlorate as potassium perchlorate.

  • Clarification: Centrifuge to remove the precipitated protein and potassium perchlorate.

  • Sample Collection: The resulting supernatant contains the extracted metabolites.[2]

Ultrasound-Assisted Extraction (UAE)

UAE utilizes high-frequency sound waves to induce cavitation, the formation and collapse of microscopic bubbles. This process disrupts cell walls and enhances the penetration of the extraction solvent into the cellular matrix, thereby improving extraction efficiency.[3][4]

Experimental Protocol: Ultrasound-Assisted Extraction

  • Sample Preparation: Resuspend the cell pellet in a suitable extraction solvent (e.g., a buffer or an organic solvent).

  • Ultrasonication: Immerse the sample in an ultrasonic bath or use an ultrasonic probe. Apply ultrasound at a specific frequency (e.g., 20 kHz) and power for a defined period. The temperature should be controlled during this process.[3]

  • Clarification: Centrifuge the sonicated sample to remove cell debris.

  • Sample Collection: Collect the supernatant containing the extracted metabolites.

Comparative Efficacy

The choice of extraction method can significantly impact the yield and measured concentration of intracellular metabolites, particularly for labile phosphorylated compounds like this compound.

Method Principle Relative Yield (Phosphorylated Sugars) Processing Time Pros Cons
Cold Solvent Extraction Quenching and extraction with cold organic solvents.ModerateModerateRecovers a broad range of metabolites.[5]Lower recovery for phosphorylated sugars and nucleotides in yeast compared to hot ethanol.[6][7]
Hot Solvent Extraction Rapid enzyme inactivation and extraction with boiling solvents.HighFastHigher extraction efficiency for phosphorylated intermediates and nucleotides in yeast.[6][7]Potential for thermal degradation of some sensitive metabolites.
Acidic Extraction Protein precipitation and quenching with strong acids.Moderate to HighModerateEffective quenching and protein removal.[8]Harsh conditions may degrade some metabolites; requires a neutralization step which can introduce variability.[9]
Ultrasound-Assisted Extraction Cell disruption through acoustic cavitation.High (when combined with a suitable solvent)FastIncreased extraction yield and reduced processing time.[3]Can generate heat, potentially degrading thermolabile compounds; requires specialized equipment.

Note on Quantitative Data: Direct comparative studies on the extraction yield of this compound are limited. The relative yields presented here are based on findings for the broader class of phosphorylated sugars and nucleotides, particularly from studies on yeast metabolomics.[6][7] Research indicates that for yeast, boiling ethanol extraction yields significantly higher concentrations of phosphorylated sugars compared to cold solvent methods.[6][7]

Experimental Workflow and Signaling Pathways

To visualize the general process of Gal-6-P extraction and its metabolic context, the following diagrams are provided.

G General Workflow for this compound Extraction cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Downstream Analysis cell_culture Cell Culture (e.g., Yeast) quenching Metabolic Quenching cell_culture->quenching harvesting Cell Harvesting (Centrifugation/Filtration) quenching->harvesting extraction_method Extraction Method (e.g., Hot Ethanol, UAE) harvesting->extraction_method cell_lysis Cell Lysis extraction_method->cell_lysis clarification Clarification (Centrifugation) cell_lysis->clarification metabolite_extract Metabolite Extract clarification->metabolite_extract analysis LC-MS/GC-MS Analysis metabolite_extract->analysis G Galactose Metabolism Pathway (Leloir Pathway) Galactose Galactose Gal1P Galactose-1-phosphate Galactose->Gal1P Galactokinase UDP_Galactose UDP-Galactose Gal1P->UDP_Galactose GALT UDP_Glucose UDP-Glucose Glucose1P Glucose-1-phosphate UDP_Glucose->Glucose1P GALT Glucose6P Glucose-6-phosphate Glucose1P->Glucose6P Phosphoglucomutase UDP_Galactose->UDP_Glucose Epimerase Glycolysis Glycolysis Glucose6P->Glycolysis

References

A Tale of Two Phosphates: Galactose-6-Phosphate and Mannose-6-Phosphate in Glycosylation

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the distinct functional roles of galactose and mannose metabolic pathways in the glycosylation of proteins and lipids.

In the intricate world of cellular biology, glycosylation stands out as a critical post-translational modification, profoundly influencing protein folding, stability, and function. Central to this process are monosaccharides and their phosphorylated derivatives, which serve as building blocks and regulatory signals. This guide provides a detailed functional comparison of the roles of galactose and mannose metabolism, with a specific focus on the distinct functions of UDP-galactose, derived from galactose, and mannose-6-phosphate (M6P) in glycosylation pathways. While both are hexose phosphates, their functionalities within glycosylation are fundamentally different. Galactose serves primarily as a structural component of glycans, whereas mannose-6-phosphate acts as a specific trafficking signal for lysosomal enzymes.

Core Functional Distinction: Building Block vs. Trafficking Signal

The primary distinction lies in their roles: galactose, through its activated form UDP-galactose, is a fundamental building block for a wide array of glycoconjugates. In contrast, mannose-6-phosphate is not a direct precursor for glycan elongation but rather a crucial molecular tag that directs newly synthesized enzymes to the lysosome.

FeatureGalactose Pathway (leading to UDP-Galactose)Mannose-6-Phosphate Pathway
Primary Role in Glycosylation Structural precursor for glycan synthesis.Targeting signal for lysosomal enzymes.
Key Metabolite UDP-galactose.[1][2]Mannose-6-phosphate.[3][4]
Location of Function Primarily in the Golgi apparatus where glycosyltransferases utilize UDP-galactose.[1]Addition of the phosphate occurs in the cis-Golgi; recognition by M6P receptors in the trans-Golgi Network.[3][4]
Types of Glycans Involved N-glycans, O-glycans, glycosaminoglycans (e.g., keratan sulfate), and glycolipids.[1][2]Specifically N-linked high-mannose type oligosaccharides on lysosomal hydrolases.[3][5]
Associated Cellular Process Biosynthesis of a wide range of glycoproteins and glycolipids for cell structure, adhesion, and signaling.[2]Trafficking of acid hydrolases to the lysosome for degradation of macromolecules.[3][6]
Clinical Relevance of Defects Congenital disorders of glycosylation (CDGs), galactosemia.[2]Lysosomal storage diseases (e.g., Mucolipidosis II and III).[3]

The Galactose Pathway: Fueling Glycan Diversity

Galactose is an essential monosaccharide primarily derived from the digestion of lactose. Its metabolic conversion into a usable form for glycosylation occurs through the Leloir pathway.

Experimental Protocol: Assay for Galactosyltransferase Activity

A common method to assess the incorporation of galactose into glycans is by measuring the activity of galactosyltransferases.

Objective: To quantify the transfer of galactose from UDP-galactose to a suitable acceptor molecule by a specific galactosyltransferase.

Materials:

  • Enzyme source (e.g., cell lysate, purified enzyme)

  • UDP-[³H]-Galactose (radiolabeled donor substrate)

  • Acceptor substrate (e.g., N-acetylglucosamine, asialofetuin)

  • Reaction buffer (e.g., 50 mM MES, pH 6.5, containing 10 mM MnCl₂)

  • Stop solution (e.g., 20 mM EDTA)

  • Scintillation cocktail and counter

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, acceptor substrate, and enzyme source.

  • Initiate the reaction by adding UDP-[³H]-Galactose.

  • Incubate the reaction at the optimal temperature (e.g., 37°C) for a defined period (e.g., 30-60 minutes).

  • Terminate the reaction by adding the stop solution.

  • Separate the radiolabeled product from the unreacted UDP-[³H]-Galactose using a suitable method (e.g., ion-exchange chromatography, precipitation with trichloroacetic acid followed by filtration).

  • Quantify the radioactivity of the product using a scintillation counter.

  • Calculate the enzyme activity, typically expressed as pmol of galactose transferred per minute per mg of protein.

Galactose_Metabolism_and_Glycosylation cluster_0 Cell Exterior cluster_1 Cytosol cluster_2 Golgi Apparatus Lactose Lactose Galactose Galactose Lactose->Galactose Lactase Galactose1P Galactose-1-Phosphate Galactose->Galactose1P Galactokinase UDP_Galactose UDP-Galactose Galactose1P->UDP_Galactose GALT UDP_Glucose UDP-Glucose UDP_Galactose->UDP_Glucose GALE Glycoproteins Glycoproteins UDP_Galactose->Glycoproteins Galactosyltransferases Glycolipids Glycolipids UDP_Galactose->Glycolipids GAGs Glycosaminoglycans UDP_Galactose->GAGs UDP_Glucose->Galactose1P Glucose1P Glucose-1-Phosphate UDP_Glucose->Glucose1P UGP Glucose6P Glucose-6-Phosphate Glucose1P->Glucose6P PGM Glycolysis Glycolysis Glucose6P->Glycolysis Glycolysis

Galactose metabolism and its role as a precursor for glycosylation.

The Mannose-6-Phosphate Pathway: A Postal Code for Lysosomes

The mannose-6-phosphate (M6P) pathway is a highly specific sorting mechanism that ensures the correct delivery of newly synthesized acid hydrolases to the lysosome. This process is initiated in the cis-Golgi apparatus.

Experimental Protocol: In Vitro M6P-Dependent Enzyme Uptake Assay

This assay is used to determine if a particular lysosomal enzyme can be taken up by cells in an M6P-receptor-dependent manner.

Objective: To measure the uptake of an exogenous lysosomal enzyme by cultured cells and to demonstrate the specificity of this uptake through the M6P receptor.

Materials:

  • Cultured cells (e.g., fibroblasts)

  • Purified lysosomal enzyme

  • Cell culture medium

  • Mannose-6-phosphate (for competition)

  • Cell lysis buffer

  • Substrate for the lysosomal enzyme (for activity assay)

Procedure:

  • Plate cells in multi-well plates and grow to confluence.

  • Wash the cells with serum-free medium.

  • Incubate the cells with the purified lysosomal enzyme in serum-free medium for a specified time (e.g., 2-4 hours).

  • For the competition experiment, pre-incubate the cells with a high concentration of free mannose-6-phosphate (e.g., 5 mM) before adding the enzyme.

  • After incubation, wash the cells extensively with cold phosphate-buffered saline (PBS) to remove any unbound enzyme.

  • Lyse the cells using a suitable lysis buffer.

  • Measure the activity of the internalized enzyme in the cell lysate using a specific substrate.

  • A significant reduction in enzyme uptake in the presence of free mannose-6-phosphate indicates that the uptake is mediated by the M6P receptor.

M6P_Pathway cluster_0 Endoplasmic Reticulum cluster_1 cis-Golgi cluster_2 trans-Golgi Network (TGN) cluster_3 Cytosol cluster_4 Lysosome ER Synthesis of Lysosomal Hydrolase cis_Golgi Addition of GlcNAc-1-Phosphate to Mannose Residues ER->cis_Golgi TGN Removal of GlcNAc, exposing M6P cis_Golgi->TGN Transport M6P_Receptor M6P Receptor TGN->M6P_Receptor M6P Tag Recognition Vesicle_Budding Clathrin-Coated Vesicle Budding M6P_Receptor->Vesicle_Budding Late_Endosome Late Endosome (Low pH) Vesicle_Budding->Late_Endosome Vesicular Transport Late_Endosome->TGN Receptor Recycling Lysosome Lysosome Late_Endosome->Lysosome Maturation & Fusion

The Mannose-6-Phosphate (M6P) dependent lysosomal targeting pathway.

Conclusion

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cellular stress responses induced by the accumulation of galactose metabolites. While the primary focus of current research is on the toxic effects of galactose-1-phosphate (Gal-1-P), this document will also address the posited role of galactose-6-phosphate (Gal-6-P) and present the available experimental evidence for both.

This compound Accumulation and Cellular Stress: An Unsubstantiated Link

The hypothesis that the accumulation of this compound (Gal-6-P) directly induces cellular stress is not well-supported by current scientific literature. While the accumulation of various sugar-phosphates can be toxic to cells, direct evidence implicating Gal-6-P as a primary stress-inducing agent is lacking.

One study investigating the effect of various hexose phosphates on in vitro human natural cell-mediated cytotoxicity found that this compound did not inhibit this process, suggesting it is not nonspecifically toxic to effector lymphocytes in this context.[1][2] Furthermore, research in plant models exploring the potential for phosphoglucomutase (PGM) to convert Gal-1-P to Gal-6-P found no detectable levels of Gal-6-P, even after prolonged incubation.[3]

In contrast, the accumulation of galactose-1-phosphate (Gal-1-P) is widely recognized as a key instigator of cellular stress, particularly in the context of classic galactosemia, a genetic disorder characterized by a deficiency in the enzyme galactose-1-phosphate uridylyltransferase (GALT).[4][5][6][7][8][9] Therefore, the remainder of this guide will focus on the well-documented cellular stress pathways activated by Gal-1-P accumulation.

Galactose-1-Phosphate Accumulation: A Potent Inducer of Cellular Stress

The overwhelming body of evidence points to the accumulation of Gal-1-P as the primary driver of cellular toxicity in galactosemia.[10] This toxicity manifests primarily through two interconnected pathways: Endoplasmic Reticulum (ER) Stress and Oxidative Stress.

Endoplasmic Reticulum (ER) Stress

A significant consequence of elevated intracellular Gal-1-P is the induction of ER stress and the subsequent activation of the Unfolded Protein Response (UPR).[11] This is hypothesized to occur due to aberrant protein glycosylation caused by the imbalance of galactose metabolites, leading to an accumulation of unfolded or misfolded proteins in the ER.

Key Experimental Findings:

  • Upregulation of ER Stress Markers: Studies using GALT-deficient human fibroblast models have shown a significant upregulation of the master ER stress regulator, BiP (Binding immunoglobulin protein), upon galactose challenge.[1][4]

  • Activation of the Unfolded Protein Response (UPR): The accumulation of Gal-1-P has been shown to trigger all three branches of the UPR, leading to downstream signaling events aimed at restoring ER homeostasis.

Signaling Pathway of Gal-1-P Induced ER Stress:

Gal1P_ER_Stress cluster_Metabolism Galactose Metabolism cluster_ER Endoplasmic Reticulum Galactose Galactose Gal1P Gal1P Galactose->Gal1P GALK UDP_Galactose UDP_Galactose Gal1P->UDP_Galactose GALT (deficient) UnfoldedProteins Unfolded Protein Accumulation Gal1P->UnfoldedProteins Aberrant Glycosylation ER ER Homeostasis BiP BiP Upregulation UnfoldedProteins->BiP UPR Unfolded Protein Response (UPR) UnfoldedProteins->UPR BiP->ER Attempt to restore CellularResponse Cellular Stress Response UPR->CellularResponse Leads to

Caption: Gal-1-P accumulation leads to ER stress and the UPR.

Oxidative Stress

In addition to ER stress, Gal-1-P accumulation is linked to the induction of oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products.

Key Experimental Findings:

  • Increased ROS Production: Studies using a D-galactose-induced aging mouse model have demonstrated a significant increase in ROS production.

  • Depletion of Antioxidants: The same models show a reduction in the levels of key antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx), as well as a decrease in the ratio of reduced to oxidized glutathione (GSH/GSSG).

  • Lipid Peroxidation: Increased levels of malondialdehyde (MDA), a marker of lipid peroxidation, have been observed in tissues of animals exposed to high levels of galactose.

Comparative Data on Cellular Stress Markers

Cellular Stress Marker Control/Healthy State Gal-1-P Accumulation State Fold Change/Significance Reference Model
ER Stress
BiP Protein LevelsBaselineIncreased> 3-foldGALT-deficient human fibroblasts
Oxidative Stress
Reactive Oxygen Species (ROS)LowHighSignificantly IncreasedD-galactose-induced aging mice
GSH/GSSG RatioHighLowSignificantly DecreasedGALT-deficient mouse model
Malondialdehyde (MDA)LowHighSignificantly IncreasedD-galactose-induced aging mice

Experimental Protocols

Measurement of Galactose-1-Phosphate

A sensitive assay for measuring Gal-1-P in erythrocytes involves the use of a reagent mixture containing uridine diphosphoglucose, NADP+, hexose-1-phosphate uridylyltransferase, phosphoglucomutase, glucose-6-phosphate dehydrogenase, and phosphogluconate dehydrogenase. The NADPH formed is then measured fluorometrically. The assay is linear for a wide range of Gal-1-P concentrations.

Western Blot for BiP (ER Stress Marker)
  • Cell Lysis: Cells are harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with a primary antibody against BiP, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

Measurement of Reactive Oxygen Species (ROS)

Intracellular ROS levels can be measured using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

  • Cell Treatment: Cells are treated with the experimental compounds.

  • Probe Loading: Cells are incubated with DCFH-DA, which is deacetylated by intracellular esterases to the non-fluorescent DCFH.

  • ROS Detection: In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Quantification: The fluorescence intensity is measured using a fluorescence microplate reader or flow cytometer.

Experimental Workflow for Assessing Cellular Stress

Experimental_Workflow cluster_Setup Experimental Setup cluster_Analysis Analysis of Cellular Stress CellCulture Cell Culture (e.g., GALT-deficient fibroblasts) Treatment Treatment (Galactose vs. Control) CellCulture->Treatment Metabolite Metabolite Analysis (Gal-1-P quantification) Treatment->Metabolite ER_Stress ER Stress Analysis (Western Blot for BiP) Treatment->ER_Stress Oxidative_Stress Oxidative Stress Analysis (ROS Assay, GSH/GSSG Ratio) Treatment->Oxidative_Stress Data Data Interpretation and Comparison Metabolite->Data ER_Stress->Data Oxidative_Stress->Data

Caption: Workflow for assessing galactose-induced cellular stress.

References

A Comparative Review of Analytical Techniques for Hexose Phosphate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Hexose phosphates are pivotal intermediates in a multitude of cellular processes, including glycolysis, the pentose phosphate pathway, and glycosylation.[1][2] Accurate quantification and differentiation of these isomeric compounds are crucial for understanding cellular metabolism and the pathophysiology of various diseases, including congenital disorders of glycosylation (CDG).[2] However, their structural similarity and shared physicochemical properties present a significant analytical challenge.[2] This guide provides a comparative overview of key analytical techniques for hexose phosphate analysis, offering insights into their performance, methodologies, and applications to aid researchers in selecting the most suitable approach for their experimental needs.

Performance Comparison of Analytical Techniques

The selection of an appropriate analytical technique for hexose phosphate analysis is often a trade-off between sensitivity, specificity, throughput, and the complexity of the instrumentation and sample preparation. The following table summarizes the quantitative performance of several commonly employed methods.

Analytical TechniqueKey Performance ParametersTypical AnalytesReference
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) LOD: 0.5 - 50 nM.[2] Linearity: 3 to 4 orders of magnitude.[2] CV: <8% at >1 mmol/L.[3]Glucose 1-phosphate (G1P), Glucose 6-phosphate (G6P), Fructose 6-phosphate (F6P), Mannose 1-phosphate (M1P), Mannose 6-phosphate (M6P), Galactose 1-phosphate (Gal1P), Galactose 6-phosphate (Gal6P), Fructose 1,6-bisphosphate (F1,6BP)[2][3]
LC with Differential Mobility Spectrometry-MS/MS (LC-DMS-MS/MS) Baseline separation of isomers like Glc1P, Man1P, and Fru6P.[1]G1P, G6P, M1P, F6P, Galactose 6-phosphate (Gal6P)[1]
Capillary Zone Electrophoresis (CZE) LOD: 1 to 3 µM.[4] Linearity: One to two orders of magnitude.[4]G6P, F6P, Fructose 1,6-bisphosphate, Fructose 2,6-bisphosphate[4]
Enzymatic Assays (Colorimetric/Spectrophotometric) LOD: 0.15 µM (15 pmol/well) for a specific colorimetric G6P assay.[5]Primarily for specific hexose phosphates like Glucose-6-Phosphate.[5][6][5][6]
31P Nuclear Magnetic Resonance (NMR) Spectroscopy Quantitative but generally less sensitive than MS-based methods.[7][8]G1P, G6P, and other phosphorylated metabolites.[9][7][8][9]
Ion Chromatography Working range for phosphate: 400 pmol to 65 nmol.[10]Phosphate and sulfate in biological compounds.[10] Can separate mono- and diphosphates.[11][10][11]

Key Signaling Pathway: Glycolysis

Hexose phosphates are central to glycolysis, the metabolic pathway that converts glucose into pyruvate. The initial steps of this pathway involve the phosphorylation of glucose and its subsequent isomerization.

Glycolysis Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P Hexokinase F6P Fructose-6-Phosphate G6P->F6P Phosphoglucose Isomerase F16BP Fructose-1,6-Bisphosphate F6P->F16BP Phosphofructokinase Pyruvate Pyruvate F16BP->Pyruvate ...Multiple Steps

Caption: Initial steps of the Glycolysis pathway involving hexose phosphates.

Experimental Methodologies

Detailed experimental protocols are critical for reproducible and accurate analysis. Below are representative methodologies for some of the key techniques.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS has become a cornerstone for the analysis of hexose phosphates due to its high sensitivity and selectivity, especially when coupled with tandem mass spectrometry (MS/MS).[2]

Sample Preparation (from cultured cells):

  • Metabolite Extraction: Cells are typically quenched with a cold solvent mixture (e.g., methanol/water) to halt enzymatic activity.

  • Cell Lysis: Sonication or freeze-thaw cycles are used to disrupt the cells and release intracellular metabolites.

  • Protein Precipitation: Cold organic solvents like acetonitrile or methanol are added to precipitate proteins.

  • Supernatant Collection: The sample is centrifuged, and the supernatant containing the metabolites is collected.

  • Derivatization (Optional): To improve chromatographic separation and sensitivity, derivatization can be performed.[12]

LC-MS/MS Analysis:

  • Chromatographic Separation: Reversed-phase (RP) or hydrophilic interaction liquid chromatography (HILIC) are commonly used.[2][13]

    • An example RP-LC method might use a C18 column with a gradient of an aqueous mobile phase (e.g., with formic acid) and an organic mobile phase (e.g., acetonitrile with formic acid).[2]

  • Mass Spectrometry Detection: Electrospray ionization (ESI) in negative ion mode is typically employed.[2][3] Multiple reaction monitoring (MRM) is used for quantification, with a common transition being m/z 259 -> 79, corresponding to the parent ion to the PO3- fragment.[1][3]

Enzymatic Assays

Enzymatic assays offer a more accessible and often higher-throughput method for the quantification of specific hexose phosphates, such as glucose-6-phosphate.[5]

Glucose-6-Phosphate Assay Protocol:

  • Principle: Glucose-6-phosphate is oxidized by glucose-6-phosphate dehydrogenase (G6PD), which reduces NADP+ to NADPH. The increase in NADPH can be measured spectrophotometrically at 340 nm or colorimetrically using a reporter molecule.[5][14]

  • Reagents:

    • Reaction Buffer (e.g., Triethanolamine buffer, pH 7.6)[15]

    • NADP+

    • Glucose-6-Phosphate Dehydrogenase (G6PD)

    • (For colorimetric assay) A tetrazolium salt (e.g., WST-1) and an electron carrier (e.g., 1-mPMS).[5]

  • Procedure:

    • Prepare a reaction mixture containing the buffer, NADP+, and G6PD.

    • Add the sample containing glucose-6-phosphate to initiate the reaction.

    • Incubate at a controlled temperature (e.g., 25°C).[15]

    • Measure the change in absorbance at 340 nm (for NADPH) or at the appropriate wavelength for the colorimetric product.

    • Quantify the glucose-6-phosphate concentration by comparing the rate of absorbance change to a standard curve.

Capillary Zone Electrophoresis (CZE)

CZE separates molecules based on their charge-to-size ratio in an electric field, making it well-suited for the analysis of charged species like hexose phosphates.[4]

CZE Protocol for Hexose Phosphate Analysis:

  • Principle: At a highly alkaline pH, the phosphate and hydroxyl groups of the hexose phosphates are deprotonated, allowing for their separation based on subtle differences in their electrophoretic mobility.[4]

  • Electrolyte System: A background electrolyte with a chromophore is used for indirect UV detection. An example is 4-6 mM 4-hydroxybenzoic acid at pH 11.6-12.0.[4]

  • Separation Conditions:

    • Capillary: Fused-silica capillary.

    • Voltage: A high voltage is applied across the capillary.

    • Detection: Indirect UV detection is performed at a wavelength where the background electrolyte absorbs strongly (e.g., 280 nm).[4]

  • Sample Injection: Samples are introduced into the capillary by hydrodynamic or electrokinetic injection.

Experimental Workflow

The general workflow for the analysis of hexose phosphates from biological samples involves several key stages, from sample collection to data analysis.

ExperimentalWorkflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing SampleCollection Sample Collection (e.g., Cells, Tissue) Quenching Metabolic Quenching SampleCollection->Quenching Extraction Metabolite Extraction Quenching->Extraction ProteinRemoval Protein Removal Extraction->ProteinRemoval Chromatography Chromatographic Separation (e.g., LC, IC) ProteinRemoval->Chromatography Electrophoresis Electrophoretic Separation (e.g., CE) ProteinRemoval->Electrophoresis Detection Detection (e.g., MS, UV, NMR) Chromatography->Detection Electrophoresis->Detection DataAcquisition Data Acquisition Detection->DataAcquisition Quantification Quantification & Identification DataAcquisition->Quantification StatisticalAnalysis Statistical Analysis Quantification->StatisticalAnalysis

Caption: A generalized workflow for hexose phosphate analysis.

Conclusion

The analysis of hexose phosphates remains a complex but critical task in metabolic research and drug development. Mass spectrometry-based methods, particularly LC-MS/MS, offer the highest sensitivity and specificity, enabling the differentiation and quantification of multiple isomers in complex biological matrices.[2] Enzymatic assays provide a simpler, more accessible alternative for the analysis of specific hexose phosphates. Capillary electrophoresis and NMR spectroscopy represent valuable complementary techniques. The choice of method should be guided by the specific research question, the required sensitivity, the available instrumentation, and the desired sample throughput. As analytical technologies continue to advance, we can expect further improvements in the resolution and sensitivity of hexose phosphate analysis, leading to new insights into their diverse biological roles.

References

Safety Operating Guide

Safe Disposal of Galactose-6-Phosphate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory chemicals is paramount to ensuring a safe and compliant work environment. Galactose-6-phosphate, a phosphorylated sugar intermediate in galactose metabolism, is generally not classified as a hazardous substance.[1][2] However, adherence to proper disposal procedures is crucial to maintain laboratory safety and environmental responsibility. This guide provides essential, step-by-step information for the safe disposal of this compound.

Immediate Safety and Handling Precautions

Before proceeding with disposal, ensure you are wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[1] Avoid generating dust if handling the solid form of this compound.[3][4] In case of a spill, sweep up the solid material or absorb the liquid with an inert material and place it in a suitable, labeled container for disposal.[2][4]

Step-by-Step Disposal Procedures

The appropriate disposal method for this compound depends on its physical state (solid or liquid) and the quantity to be disposed of. As it is considered a non-hazardous chemical, the disposal guidelines for such substances should be followed.[5][6][7]

For Solid this compound Waste:

  • Containerization: Collect solid this compound waste in a disposable, non-leaking container.[6]

  • Labeling: Clearly label the container with the contents ("this compound waste") and mark it as "non-hazardous".

  • Disposal: Dispose of the container in the regular laboratory trash destined for the sanitary landfill, unless your institution's specific guidelines state otherwise.[5][7] Some institutions may require non-hazardous solid waste to be placed directly into dumpsters.[5]

For Liquid this compound Solutions:

  • Hazard Determination: Before disposal, confirm that the solution does not contain any other hazardous materials. The mixture rule states that if a non-hazardous waste is mixed with a hazardous waste, the entire mixture is considered hazardous.[8]

  • pH Neutralization: Check the pH of the solution. For drain disposal, the pH should typically be between 6.0 and 9.5.[6] If the pH is outside this range, it must be neutralized.

  • Dilution: For small quantities of non-hazardous, water-miscible solutions, dilution with plenty of water is recommended during drain disposal.

  • Drain Disposal: Pour the neutralized and diluted solution down the sink, followed by a copious amount of water to flush the drainage system.[5][6][7]

  • Restrictions: Never dispose of liquid waste in dumpsters.[5]

Quantitative Disposal Parameters

The following table summarizes the key quantitative parameters for the disposal of non-hazardous chemical waste like this compound solutions. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines, as local regulations may vary.

ParameterGuidelineSource
pH for Drain Disposal 6.0 - 9.5[6]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste is_mixed Is it mixed with hazardous waste? start->is_mixed is_liquid Is the waste in liquid form? is_mixed->is_liquid No hazardous_waste Dispose as hazardous waste following institutional protocol is_mixed->hazardous_waste Yes check_ph Check pH is_liquid->check_ph Yes solid_waste_container Collect in a labeled, non-leaking container is_liquid->solid_waste_container No ph_in_range Is pH between 6.0 and 9.5? check_ph->ph_in_range neutralize Neutralize the solution ph_in_range->neutralize No drain_disposal Dispose down the drain with copious amounts of water ph_in_range->drain_disposal Yes neutralize->drain_disposal trash_disposal Dispose in regular laboratory trash solid_waste_container->trash_disposal

Caption: Decision workflow for this compound disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Galactose-6-phosphate
Reactant of Route 2
Galactose-6-phosphate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.